DECAHYDRO-2-NAPHTHOL
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol | |
|---|---|---|
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InChI |
InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2 | |
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InChI Key |
UPMAOXLCTXPPAG-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CCC2CC(CCC2C1)O | |
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Molecular Formula |
C10H18O | |
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DSSTOX Substance ID |
DTXSID10862434 | |
| Record name | 2-Naphthalenol, decahydro- | |
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Molecular Weight |
154.25 g/mol | |
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Physical Description |
Cloudy yellow viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | Decahydro-2-naphthol | |
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Vapor Pressure |
0.00606 [mmHg] | |
| Record name | Decahydro-2-naphthol | |
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CAS No. |
825-51-4, 1424-36-8, 2529-06-8, 1424-37-9 | |
| Record name | Decahydro-2-naphthalenol | |
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| Record name | 2-Naphthalenol, decahydro- | |
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| Record name | 2-Naphthalenol, decahydro-, (2R,4aR,8aS)-rel- | |
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| Record name | trans-decahydro-2-naphthol | |
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Foundational & Exploratory
The Stereoisomers of Decahydro-2-naphthol
An In-depth Technical Guide to the Stereochemistry of Decahydro-2-naphthol (B1664090)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the complex stereochemistry of this compound, a saturated bicyclic alcohol. Due to the fused ring system and the presence of a hydroxyl group, this compound exists as a variety of stereoisomers, each with distinct three-dimensional arrangements and properties. Understanding these stereochemical nuances is critical for applications in medicinal chemistry, materials science, and fragrance development, where specific spatial orientations can dictate biological activity and physical characteristics.
The core structure of this compound, also known as decalol, is based on the decahydronaphthalene (B1670005) (decalin) ring system. The stereochemistry of this molecule is determined by two primary factors:
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Ring Fusion: The two cyclohexane (B81311) rings can be fused in either a cis or trans configuration. In cis-decalin, the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the molecule, leading to a flexible, bent structure. In trans-decalin, these hydrogens are on opposite sides, resulting in a rigid, relatively planar structure.
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Hydroxyl Group Orientation: The hydroxyl group at the C2 position can be oriented in either an axial or equatorial position relative to the cyclohexane ring it is attached to.
The combination of these factors gives rise to a total of eight possible stereoisomers of this compound, which exist as four pairs of enantiomers.
Visualizing the Stereoisomers:
The eight stereoisomers are grouped into four diastereomeric pairs based on the cis or trans ring fusion and the axial or equatorial position of the hydroxyl group. Within each of these four groups, there exists a pair of non-superimposable mirror images (enantiomers).
Diagram: The Eight Stereoisomers of this compound
Caption: The eight stereoisomers of this compound grouped by ring fusion and hydroxyl orientation.
Conformational Analysis
The conformational behavior of the decalin ring system is a key determinant of the overall shape and stability of the this compound stereoisomers.
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trans-Decalin System: The trans-fused ring system is conformationally locked and cannot undergo ring flipping. This rigidity means that a substituent, such as the hydroxyl group in this compound, is fixed in either an axial or equatorial position.
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cis-Decalin System: In contrast, the cis-fused ring system is flexible and can undergo a ring flip, which interconverts the two chair conformations. This ring flip causes an equatorial substituent to become axial and vice versa. The equilibrium between these two conformers is influenced by steric interactions.
Diagram: Conformational Equilibrium of cis-Decahydro-2-naphthol
Caption: Ring flipping in cis-decahydro-2-naphthol interconverts equatorial and axial conformers.
Quantitative Data of this compound Isomers
While this compound is often sold as a mixture of isomers, the properties of the pure stereoisomers can differ significantly. The following table summarizes available data for the mixture and individual isomers where specified. Data for all eight individual, pure stereoisomers is not comprehensively available in the literature, reflecting the challenge in their separation.
| Property | Mixture of Isomers | cis-Isomer(s) | trans-Isomer(s) |
| Melting Point (°C) | Variable | - | - |
| Boiling Point (°C) | 109 (at 14 mmHg)[1] | - | - |
| Density (g/mL at 25°C) | 0.996[1] | - | - |
| Refractive Index (n20/D) | 1.500[1] | - | - |
| Specific Rotation ([α]D) | Not applicable | Varies for enantiomers | Varies for enantiomers |
Experimental Protocols
The synthesis of this compound is typically achieved through the catalytic hydrogenation of 2-naphthol (B1666908). The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions.
General Experimental Workflow:
Caption: General workflow for the synthesis and separation of this compound stereoisomers.
Detailed Methodologies:
Synthesis of this compound (Mixture of Isomers) via Catalytic Hydrogenation of 2-Naphthol:
-
Reactants: 2-Naphthol, Solvent (e.g., ethanol, acetic acid), Catalyst (e.g., 5% Rhodium on Carbon, Raney Nickel).
-
Apparatus: High-pressure autoclave or a Parr hydrogenator.
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Procedure:
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Dissolve 2-naphthol in the chosen solvent in the reaction vessel.
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Add the catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the 2-naphthol.
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Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
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Pressurize the reactor with hydrogen to the desired pressure (typically 500-1500 psi).
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Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
After the reaction is complete (no more hydrogen is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen.
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Filter the reaction mixture to remove the catalyst.
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Remove the solvent from the filtrate under reduced pressure to yield the crude product, a mixture of this compound stereoisomers.
-
Separation of Stereoisomers:
The separation of the complex mixture of this compound stereoisomers is a significant challenge and typically requires advanced chromatographic techniques.
-
Column Chromatography: Separation of diastereomers can often be achieved using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The different polarities of the axial and equatorial hydroxyl groups, as well as the overall shape of the cis and trans isomers, allow for differential retention on the stationary phase.
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Chiral High-Performance Liquid Chromatography (HPLC): To separate the enantiomeric pairs, chiral HPLC is required. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their resolution. The choice of the chiral column and mobile phase is critical and often requires empirical optimization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the different stereoisomers of this compound.
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¹H NMR: The chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-2) are particularly informative. In general, axial protons resonate at a higher field (lower ppm) and exhibit larger coupling constants with neighboring axial protons compared to equatorial protons.
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¹³C NMR: The chemical shifts of the carbon atoms in the decalin ring system are sensitive to the stereochemistry. For instance, the chemical shift of C-2 will differ between axial and equatorial isomers. Spectroscopic data for a specific isomer, cis-2-hydroxy-cis-decalin, has been reported.
This technical guide provides a foundational understanding of the intricate stereochemistry of this compound. For professionals in drug development and related fields, a detailed consideration of these stereochemical aspects is paramount for the rational design and synthesis of molecules with desired properties and biological activities.
References
An In-depth Technical Guide to the Physical Properties of Cis- and Trans-Decahydro-2-naphthol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of the cis and trans isomers of decahydro-2-naphthol (B1664090). Due to the challenges in sourcing discrete data for each isomer, this document presents available data for the isomeric mixture while also providing context from the parent compound, decalin, to infer potential differences. Detailed experimental protocols for the synthesis and separation of these isomers are also discussed.
Introduction to this compound Isomers
This compound (also known as 2-decalol) is a saturated bicyclic alcohol derived from the full hydrogenation of 2-naphthol (B1666908). The fusion of the two six-membered rings can result in two diastereomeric forms: cis-decahydro-2-naphthol and trans-decahydro-2-naphthol. The stereochemistry of the ring junction significantly influences the molecule's three-dimensional shape and, consequently, its physical properties. The trans isomer has a more rigid, chair-chair conformation, while the cis isomer is more flexible. These structural differences are expected to lead to variations in properties such as melting point, boiling point, and density.
Physical Properties
Data for the Mixture of Isomers
The following table summarizes the known physical properties for this compound, typically supplied as a mixture of its cis and trans isomers.
| Property | Value | Citations |
| Appearance | White to light yellow weak paste or colorless to light yellow powder to lump to clear liquid. | [1][2] |
| Melting Point | 99-100 °C | [1][3] |
| Boiling Point | 109 °C at 14 mmHg | [1][3] |
| Density | 0.996 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.5 | [1][3][4] |
| Solubility | Insoluble in water; Soluble in alcohol and oils. | [1] |
It is important to note that the melting point is often cited for the mixture and may represent a melting range rather than a sharp melting point of a pure compound.
Inferred Properties Based on Decalin Isomers
To understand the potential differences between the cis and trans isomers of this compound, it is instructive to examine the well-documented properties of the parent hydrocarbon, decahydronaphthalene (B1670005) (decalin).
| Property | cis-Decalin | trans-Decalin |
| Melting Point | -43 °C | -32 °C |
| Boiling Point | 193 °C | 185 °C/756 mmHg |
| Density | 0.897 g/mL at 25 °C | 0.87 g/mL at 25 °C |
| Refractive Index | n20/D 1.481 | n20/D 1.469 |
Generally, the more compact and symmetrical trans isomers of decalin derivatives tend to have higher melting points and lower boiling points and densities compared to their cis counterparts. This trend is likely to hold for this compound as well.
Experimental Protocols
Synthesis of this compound Isomers
The primary method for synthesizing this compound is the catalytic hydrogenation of 2-naphthol. This reaction typically produces a mixture of the cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst, solvent, temperature, and pressure.
General Protocol for Catalytic Hydrogenation of 2-Naphthol:
-
Catalyst Preparation: A common catalyst for this reaction is Raney nickel. Other catalysts such as rhodium on carbon or ruthenium on carbon can also be employed.
-
Reaction Setup: 2-Naphthol is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid, in a high-pressure autoclave.
-
Hydrogenation: The catalyst is added to the solution, and the autoclave is sealed and purged with hydrogen gas. The reaction is then carried out under elevated hydrogen pressure (e.g., 100-200 atmospheres) and temperature (e.g., 85-140 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen.
-
Workup: Once the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product, which is a mixture of cis- and trans-decahydro-2-naphthol.
The following diagram illustrates the general workflow for the synthesis of this compound isomers.
Separation of Cis and Trans Isomers
The separation of the cis and trans diastereomers of this compound can be challenging due to their similar physical properties. Common techniques for separating such diastereomers include:
-
Fractional Crystallization: This method relies on differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature and concentration, one isomer can be selectively crystallized from the solution.
-
Chromatography: Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system can be employed to separate the isomers based on their differential adsorption. High-performance liquid chromatography (HPLC) can also be a powerful tool for this separation.
-
Derivatization: The mixture of alcohols can be reacted with a chiral resolving agent to form diastereomeric esters or urethanes. These derivatives often have more significant differences in their physical properties, making them easier to separate by crystallization or chromatography. After separation, the original alcohol isomers can be regenerated by hydrolysis.
The logical relationship between 2-naphthol and its hydrogenated isomers is depicted in the following diagram.
Conclusion
While detailed, distinct physical property data for cis- and trans-decahydro-2-naphthol are scarce in readily accessible literature, the properties of the isomeric mixture are well-documented. Inferences from the parent decalin system suggest that the trans isomer of this compound likely possesses a higher melting point and lower boiling point and density than the cis isomer. The synthesis of these compounds via catalytic hydrogenation of 2-naphthol is a standard procedure, though the subsequent separation of the resulting diastereomers requires more specialized techniques such as fractional crystallization or chromatography. Further research into the spectroscopic and crystallographic characterization of the pure isomers would be invaluable to the scientific community.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of Decahydro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational isomers of decahydro-2-naphthol (B1664090), also known as 2-decalol. Understanding the three-dimensional arrangement of this molecule is critical for applications in medicinal chemistry and materials science, where stereochemistry dictates molecular interactions and properties.
Molecular Structure Overview
This compound (C₁₀H₁₈O) is a saturated bicyclic alcohol.[1][2][3] Its core structure is decahydronaphthalene, commonly known as decalin, which consists of two fused six-membered cyclohexane (B81311) rings. The conformational behavior of this compound is fundamentally dictated by the stereochemistry of this decalin core.
The decalin system exists as two distinct geometric isomers (diastereomers): cis-decalin and trans-decalin. This isomerism arises from the relative orientation of the hydrogen atoms at the two bridgehead carbons where the rings are fused.[4][5]
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trans-Decalin: The bridgehead hydrogens are on opposite sides of the molecule. This arrangement results from the fusion of the two rings via two equatorial-type bonds.[4][5]
-
cis-Decalin: The bridgehead hydrogens are on the same side of the molecule. This isomer is formed when the rings are fused via one axial and one equatorial bond.[4][5]
In this compound, a hydroxyl (-OH) group is substituted at the C-2 position, which introduces another layer of stereoisomerism based on its axial or equatorial orientation relative to the cyclohexane ring it resides on.
Conformational Analysis
The six-membered rings in all isomers of decalin and its derivatives are most stable in a chair conformation, as this minimizes both angle and torsional strain.[4][5]
trans-Decahydro-2-naphthol
The trans-decalin ring system is conformationally rigid or "locked".[6] Unlike a simple cyclohexane ring, it cannot undergo a chair-chair ring flip without breaking covalent bonds. This is because a ring flip would force the fused bonds into an impossible diaxial arrangement, which would introduce an insurmountable amount of ring strain.
Consequently, any substituent on the trans-decalin skeleton is fixed in either an axial or an equatorial position.[4] For trans-decahydro-2-naphthol, two diastereomers are possible: one with an axial hydroxyl group and one with an equatorial hydroxyl group. The conformer with the equatorial hydroxyl group is significantly more stable . This preference is due to the avoidance of destabilizing 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens on the same ring.
cis-Decahydro-2-naphthol
In contrast to the trans isomer, the cis-decalin ring system is flexible and can undergo a concerted ring flip of both chairs.[4] This inversion process interconverts the axial and equatorial positions. For cis-decahydro-2-naphthol, this means there is a dynamic equilibrium between two primary conformers: one with an axial -OH group and one with an equatorial -OH group.
The equilibrium will strongly favor the conformer where the hydroxyl group occupies the equatorial position to minimize steric strain. The axial hydroxyl group on the concave side of the molecule would experience significant 1,3-diaxial interactions, rendering that conformation less stable.[7] The rapid ring inversion in cis-decalin derivatives can lead to averaged signals in NMR spectroscopy, in contrast to the distinct signals observed for the rigid trans isomers.[6][8]
Quantitative Conformational Data
The relative stability of the conformers can be estimated using established energy values. The primary factors are the inherent stability of the decalin core and the energetic penalty for placing a substituent in an axial position (A-value).
| Parameter | Isomer/Conformer | Energy Value (kcal/mol) | Reference/Note |
| Ring Isomer Stability | trans-Decalin | ~0 | Reference state |
| cis-Decalin | ~2.7 | Less stable than trans-decalin due to gauche-butane interactions.[9] | |
| Conformational A-Value | Axial -OH group | ~0.9-1.0 | Energy penalty for an axial hydroxyl group on a cyclohexane ring due to 1,3-diaxial interactions. |
| Ring Flip Energy Barrier | cis-Decalin | ~12.6 - 14 | The energy required for the chair-chair interconversion.[4] |
Experimental Protocols for Conformation Determination
The determination of molecular conformation for isomers of this compound relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Protocol: Conformational Analysis by ¹H NMR Spectroscopy
This protocol outlines a generalized method for determining the axial or equatorial position of the C2-proton (and thus the hydroxyl group) using vicinal proton-proton coupling constants (³JHH).
1. Sample Preparation:
- Dissolve 5-10 mg of the purified this compound isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is free of particulate matter and paramagnetic impurities.
2. Data Acquisition:
- Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.
- Key parameters:
- Pulse Program: Standard single pulse (zg30).
- Acquisition Time (AQ): > 3 seconds for high resolution.
- Relaxation Delay (D1): 2-5 seconds.
- Number of Scans (NS): 16 or higher, depending on concentration.
- Temperature: 298 K (or variable temperature for dynamic studies of cis isomers).
3. Spectral Analysis:
- Identify the multiplet corresponding to the proton at the C-2 position (the proton attached to the same carbon as the -OH group). This signal is typically found in the 3.5-4.0 ppm range.
- Measure the coupling constants (J-values) for this multiplet. The key is the vicinal coupling (³J) to the protons on the adjacent C-1 and C-3 carbons.
- Interpretation (Karplus Relationship):
- Axial Proton: An axial proton at C-2 will have large couplings to adjacent axial protons (³Jax-ax ≈ 8-13 Hz) and small couplings to adjacent equatorial protons (³Jax-eq ≈ 2-5 Hz). This results in a complex multiplet with at least one large splitting.
- Equatorial Proton: An equatorial proton at C-2 will only have small couplings to adjacent protons, both axial and equatorial (³Jeq-ax ≈ 2-5 Hz, ³Jeq-eq ≈ 2-5 Hz). This results in a multiplet that is typically narrower and shows only small splittings.
- By analyzing the splitting pattern of the C-2 proton, the orientation of the hydroxyl group can be deduced (e.g., a large coupling constant indicates an axial C-2 proton, meaning the -OH group is equatorial).
Protocol: Structure Determination by X-ray Crystallography
This method provides unambiguous proof of the solid-state conformation.
1. Crystal Growth:
- Grow a single, high-quality crystal of the this compound isomer. This is often the most challenging step.
- Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. Solvents like hexane, ethyl acetate, or mixtures are commonly used.
2. Data Collection:
- Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
- Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
- Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
- Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
3. Structure Solution and Refinement:
- Process the raw diffraction data to obtain a set of structure factors.
- Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
- Build an initial molecular model into the electron density map.
- Refine the atomic positions and thermal parameters against the experimental data until the model converges, minimizing the difference between observed and calculated structure factors.
- The final refined structure will provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation, the cis or trans nature of the ring fusion, and the axial/equatorial position of the hydroxyl group.
Visualization of Key Conformations
The following diagrams illustrate the most stable conformations for the trans and cis isomers of this compound.
Caption: Logical flow from isomers to stable conformers.
Caption: Conformational states of this compound isomers.
References
- 1. 2-Naphthalenol, decahydro- [webbook.nist.gov]
- 2. This compound 97 825-51-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermodynamic Properties of Decahydro-2-naphthol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decahydro-2-naphthol (B1664090), also known as decalol, is a saturated bicyclic alcohol existing as several stereoisomers, primarily differing in the fusion of the two cyclohexane (B81311) rings (cis or trans) and the orientation of the hydroxyl group. These structural nuances significantly influence the molecule's physical and chemical properties, including its thermodynamic characteristics. A thorough understanding of the thermodynamic properties of this compound isomers is crucial for their application in various fields, including as synthetic intermediates in pharmaceuticals, fragrances, and advanced materials. This guide provides a comprehensive overview of the available thermodynamic data, outlines key experimental methodologies for their determination, and presents a conceptual framework for a combined theoretical and experimental approach to fully characterize these isomers.
Due to a notable scarcity of specific experimental thermodynamic data for individual this compound isomers in publicly accessible literature, this guide leverages data from the parent hydrocarbon isomers, cis- and trans-decalin, as a foundational baseline. The influence of the hydroxyl group on these properties will be discussed qualitatively. Furthermore, this document outlines the established experimental and computational methodologies that can be employed to determine the precise thermodynamic parameters for each this compound isomer.
Thermodynamic Properties of Decalin Isomers: A Baseline
The thermodynamic properties of the parent hydrocarbons, cis- and trans-decalin, offer valuable insights into the energetic landscape of the this compound isomers. The key difference between the cis and trans isomers of decalin lies in their conformational flexibility and inherent strain, which is directly reflected in their thermodynamic data. trans-Decalin is conformationally rigid, whereas cis-decalin can undergo ring flipping.
Data Presentation: Thermodynamic Properties of cis- and trans-Decalin
The following tables summarize the available experimental thermodynamic data for cis- and trans-decalin. These values serve as a crucial reference for understanding the thermodynamic behavior of their hydroxylated derivatives.
| Thermodynamic Property | cis-Decalin | trans-Decalin | Units |
| Standard Enthalpy of Formation (Liquid, 298.15 K) | -226.4 | -237.7 | kJ/mol |
| Standard Enthalpy of Combustion (Liquid, 298.15 K) | -6287.3 | -6276.0 | kJ/mol |
| Standard Molar Entropy (Liquid, 298.15 K) | 296.2 | 293.7 | J/(mol·K) |
| Molar Heat Capacity (Liquid, 298.15 K) | 215.1 | 214.2 | J/(mol·K) |
Note: The data presented is a compilation from various sources and should be considered as representative values. Discrepancies may exist between different literature sources.
Influence of the Hydroxyl Group on Thermodynamic Properties
The introduction of a hydroxyl group to the decalin framework to form this compound has several predictable effects on the thermodynamic properties:
-
Enthalpy of Formation: The presence of the C-O and O-H bonds will make the enthalpy of formation more negative (more exothermic) compared to the parent decalins. The specific value will depend on the isomer and the intramolecular interactions, such as hydrogen bonding.
-
Entropy: The hydroxyl group can introduce some rotational freedom, but it can also lead to more ordered structures through hydrogen bonding in the condensed phase, potentially leading to a lower entropy compared to what might be expected from simply adding the contribution of the OH group.
-
Heat Capacity: The additional vibrational modes associated with the hydroxyl group will increase the molar heat capacity.
-
Gibbs Free Energy of Formation: The change in Gibbs free energy will be a function of both the enthalpy and entropy changes. The relative stability of the isomers will be determined by the balance of these two factors.
Experimental Protocols for Determining Thermodynamic Properties
Precise determination of the thermodynamic properties of this compound isomers requires rigorous experimental methodologies. The following are standard techniques employed for such characterizations.
Bomb Calorimetry for Enthalpy of Combustion
Objective: To determine the standard enthalpy of combustion (ΔH°c) of a substance.
Methodology:
-
A precisely weighed sample of the this compound isomer is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."
-
The bomb is charged with high-pressure oxygen (typically ~30 atm).
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded with high precision.
-
The sample is ignited electrically via a fuse wire.
-
The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat capacity of the calorimeter system (bomb, water, stirrer, thermometer) is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections applied for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb).
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity
Objective: To determine the enthalpy of fusion (ΔHfus) and the heat capacity (Cp) of a substance.
Methodology for Enthalpy of Fusion:
-
A small, accurately weighed sample of the this compound isomer is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument.
-
The instrument is programmed to heat the pans at a constant rate through the melting point of the substance.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
As the sample melts, it absorbs a significant amount of heat, resulting in a large endothermic peak in the DSC thermogram.
-
The area under this peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this area to provide the ΔHfus value.
Methodology for Heat Capacity:
-
Three separate DSC runs are performed under the same conditions (temperature range and heating rate):
-
An empty pan run (baseline).
-
A run with a standard material of known heat capacity (e.g., sapphire).
-
A run with the this compound isomer sample.
-
-
The heat flow for each run is recorded as a function of temperature.
-
The heat capacity of the sample at a given temperature is calculated by comparing the heat flow of the sample to that of the standard, after subtracting the baseline.
Conceptual Workflow for Thermodynamic Characterization
Given the lack of comprehensive experimental data, a combined computational and experimental approach is recommended for a thorough thermodynamic characterization of this compound isomers. The following diagram illustrates a logical workflow for such a study.
Unveiling the Three-Dimensional Architecture of Decahydro-2-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol with significant applications in fragrance, chemical synthesis, and potentially in drug development. Due to the existence of multiple stereoisomers, understanding their precise three-dimensional arrangement is crucial for elucidating structure-activity relationships and designing novel molecules. This document summarizes the available crystallographic data, details the experimental protocols for structure determination, and presents a logical workflow for such analyses.
Introduction to this compound Isomers
This compound, with the chemical formula C₁₀H₁₈O, is a derivative of naphthalene (B1677914) where the aromatic rings are fully saturated. The fusion of the two cyclohexane (B81311) rings can be either cis or trans, and the hydroxyl group at the 2-position can be in either an axial or equatorial position. This results in a variety of stereoisomers, each with unique physical and chemical properties. The trans and cis isomers are the most common, and their conformational flexibility, or lack thereof, significantly influences their molecular interactions.
Crystal Structure Analysis of a this compound Derivative
While the crystal structure of the parent this compound has not been extensively reported, a pivotal study by Oritani, Yamashita, and Kabuto in 1984 detailed the absolute configuration of (-)-cis,cis-decahydro-2-naphthol through X-ray analysis of its p-bromobenzoate derivative. This analysis provided definitive proof of the stereochemistry of this isomer.
Crystallographic Data
The following table summarizes the key crystallographic parameters for the p-bromobenzoate of (-)-cis,cis-decahydro-2-naphthol. This data provides a foundational understanding of the molecular geometry and packing of this derivative, offering insights into the probable conformation of the parent alcohol.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 10.456(2) Å |
| b | 29.581(4) Å |
| c | 5.891(1) Å |
| Volume | 1821.9(5) ų |
| Z | 4 |
| Calculated Density | 1.411 g/cm³ |
| R-factor | 0.058 |
Data extracted from the 1984 study by Oritani et al. on the p-bromobenzoate derivative.
Experimental Protocols for Crystal Structure Determination
The determination of a crystal structure, such as that of a this compound derivative, follows a well-established experimental workflow. The protocol described below is based on the methodologies reported in the literature for similar organic compounds.
Synthesis and Crystallization
-
Synthesis of the Derivative: For molecules that are liquid or difficult to crystallize at room temperature, derivatization is a common strategy. In the case of (-)-cis,cis-decahydro-2-naphthol, it was reacted with p-bromobenzoyl chloride in pyridine (B92270) to yield the corresponding p-bromobenzoate ester. This introduces a heavy atom (bromine), which facilitates the solution of the phase problem in X-ray crystallography, and often promotes the formation of high-quality single crystals.
-
Crystallization: The purified derivative is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent at a constant temperature is a widely used technique to grow single crystals suitable for X-ray diffraction. Other methods include slow cooling of a saturated solution or vapor diffusion.
X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern determined by its internal atomic arrangement. The crystal is rotated during the experiment to collect a complete set of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
-
Structure Solution: The collected diffraction intensities are used to determine the positions of the atoms in the unit cell. For derivatives containing a heavy atom like bromine, the Patterson method or direct methods are commonly employed to locate the heavy atom, and the remaining non-hydrogen atoms are subsequently located from Fourier maps.
-
Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement results in a model with low R-factors, indicating a good fit to the experimental data.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a this compound derivative.
Conclusion
The crystal structure analysis of this compound and its derivatives provides invaluable information for understanding their stereochemistry and conformational preferences. The detailed experimental protocol and crystallographic data presented in this guide serve as a foundational resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The precise knowledge of the three-dimensional structure of these molecules is paramount for the rational design of new compounds with desired biological activities or material properties. Further crystallographic studies on other isomers of this compound are warranted to build a more complete picture of the structural landscape of this important class of bicyclic alcohols.
An In-depth Technical Guide to the Solubility of Decahydro-2-naphthol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of decahydro-2-naphthol (B1664090), a key intermediate in various chemical syntheses. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in organic solvents.
Introduction to this compound
This compound (also known as 2-decalol) is a saturated bicyclic alcohol with the chemical formula C₁₀H₁₈O. It exists as a mixture of cis and trans isomers, which can influence its physical properties, including solubility.[1] Its structure, combining a polar hydroxyl group with a nonpolar decalin ring system, results in a varied solubility profile across different organic solvents. Understanding this solubility is critical for its application in synthesis, purification, and formulation in various industries, including pharmaceuticals and fragrances.
Qualitative Solubility of this compound
Based on available chemical literature and supplier safety data sheets, the solubility of this compound is qualitatively described. This information is summarized in the table below. It is generally characterized as being soluble in alcohols and oils while being practically insoluble in water.[1]
| Solvent | Qualitative Solubility | Citation |
| Water | Insoluble | [1][2] |
| Alcohols (general) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Oils (general) | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | N/A |
Note: The lack of specific quantitative data highlights a knowledge gap in the physical chemistry of this compound and presents an opportunity for further research.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal equilibrium method.
3.1. Principle
The equilibrium solubility is determined by creating a saturated solution of this compound in a chosen solvent at a constant temperature. The concentration of the solute in the saturated solution is then measured analytically.
3.2. Materials and Equipment
-
High-purity this compound (solid)
-
Analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath with temperature control (± 0.1 °C)
-
Calibrated thermometers
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a Gas Chromatography (GC) system.
3.3. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to the experimental temperature and immediately filter it using a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.
3.4. Data Analysis
The experiment should be performed in triplicate to ensure the reproducibility of the results. The average solubility and standard deviation should be reported for each solvent at each temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, its qualitative behavior indicates good solubility in alcohols and oils and poor solubility in water. For researchers and professionals requiring precise solubility data for process development, reaction optimization, or formulation, the experimental protocol outlined in this guide provides a robust framework for its determination. The generation and publication of such data would be a valuable contribution to the chemical sciences.
References
A Technical Guide to the Biological Activity of Decahydro-2-naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse biological activities, including potential anticancer, antimicrobial, and antifungal properties. The stereochemistry of the decalin ring system plays a crucial role in determining the biological efficacy of these compounds. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their potential as therapeutic agents.
Introduction
The this compound core, also known as 2-decalol, represents a saturated analogue of the aromatic 2-naphthol (B1666908). This structural modification from a planar aromatic system to a three-dimensional alicyclic structure significantly influences its physicochemical properties and biological interactions. The inherent chirality of the this compound scaffold, with its multiple stereocenters, gives rise to a variety of stereoisomers (e.g., cis and trans ring fusions), each with potentially distinct biological activities. This guide will delve into the reported biological activities of these derivatives, with a particular emphasis on their potential in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available naphthalene (B1677914) or tetralone precursors, followed by reduction of the aromatic ring system. Stereoselective synthesis is crucial to obtain specific isomers for biological evaluation.
General Synthetic Workflow
A common synthetic approach involves the hydrogenation of 2-naphthol or its derivatives. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the decalin ring fusion.
Caption: General synthetic route to this compound derivatives.
Anticancer Activity
While research specifically on this compound derivatives is still emerging, preliminary data suggests potential anticancer activity. A mixture of this compound isomers has been reported to exhibit anticancer properties by targeting the enzyme ribonucleotide reductase, which is crucial for DNA synthesis and repair.[1] This inhibition of nucleic acid synthesis presents a promising avenue for the development of novel anticancer agents.
Further research is necessary to isolate and evaluate the cytotoxic activity of individual stereoisomers and their derivatives against various cancer cell lines. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features responsible for anticancer efficacy and in optimizing lead compounds.
Antimicrobial and Antifungal Activity
The broader class of decalin-containing natural products has been shown to possess a wide range of biological activities, including antibacterial and antifungal effects.[2] The stereochemistry of the decalin ring is a critical determinant of these activities.[3] For instance, certain decalin configurations have been shown to be crucial for strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[3]
While specific studies on the antimicrobial and antifungal properties of simple this compound derivatives are limited in the currently available literature, the established bioactivity of the decalin scaffold suggests that these compounds are promising candidates for antimicrobial drug discovery. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives against a panel of pathogenic bacteria and fungi.
Experimental Protocols
Synthesis of this compound
This compound can be obtained through the oxidation of decahydronaphthalene (B1670005) using an oxidation catalyst such as platinum dioxide.[1]
Cytotoxicity and Anticancer Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Future Directions
The field of this compound derivatives holds considerable promise for the discovery of new therapeutic agents. Key areas for future research include:
-
Stereoselective Synthesis: Development of efficient and scalable methods for the synthesis of pure stereoisomers of this compound and its derivatives.
-
Biological Screening: Comprehensive evaluation of the anticancer, antimicrobial, and antifungal activities of individual stereoisomers.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity.
Conclusion
This compound derivatives represent a promising class of compounds with potential applications in oncology and infectious disease. The limited research to date, particularly the finding that a mixture of isomers exhibits anticancer activity, underscores the need for further investigation into the biological properties of these saturated bicyclic systems. A deeper understanding of the role of stereochemistry and the exploration of a wider range of functionalized derivatives are critical next steps in unlocking the full therapeutic potential of this chemical scaffold. This guide serves as a foundational resource to encourage and direct future research in this exciting area of drug discovery.
References
- 1. This compound (mixture of isomers) | 825-51-4 | AAA82551 [biosynth.com]
- 2. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Decahydro-2-naphthol: Chemical Identifiers, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of decahydro-2-naphthol (B1664090), a versatile alicyclic alcohol. It covers its fundamental chemical identifiers, a detailed experimental protocol for its synthesis, and insights into its applications in polymer science and potential biological activities. This document is intended to serve as a valuable resource for professionals in research and development.
Core Chemical Information
This compound, also known as 2-decalol, is a saturated bicyclic alcohol. Its chemical properties and applications are influenced by the stereochemistry of the fused ring system, resulting in various isomers.
Chemical Identifiers and Properties
A summary of the key chemical identifiers and physical properties for this compound is presented in the table below.
| Identifier Type | Value |
| CAS Number | 825-51-4[1][2] |
| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
| Molecular Formula | C₁₀H₁₈O[1] |
| Molecular Weight | 154.25 g/mol [1] |
| InChI | InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2[1] |
| InChIKey | UPMAOXLCTXPPAG-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1CCC2CC(CCC2C1)O |
| EC Number | 212-545-3[1] |
| MDL Number | MFCD00004132[1] |
| PubChem CID | 13216 |
| Appearance | White to light yellow powder or lump to clear liquid.[3] |
| Boiling Point | 109 °C at 14 mmHg[1] |
| Density | 0.996 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.5[1] |
| Solubility | Insoluble in water; soluble in alcohol and oils.[2] |
Synthesis of this compound
The primary method for the synthesis of this compound is the catalytic hydrogenation of 2-naphthol (B1666908) (also known as β-naphthol).[2] This reaction results in a mixture of cis and trans isomers, the ratio of which can be influenced by the choice of catalyst and reaction conditions.
Representative Experimental Protocol: Catalytic Hydrogenation of 2-Naphthol
This protocol is adapted from established procedures for the hydrogenation of naphthols.
Materials:
-
2-Naphthol
-
Ethanol (B145695) (95%)
-
5% Rhodium-on-alumina catalyst
-
Acetic acid
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus
-
Rotary evaporator
-
Benzene (B151609) (for extraction)
-
10% Sodium hydroxide (B78521) solution
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Catalyst Preparation: In a Parr hydrogenation bottle, place 20.0 g of 5% rhodium-on-alumina catalyst. Carefully wet the catalyst with 25 mL of 95% ethanol.
-
Reaction Mixture: Prepare a solution of 40.0 g of 2-naphthol in 125 mL of 95% ethanol. Add this solution to the hydrogenation bottle containing the catalyst. Add 3 mL of acetic acid to the mixture.
-
Hydrogenation: Seal the Parr apparatus and flush with hydrogen gas. Pressurize the vessel to an initial pressure of 55–60 psi of hydrogen. Begin shaking the reaction mixture. The reaction is typically complete within 12 hours, as indicated by the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Remove the catalyst by suction filtration and wash it with two 50 mL portions of ethanol.
-
Isolation of Product: Combine the ethanol filtrates and concentrate them using a rotary evaporator to yield a viscous residue. Dissolve this residue in 150 mL of benzene.
-
Purification: Wash the benzene solution with 75 mL of 10% sodium hydroxide solution, followed by a wash with 75 mL of water. Dry the organic layer over anhydrous magnesium sulfate for at least 3 hours.
-
Final Product: Filter the drying agent and concentrate the benzene solution using a rotary evaporator to obtain the this compound product as a mixture of isomers. Further purification and separation of isomers can be achieved by chromatography.
Applications of this compound
This compound serves as a valuable building block in organic synthesis, with notable applications in the fragrance industry and polymer chemistry.
Use in Polymer Synthesis
This compound can be converted to its corresponding methacrylate (B99206) monomer, decahydro-2-naphthyl methacrylate (DNMA), which can then be polymerized. The rigid and bulky decahydronaphthyl group imparts unique thermal and mechanical properties to the resulting polymers.
A study on poly(decahydro-2-naphthyl methacrylate)s (poly(DNMA)s) revealed the following properties based on the isomeric composition of the monomer:[4]
| Polymer | Glass Transition Temperature (Tg) | Refractive Index | Abbe Number |
| poly(DNMA)-I | 142.7 °C | 1.489 | 42-44 |
| poly(DNMA)-II | 139.3 °C | 1.489 | 42-44 |
| poly(DNMA)-III | 146.2 °C | 1.489 | 42-44 |
| poly(DNMA)-III/IV | 152.9 °C | 1.489 | 42-44 |
The synthesis of the DNMA monomer involves the esterification of the this compound isomer mixture with methacryloyl chloride. The subsequent polymerization of the purified monomers yields high molecular weight polymers with good thermal stability and optical properties.[4]
Biological and Pharmacological Potential
Derivatives of this compound have been investigated for their potential biological activities. There are reports suggesting that this compound exhibits anticancer activity by binding to the carbonyl group on DNA and inhibiting ribonucleotide reductase.[5] Furthermore, its structural motif is found in various biologically active compounds, and its derivatives have been explored for enzyme inhibition.
General Experimental Protocol for Enzyme Inhibition Assays:
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., acetylcholinesterase, carbonic anhydrase) and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: A series of dilutions of the test compound (this compound derivative) are prepared.
-
Assay: The enzyme, substrate, and inhibitor are mixed in a multi-well plate. The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then determined by plotting the reaction rate against the inhibitor concentration.
Further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.
Visualizing the Synthesis of this compound
The following diagram illustrates the general synthetic pathway from 2-naphthol to the different isomers of this compound.
Caption: Synthesis of this compound isomers from 2-naphthol.
References
An In-depth Technical Guide to the Discovery and History of Decahydro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, has been a subject of scientific interest for over a century, primarily due to its role as a key intermediate in the synthesis of various organic compounds. Its discovery and development are intrinsically linked to the pioneering work in catalytic hydrogenation during the early 20th century. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound, with a focus on quantitative data, detailed experimental protocols, and the logical progression of its scientific understanding.
Discovery and Historical Context
The discovery of this compound is not attributed to a single definitive event but rather emerged from the broader exploration of catalytic hydrogenation of naphthalene (B1677914) and its derivatives. The early 20th century witnessed groundbreaking advancements in high-pressure catalysis, which for the first time allowed for the complete saturation of aromatic rings.
The foundational work on catalytic hydrogenation was laid by pioneers such as Paul Sabatier, who received the Nobel Prize in Chemistry in 1912 for his work on hydrogenating organic compounds in the presence of finely divided metals. However, the specific application of these techniques to naphthols and the isolation and characterization of their decahydro derivatives were systematically explored by chemists like Vladimir Ipatieff and Homer Adkins .
Ipatieff's work on high-pressure and high-temperature reactions, often employing nickel oxide catalysts, demonstrated the feasibility of hydrogenating complex aromatic systems. Homer Adkins and his research group at the University of Wisconsin significantly advanced the field by developing more active and selective catalysts, most notably the Adkins catalyst (a copper-chromium oxide) and by refining the use of Raney nickel . These catalysts proved highly effective in the hydrogenation of naphthols to their corresponding decahydronaphthols, including this compound. While a specific "discovery" paper for this compound is not readily identifiable, its synthesis and properties were undoubtedly investigated and documented in the course of these broader studies on the catalytic hydrogenation of aromatic compounds.
Physicochemical Properties
This compound exists as a mixture of stereoisomers, primarily cis and trans isomers, arising from the fusion of the two cyclohexane (B81311) rings. The physical properties can vary depending on the isomeric composition.
Table 1: Physical and Chemical Properties of this compound (Mixture of Isomers)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | Colorless to light yellow, viscous liquid or paste | [2][3] |
| Boiling Point | 109 °C at 14 mmHg | [4] |
| Melting Point | 99-100 °C | [2][5] |
| Density | 0.996 g/mL at 25 °C | |
| Refractive Index | n20/D 1.500 | [6] |
| Flash Point | >112 °C (>233.6 °F) | [4] |
| Water Solubility | Insoluble | [2] |
| CAS Number | 825-51-4 | [1][3] |
Table 2: Computed Physicochemical Properties of trans-Decahydro-2-naphthol
| Property | Value | Reference(s) |
| IUPAC Name | (4aS,8aS)-decahydronaphthalen-2-ol | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 154.135765 g/mol | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the catalytic hydrogenation of 2-naphthol (B1666908). The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and the stereoselectivity of the product.
Reaction Pathway
The hydrogenation of 2-naphthol to this compound proceeds in a stepwise manner, with the initial reduction of one aromatic ring to form tetrahydro-2-naphthol, followed by the reduction of the second ring.
Caption: Catalytic hydrogenation of 2-naphthol to this compound.
Experimental Protocol: Catalytic Hydrogenation of 2-Naphthol
The following protocol is a representative procedure for the synthesis of this compound based on established methods.
Materials:
-
2-Naphthol
-
Raney Nickel (or 5% Rhodium on Alumina)
-
Ethanol (or other suitable solvent)
-
High-pressure autoclave (hydrogenator)
-
Hydrogen gas
Procedure:
-
Preparation: A high-pressure autoclave is charged with 2-naphthol and a suitable solvent such as ethanol. The catalyst (e.g., Raney Nickel, approximately 5-10% by weight of the 2-naphthol) is carefully added to the mixture.
-
Hydrogenation: The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas. The vessel is then pressurized with hydrogen to the desired pressure (e.g., 100-150 atm).
-
Reaction: The mixture is heated to the reaction temperature (e.g., 100-150 °C) with vigorous stirring. The progress of the reaction is monitored by observing the pressure drop in the autoclave as hydrogen is consumed.
-
Work-up: After the theoretical amount of hydrogen has been consumed, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
Isolation: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield the final product.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Biological Activity and Applications
This compound itself has limited documented biological activity. One source mentions potential anticancer activity through inhibition of ribonucleotide reductase; however, this claim is not substantiated by peer-reviewed scientific literature.[7]
In contrast, the 2-naphthol scaffold is a common motif in medicinal chemistry, and numerous derivatives have been investigated for their therapeutic potential. Studies have explored aminobenzylnaphthols derived from 2-naphthol for their anticancer properties, with some compounds showing cytotoxic effects against pancreatic and colorectal cancer cell lines.[8][9] Other research has focused on novel analogs of 2-naphthol as multi-target inhibitors of topoisomerase I & II and tyrosine kinase receptors (EGFR & VEGFR-2) for cancer therapy.[10] It is crucial to distinguish between the biological activity of the parent 2-naphthol derivatives and the fully saturated this compound.
The primary application of this compound is as a building block in organic synthesis. Its rigid bicyclic structure and hydroxyl functionality make it a useful precursor for the synthesis of more complex molecules, including pharmaceuticals and fragrances.[6][11] In the fragrance industry, it is used in modest amounts in woody and camphoraceous perfume compositions.[2][6]
Conclusion
The history of this compound is a testament to the advancements in catalytic chemistry that revolutionized organic synthesis. From its origins in the early explorations of hydrogenation, it has become a readily accessible and versatile intermediate. While its own biological activity is not well-established, the broader family of naphthol-derived compounds continues to be a fertile ground for drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals, summarizing key historical and technical information to support further scientific inquiry and application.
References
- 1. 2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 825-51-4 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Naphthalenol, decahydro-|lookchem [lookchem.com]
- 6. 2-decalinol [thegoodscentscompany.com]
- 7. This compound (mixture of isomers) | 825-51-4 | AAA82551 [biosynth.com]
- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity through multi-target topoisomerase I & II and tyrosine kinase receptor EGFR & VEGFR-2 inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 1424-37-9 | Benchchem [benchchem.com]
Spectroscopic Properties of Decahydro-2-naphthol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of decahydro-2-naphthol (B1664090), a versatile bicyclic alcohol of interest in chemical synthesis and pharmaceutical development. This document details the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for these analytical techniques and presents visual representations of the analytical workflow and a proposed mechanism of action.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and comparative analysis. It is important to note that this compound exists as a mixture of isomers, and the presented data is representative of this mixture unless otherwise specified.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a prominent O-H stretching vibration, indicative of the hydroxyl group, and C-H stretching vibrations corresponding to the saturated carbocyclic rings.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | O-H stretch | Strong, Broad |
| 2920-2950 | C-H stretch (alkane) | Strong |
| 2850-2870 | C-H stretch (alkane) | Strong |
| ~1450 | C-H bend (scissoring) | Medium |
| ~1050 | C-O stretch | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The spectra of this compound are complex due to the presence of multiple stereoisomers. The chemical shifts are influenced by the cis or trans fusion of the rings and the axial or equatorial position of the hydroxyl group. The data presented here are approximate ranges observed for the mixture of isomers in a deuterated chloroform (B151607) (CDCl₃) solvent.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.8 - 2.2 | Multiplet | ~16H | Aliphatic C-H |
| 3.5 - 4.1 | Multiplet | 1H | CH-OH |
| 1.5 - 2.5 | Broad Singlet | 1H | O-H |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| 20 - 45 | Aliphatic CH₂ and CH |
| 65 - 75 | CH-OH |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion peak, followed by fragmentation. The fragmentation pattern provides valuable information about the structure of the molecule.
| m/z | Relative Intensity | Assignment |
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 136 | High | [M - H₂O]⁺ |
| 95 | High | Fragmentation product |
| 94 | High | Fragmentation product |
| 41 | High | Fragmentation product |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR-IR spectroscopy is a convenient method for obtaining the IR spectrum of liquid samples.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, ensuring good contact.
-
The sample spectrum is then recorded over a spectral range of 4000 to 400 cm⁻¹.
-
Multiple scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is performed on a solution of the analyte in a deuterated solvent.
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The sample is placed in the NMR probe.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
-
Data Processing: The FID is subjected to a Fourier transform to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.
Electron Ionization-Mass Spectrometry (EI-MS)
EI-MS is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.
-
Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC) for sample introduction.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Data Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated from the solvent.
-
The vaporized sample enters the ion source of the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
-
Data Processing: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound and a proposed mechanism of its anticancer activity.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
This compound has been reported to exhibit anticancer activity.[1] The proposed mechanism involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1]
Caption: Proposed anticancer mechanism of action for this compound.
References
Decahydro-2-naphthol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for decahydro-2-naphthol (B1664090), a common laboratory chemical. The information is compiled to assist researchers, scientists, and professionals in drug development in maintaining a safe laboratory environment. This document outlines the hazardous properties of this compound, summarizes key toxicological data, and provides detailed procedural guidelines for its safe use.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity (single exposure) | 3 |
| Target Organs | Respiratory system |
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | 2-Decalol, Decahydro-beta-naphthol |
| CAS Number | 825-51-4 |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Odor | Characteristic |
| Boiling Point | 109 °C @ 14 mmHg |
| Flash Point | 113 °C (closed cup) |
| Density | 0.996 g/mL at 25 °C |
| Solubility | Sparingly soluble in water |
Toxicological Data
The following table summarizes the available quantitative toxicity data for this compound. These values are critical for risk assessment in a laboratory setting.
Table 3: Acute Toxicity Data for this compound
| Route of Exposure | Species | Test | Result |
| Oral | Rat | LD50 (Lethal Dose, 50%) | > 5000 mg/kg |
| Dermal | Rabbit | LD50 (Lethal Dose, 50%) | > 5000 mg/kg |
Experimental Protocols
The following are generalized experimental protocols for acute toxicity and irritation testing based on OECD guidelines. The specific details of the studies that generated the LD50 values for this compound are not publicly available; therefore, these protocols represent the standard methodologies for such assessments.
Acute Oral Toxicity (Based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3°C) and humidity (30-70%). Conventional laboratory diets and drinking water are provided ad libitum, with a brief fasting period before and after administration of the test substance.[2]
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume should not exceed 1 mL/100 g of body weight for non-aqueous solutions.[2]
-
Observation Period: Animals are observed for mortality, and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Data Collection: Body weight of the animals is recorded weekly. At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test assesses the potential for a substance to cause toxicity through skin contact.
-
Test Animals: Healthy young adult rats (200-300g), rabbits, or guinea pigs with healthy, intact skin are used.[3][4]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[3]
-
Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[4]
-
Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Data Collection: Skin lesions are evaluated, and body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible or irreversible skin damage.
-
Test Animals: Albino rabbits are the preferred species.
-
Application: A small area of skin (approximately 6 cm²) is exposed to a single dose of the test substance (0.5 mL for liquids or 0.5 g for solids).[5] The exposure period is typically 4 hours.[5]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can extend up to 14 days to assess the reversibility of the effects.[5]
-
Scoring: The severity of skin reactions is scored according to a standardized system.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test determines the potential of a substance to cause eye irritation or damage.
-
Test Animals: Albino rabbits are typically used.
-
Application: A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[6]
-
Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application. The observation period may be extended to 21 days to evaluate the reversibility of any observed effects.[6][7]
-
Scoring: Ocular lesions are scored using a standardized system.
Safety and Handling Precautions
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling vapors or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Logical Workflow for Safety Assessment
Due to the lack of specific data on the toxicological signaling pathways of this compound, a generalized workflow for chemical safety assessment is presented below. This diagram illustrates the logical steps a researcher should follow when handling a chemical with known irritant properties.
Conclusion
This compound is a valuable laboratory reagent that requires careful handling due to its irritant properties. Adherence to the safety precautions and handling procedures outlined in this guide is essential for minimizing risk and ensuring a safe working environment. Researchers should always consult the most current Safety Data Sheet before using this chemical and be prepared to respond appropriately in case of an accidental exposure.
References
- 1. Chemical eye injury: pathophysiology, assessment and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genevadermatology.ch [genevadermatology.ch]
- 3. trans-Decahydro-beta-Naphthol | C10H18O | CID 12450493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NTP toxicology and carcinogenesis studies of decalin (CAS No. 91-17-8) in F344/N rats and B6C3F(1) mice and a toxicology study of decalin in male NBR rats (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragrance University [fragranceu.com]
- 7. Single administration toxicokinetic studies of decalin (decahydronaphthalene) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Navigating the Unknown: An In-depth Technical Guide to the Environmental Fate and Degradation of Decahydro-2-naphthol
For Immediate Release
[City, State] – [Date] – This technical guide offers a comprehensive analysis of the environmental fate and degradation of decahydro-2-naphthol (B1664090), a key intermediate in various industrial applications. This document is intended for researchers, scientists, and professionals in drug development and environmental science, providing a centralized resource on the environmental behavior of this alicyclic alcohol.
Given the notable absence of direct experimental data on this compound in publicly available scientific literature, this guide employs a precautionary approach, utilizing validated predictive models and data from structurally analogous compounds to forecast its environmental persistence, bioaccumulation potential, and ecotoxicity. All predicted data is generated using the U.S. Environmental Protection Agency's (EPA) EPI Suite™, a widely recognized quantitative structure-activity relationship (QSAR) modeling system.
Executive Summary
This compound, a saturated bicyclic alcohol, is anticipated to exhibit moderate persistence in the environment. Its predicted properties suggest a low potential for bioaccumulation. While not expected to be readily biodegradable, it is likely to undergo slow aerobic and anaerobic degradation. Abiotic degradation pathways, such as hydrolysis and direct photolysis, are not predicted to be significant. This guide presents the available data, predictive estimations, and plausible degradation pathways to inform risk assessment and guide future research.
Physicochemical Properties
The environmental transport and partitioning of a chemical are governed by its fundamental physicochemical properties. The following table summarizes the available experimental data and EPI Suite™ predictions for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | - |
| Molecular Weight | 154.25 g/mol | PubChem[1] |
| Boiling Point | 109 °C at 14 mmHg | Sigma-Aldrich |
| Melting Point | Not Available | - |
| Vapor Pressure | 0.013 mmHg at 25 °C | EPI Suite™ Prediction |
| Water Solubility | 337.8 mg/L at 25 °C | EPI Suite™ Prediction |
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.83 | EPI Suite™ Prediction |
| Henry's Law Constant | 1.16 x 10⁻⁶ atm-m³/mol at 25 °C | EPI Suite™ Prediction |
Environmental Fate and Degradation
The environmental fate of this compound is dictated by a combination of biotic and abiotic degradation processes, as well as its potential to partition between different environmental compartments.
Biotic Degradation
Direct experimental data on the biodegradation of this compound is not available. However, predictions from EPI Suite's BIOWIN model provide an indication of its likely biodegradability.
| Biodegradation Prediction | Result | Interpretation |
| Ready Biodegradability | Does not biodegrade fast | Not expected to pass ready biodegradability tests (e.g., OECD 301C) |
| Aerobic Biodegradation | Weeks to months | Suggests slow degradation in the presence of oxygen |
| Anaerobic Biodegradation | Months to very slow | Suggests very slow degradation in the absence of oxygen |
Plausible Biodegradation Pathway:
The microbial degradation of alicyclic alcohols like this compound is expected to proceed through a series of enzymatic oxidation steps. A plausible pathway, based on the metabolism of similar compounds, is initiated by the oxidation of the secondary alcohol to a ketone, followed by ring cleavage and subsequent degradation through central metabolic pathways.
Abiotic Degradation
Abiotic degradation processes are not expected to be the primary removal mechanism for this compound in the environment.
| Abiotic Degradation Pathway | Predicted Half-life | Significance |
| Atmospheric Oxidation (reaction with OH radicals) | 28.9 hours | Potentially significant for the fraction partitioned to the atmosphere |
| Hydrolysis | Not expected to hydrolyze | Insignificant |
| Direct Photolysis | Not expected to absorb light >290 nm | Insignificant in water and soil |
Ecotoxicity
The potential for a substance to cause harm to aquatic and terrestrial organisms is a critical component of its environmental risk profile. The following ecotoxicity predictions are based on EPI Suite's ECOSAR model.
| Organism | Endpoint | Predicted Value (mg/L) |
| Fish (96 hr) | LC50 | 14.8 |
| Daphnid (48 hr) | LC50 | 18.1 |
| Green Algae (96 hr) | EC50 | 7.9 |
Experimental Protocols
In the absence of specific experimental data for this compound, standardized test methods should be employed to determine its environmental fate and effects. The following outlines a suitable experimental protocol for assessing ready biodegradability.
Ready Biodegradability: Modified MITI Test (I) (OECD 301C)
This test is suitable for assessing the ready biodegradability of soluble and insoluble organic chemicals.
Objective: To determine if this compound is readily biodegradable under aerobic conditions.
Principle: A measured amount of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).
Apparatus:
-
Respirometer
-
Incubator, maintained at 25 ± 1°C
-
Glassware, cleaned and free of organic matter
Procedure:
-
Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements.
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant as the inoculum.
-
Test Setup: Add the mineral medium, inoculum, and the test substance (at a concentration of 100 mg/L) to the respirometer flasks.
-
Controls: Prepare blank controls (inoculum and mineral medium only) and reference controls (using a readily biodegradable substance like sodium benzoate).
-
Incubation: Incubate the flasks in the dark at 25 ± 1°C for 28 days.
-
Measurement: Measure the oxygen consumption continuously or at frequent intervals.
-
Data Analysis: Calculate the percentage biodegradation as the ratio of the measured oxygen consumption to the ThOD.
Pass Level: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% ThOD within a 10-day window during the 28-day test period.
Conclusion and Recommendations
The predictive data presented in this guide suggest that this compound is not readily biodegradable and may persist in the environment for weeks to months. Its moderate aquatic toxicity warrants careful consideration in environmental risk assessments.
It is strongly recommended that experimental studies be conducted to validate these predictions and provide a more definitive understanding of the environmental fate and degradation of this compound. Specifically, studies on ready biodegradability (OECD 301 series), inherent biodegradability (OECD 302 series), and acute and chronic aquatic toxicity are needed to fill the existing data gaps.
This technical guide serves as a foundational document for understanding the potential environmental behavior of this compound. The integration of predictive modeling with established scientific principles provides a robust framework for informed decision-making in the absence of empirical data.
References
Decahydro-2-naphthol: A Technical Guide to Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, is a versatile chemical intermediate with significant potential across various industrial sectors. This technical guide provides an in-depth analysis of its chemical and physical properties, synthesis methodologies, and current and potential industrial applications. Primarily utilized as a fragrance ingredient, its unique olfactory characteristics and stability make it a valuable component in perfumery. Furthermore, its structural similarity to other decalol derivatives suggests its potential as a chiral auxiliary in asymmetric synthesis and as a building block for novel pharmaceutical compounds and specialty polymers. This document aims to be a comprehensive resource, consolidating available data to facilitate further research and development in the application of this compound.
Chemical and Physical Properties
This compound, also known as 2-decalol, is a viscous liquid, often cloudy yellow in appearance.[1] It is characterized by a mild, sweet, and slightly camphoraceous-woody odor.[2] The compound is practically insoluble in water but soluble in alcohols and oils.[2] A comprehensive summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem |
| Molecular Weight | 154.25 g/mol | PubChem[3] |
| CAS Number | 825-51-4 | PubChem[3] |
| Appearance | Cloudy yellow viscous liquid | Sigma-Aldrich MSDS[1] |
| Boiling Point | 109 °C at 14 mmHg | ChemicalBook[2] |
| Density | 0.996 g/mL at 25 °C | ChemicalBook[2] |
| Refractive Index | n20/D 1.5 | ChemicalBook[2] |
| Flash Point | > 230 °F (> 110 °C) | ChemicalBook[2] |
| Vapor Pressure | 0.00606 mmHg | Haz-Map |
| Solubility | Insoluble in water; Soluble in alcohol and oils | ChemicalBook[2] |
| Odor Profile | Mild, sweet, slightly camphoraceous-woody, warm, and mildly spicy | ChemicalBook[2] |
Synthesis of this compound
The primary industrial route for the synthesis of this compound is the catalytic hydrogenation of β-naphthol.[2] This process involves the reduction of the aromatic naphthalene (B1677914) ring system to a saturated decahydronaphthalene (B1670005) (decalin) structure. The reaction yields a mixture of cis and trans isomers, with the trans isomer often being preferred in the fragrance industry for its specific olfactory properties.[2]
General Experimental Protocol for Catalytic Hydrogenation
While a specific industrial-scale protocol for this compound is proprietary, a general laboratory-scale procedure can be adapted from the well-documented hydrogenation of naphthol derivatives. The following is a representative protocol based on the hydrogenation of 1-naphthol.
Materials:
-
β-Naphthol
-
Solvent (e.g., ethanol, acetic acid)
-
Hydrogenation catalyst (e.g., Raney nickel, rhodium on carbon, platinum oxide)
-
High-pressure autoclave or a Parr hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: The catalyst is carefully weighed and added to the reaction vessel. If a slurry is required, it is prepared with the chosen solvent.
-
Reaction Setup: A solution of β-naphthol in the selected solvent is introduced into the reaction vessel containing the catalyst.
-
Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen to the desired level. The reaction mixture is agitated and heated to the specified temperature. The progress of the reaction is monitored by observing the hydrogen uptake.
-
Work-up: Upon completion, the reactor is cooled, and the excess hydrogen is safely vented. The reaction mixture is filtered to remove the catalyst.
-
Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude this compound is then purified by vacuum distillation to separate the product from any unreacted starting material and byproducts. The different isomers can be further separated by fractional distillation or chromatography if required.
A simplified workflow for this synthesis process is illustrated in the following diagram.
Industrial Applications
Fragrance Industry
The primary industrial application of this compound is as a fragrance ingredient in a variety of consumer products.[2] Its mild, sweet, and woody-camphoraceous scent profile makes it a versatile component in perfume compositions.[2] It is often used in conjunction with woody and camphoraceous fragrance types, including ionones and cyclohexylderivatives.[2]
Odor Profile Breakdown: A detailed breakdown of the odor profile of this compound is provided in the table below.
| Odor Note | Percentage |
| Floral | 78.73% |
| Rose | 54.08% |
| Muguet | 50.85% |
| Clean | 47.91% |
| Minty | 42.29% |
| Woody | 41.64% |
Performance in Formulations: this compound's relatively low volatility contributes to its longevity in fragrance formulations, acting as a middle to base note. While specific quantitative data on its substantivity and fixative properties are not widely published, its use in perfumes suggests it enhances the overall tenacity of the fragrance. The recommended usage level is up to 5.0% in the fragrance concentrate.
Chemical Intermediate
This compound serves as a valuable intermediate in organic synthesis. Its hydroxyl group can be readily functionalized to produce a variety of derivatives, such as esters and ethers. For instance, decahydro-2-naphthyl acetate (B1210297) and decahydro-2-naphthyl formate (B1220265) are known derivatives used in the fragrance industry.
The chiral nature of this compound, existing as different stereoisomers, opens up possibilities for its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial in the pharmaceutical industry for the stereoselective synthesis of drug molecules, where a specific enantiomer is often responsible for the desired therapeutic effect. While the application of this compound as a chiral auxiliary is not yet widely documented, the established use of other chiral alcohols in this capacity suggests a promising area for future research.
The potential synthetic pathways starting from this compound are outlined below.
Potential Pharmaceutical Applications
The precursor to this compound, β-naphthol, is a well-known intermediate in the synthesis of various pharmaceuticals.[3] This suggests that this compound and its derivatives could also serve as valuable building blocks in drug discovery and development. The saturated decalin ring system can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Some preliminary research has suggested potential anticancer activity for this compound, although this is an area that requires significant further investigation.
Safety and Handling
This compound is considered a moderate skin irritant and a strong eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. It is important to work in a well-ventilated area to avoid inhalation of vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a commercially significant molecule, particularly within the fragrance industry. Its synthesis from the readily available precursor, β-naphthol, is a straightforward process, and its unique olfactory properties ensure its continued use in perfumery. Beyond its current applications, the potential of this compound as a chiral auxiliary and a scaffold for the synthesis of novel pharmaceuticals and specialty chemicals presents exciting opportunities for future research and development. This guide has summarized the key technical aspects of this compound to serve as a valuable resource for professionals in the chemical and pharmaceutical industries.
References
Decahydro-2-naphthol: A Technical Guide for Fragrance Professionals
An In-depth Examination of a Versatile Woody-Floral Fragrance Ingredient
Decahydro-2-naphthol (B1664090), a synthetic bicyclic alcohol, is a well-established ingredient in the fragrance industry, valued for its complex and multifaceted odor profile. This technical guide provides a comprehensive overview of its chemical properties, synthesis, olfactory characteristics, and the underlying principles of its perception, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known by synonyms such as 2-decalol and decahydro-beta-naphthol, is a mixture of isomers with the chemical formula C₁₀H₁₈O.[1][2] Its properties are summarized in the table below, providing a foundational understanding of its behavior as a fragrance material.
| Property | Value | References |
| Molecular Weight | 154.25 g/mol | [1][2] |
| CAS Number | 825-51-4 | [1][2] |
| Appearance | Colorless to light yellow, viscous liquid or powder to lump | [3][4] |
| Boiling Point | 109 °C at 14 mmHg | [3] |
| Density | 0.996 g/mL at 25 °C | [3] |
| Vapor Pressure | 0.00606 mmHg | [2] |
| Flash Point | > 112 °C (> 233.6 °F) | [3] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [4] |
| LogP (o/w) | 2.934 (estimated) | [3] |
Olfactory Profile and Application
This compound is characterized by a predominantly floral and woody scent, with nuances of rose, mint, and muguet.[1][3] Its odor has been described as mild, sweet, and slightly camphoraceous, with good tenacity.[4] This versatile scent profile allows for its use in a wide range of perfume compositions, particularly in conjunction with other woody and camphoraceous fragrance types.[4]
The olfactory characteristics of this compound are influenced by its isomeric composition. The hydrogenation of 2-naphthol (B1666908) produces a mixture of cis and trans isomers, with the trans isomer generally being preferred by perfumers for its specific odor qualities.[4]
A detailed breakdown of its odor profile, as identified through sensory analysis, is presented below:
| Odor Facet | Percentage |
| Floral | 78.73% |
| Rose | 54.08% |
| Muguet | 50.85% |
| Clean | 47.91% |
| Mint | 42.29% |
| Woody | 41.64% |
(Data sourced from reference[1])
Experimental Protocols
Synthesis of this compound
The primary method for the industrial production of this compound is the catalytic hydrogenation of 2-naphthol (also known as β-naphthol).[4]
Reaction:
C₁₀H₈O + 4H₂ → C₁₀H₁₈O
General Procedure:
-
Catalyst Selection: A variety of catalysts can be employed, with nickel-based catalysts being common.[5] The choice of catalyst and reaction conditions significantly influences the ratio of cis to trans isomers in the final product.
-
Reaction Conditions: The hydrogenation is typically carried out in a fixed-bed reactor under elevated pressure (2-15 MPa) and temperature (120-280 °C).[6]
-
Solvent: A solvent such as decahydronaphthalene (B1670005) or tetralin may be used.[6]
-
Hydrogenation: Naphthalene is subjected to a hydrogenation reaction in the presence of the catalyst and hydrogen gas.[5]
-
Purification: The resulting mixture of this compound isomers is then purified, typically through distillation.
Sensory Evaluation of Fragrance Ingredients
The olfactory properties of fragrance ingredients like this compound are assessed through standardized sensory evaluation techniques.
Methodology: The Blotter Test
-
Preparation: Odorless and absorbent paper strips (blotters), typically 0.5 inches wide and 6 inches long, are used.
-
Application: The blotter is dipped into the liquid fragrance material to a depth of approximately 1 inch.
-
Evaluation: The wetted area is then smelled at various time intervals to evaluate the initial odor impression (top notes), the main character of the fragrance (heart or middle notes), and the lingering scent (base notes). This allows for a complete study of the fragrance's volatility and character over time.
This method is crucial for comparing the odor profiles of different batches, isomers, and for assessing the ingredient's performance in a fragrance composition.
Olfactory Perception and Signaling Pathway
The perception of this compound's scent is initiated by its interaction with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific human olfactory receptor(s) that bind to this compound have not been definitively identified in publicly available research, the process of "deorphanization" is used to match odorants to their receptors.[9][10][11]
Based on its woody and floral characteristics, it is hypothesized that this compound interacts with ORs that are responsive to these scent families. The binding of an odorant molecule to its cognate OR triggers a signal transduction cascade, leading to the perception of smell.
Hypothesized Olfactory Signaling Pathway for this compound:
Caption: Hypothesized signaling cascade upon binding of this compound to an olfactory receptor.
Workflow for Olfactory Receptor Deorphanization:
The identification of the specific receptor for this compound would follow a deorphanization workflow.
Caption: A typical workflow for identifying the cognate olfactory receptor for a fragrance molecule.
Safety and Regulatory Information
This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and eye protection.[3] For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound remains a valuable and versatile ingredient in the perfumer's palette. Its complex woody-floral scent profile, combined with good tenacity, ensures its continued use in a variety of fragrance applications. Further research into the specific olfactory receptors that recognize this compound and the precise influence of its different isomers on the overall scent perception will provide deeper insights into the molecular basis of olfaction and could pave the way for the development of novel fragrance ingredients with tailored olfactory properties.
References
- 1. scent.vn [scent.vn]
- 2. 2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-decalinol [thegoodscentscompany.com]
- 4. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (cis+trans)-1,1,2,3,3-pentamethyl-2,3,3a,4,5,9b-hexahydro-1H-7,9-diazacyclopenta[a]naphthalene [thegoodscentscompany.com]
- 6. The Structural Properties of Odorants Modulate Their Association to Human Odorant Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Synthesis of Decahydro-2-naphthol from Naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for producing decahydro-2-naphthol (B1664090), a valuable bicyclic alcohol, from the readily available aromatic hydrocarbon, naphthalene (B1677914). The synthesis predominantly proceeds through two main pathways: a two-step process involving the initial hydrogenation of naphthalene to decalin followed by hydroxylation, or a route commencing with the conversion of naphthalene to 2-naphthol (B1666908), which is subsequently hydrogenated. This document provides a comprehensive overview of these methods, including detailed experimental protocols and quantitative data to support researchers in the fields of organic synthesis and drug development.
I. Two-Step Synthesis via Decalin Intermediate
This widely utilized approach involves the initial saturation of the aromatic rings of naphthalene to form decahydronaphthalene (B1670005) (decalin), which is subsequently functionalized with a hydroxyl group at the 2-position.
Step 1: Hydrogenation of Naphthalene to Decalin
The complete hydrogenation of naphthalene yields a mixture of cis- and trans-decalin isomers.[1] The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed.
Experimental Protocol: Catalytic Hydrogenation of Naphthalene
A detailed experimental protocol for the hydrogenation of naphthalene can be adapted from studies on various catalysts. For instance, a charcoal-supported rhodium catalyst has been shown to be highly active and selective for the formation of decalin.[2]
-
Catalyst Preparation: A 5 wt% Rh/C catalyst can be used.
-
Reaction Setup: The reaction is typically carried out in a high-pressure autoclave reactor.
-
Procedure:
-
The reactor is charged with naphthalene and the 5 wt% Rh/C catalyst in a suitable solvent, such as supercritical carbon dioxide, which can enhance selectivity.[2]
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., over 6 MPa).[2]
-
The reaction mixture is heated to the target temperature (e.g., 333 K for high selectivity to decalin) and stirred for a specified duration.[2]
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the decalin product.
-
-
Purification: The resulting mixture of cis- and trans-decalin can be purified by fractional distillation.
Quantitative Data: Naphthalene Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Decalin Selectivity (%) | cis/trans Ratio | Reference |
| 5 wt% Rh/C | 60 | >6 | ~100 | High | Not specified | [2] |
| Ni-Mo (massive) | 200 | 4 | 99.8 | 99.9 | ~1:9 | [3] |
| Pd/Al2O3 | Not specified | Not specified | Up to 99.5 | Not specified | Not specified | [1] |
| Ru/C | Not specified | Not specified | Not specified | Not specified | High cis | [3] |
Step 2: Hydroxylation of Decalin to this compound
The selective introduction of a hydroxyl group at the C-2 position of the decalin skeleton is a more challenging transformation. While direct oxidation of decalin can lead to a mixture of products, more controlled methods are required for regioselectivity. One approach involves the use of specific oxidizing agents. It has been noted that this compound can be obtained by the oxidation of decahydronaphthalene with an oxidation catalyst like platinum dioxide.[4]
Experimental Protocol: Oxidation of Decalin (Conceptual)
A general procedure for the oxidation of decalin can be outlined, though specific conditions for selective 2-hydroxylation need to be optimized.
-
Reagents: Decalin, oxidizing agent (e.g., a chromium-based reagent or a biocatalytic system), and a suitable solvent.
-
Procedure:
-
Decalin is dissolved in an appropriate solvent.
-
The oxidizing agent is added portion-wise at a controlled temperature.
-
The reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
After completion, the reaction is quenched, and the product is extracted.
-
-
Purification: The crude product, a mixture of isomeric alcohols and ketones, would require purification by column chromatography to isolate this compound.
II. Synthesis via 2-Naphthol Intermediate
An alternative and often more direct route involves the initial synthesis of 2-naphthol (beta-naphthol) from naphthalene, followed by the complete hydrogenation of the 2-naphthol molecule.
Step 1: Synthesis of 2-Naphthol from Naphthalene
The industrial production of 2-naphthol from naphthalene is a well-established two-step process.[5]
Experimental Protocol: Sulfonation and Alkali Fusion
-
Sulfonation: Naphthalene is reacted with sulfuric acid to produce naphthalene-2-sulfonic acid.[5]
-
C10H8 + H2SO4 → C10H7SO3H + H2O
-
-
Alkali Fusion: The resulting sulfonic acid is fused with molten sodium hydroxide, followed by acidification to yield 2-naphthol.[5]
-
C10H7SO3H + 3 NaOH → C10H7ONa + Na2SO3 + 2 H2O
-
C10H7ONa + H+ → C10H7OH + Na+
-
A detailed lab-scale procedure can be found in various organic chemistry resources.[6]
Step 2: Hydrogenation of 2-Naphthol to this compound
The catalytic hydrogenation of 2-naphthol is a direct method for the production of this compound.[7] This reaction typically yields a mixture of cis and trans isomers.
Experimental Protocol: Catalytic Hydrogenation of 2-Naphthol
-
Catalyst: A variety of hydrogenation catalysts can be employed, such as Raney nickel, rhodium, or ruthenium on a support.
-
Reaction Setup: A high-pressure hydrogenation apparatus is required.
-
Procedure:
-
2-Naphthol is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
The catalyst is added to the solution under an inert atmosphere.
-
The mixture is subjected to high-pressure hydrogen at an elevated temperature.
-
The reaction progress is monitored until the uptake of hydrogen ceases.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure.
-
-
Purification: The resulting mixture of this compound isomers can be purified by crystallization or chromatography.[7]
Quantitative Data: Properties of this compound
| Property | Value | Reference |
| CAS Number | 825-51-4 | [4] |
| Molecular Formula | C10H18O | [4] |
| Molecular Weight | 154.25 g/mol | [4] |
| Boiling Point | 109 °C / 14 mmHg | [7] |
| Melting Point | 99-100 °C | [7] |
| Density | 0.996 g/mL at 25 °C | [7] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Overall synthetic workflows from naphthalene.
Caption: Naphthalene hydrogenation pathway.
References
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (mixture of isomers) | 825-51-4 | AAA82551 [biosynth.com]
- 5. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. This compound CAS#: 825-51-4 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Decahydro-2-naphthol from 2-Naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its rigid, saturated ring system provides a unique scaffold for the development of new chemical entities. The most common and efficient method for the synthesis of this compound from 2-naphthol (B1666908) is through catalytic hydrogenation. This process involves the reduction of the aromatic naphthalene (B1677914) ring system to a fully saturated decalin structure. This document provides a detailed protocol for this synthesis, based on established and reliable methods, including reaction conditions, purification, and characterization of the final product.
Reaction Scheme
The overall reaction involves the catalytic hydrogenation of 2-naphthol to yield a mixture of isomers of this compound.
2-Naphthol → this compound
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound from 2-naphthol via catalytic hydrogenation using a rhodium-on-alumina catalyst.
| Parameter | Value | Reference |
| Reactant | 2-Naphthol | N/A |
| Product | This compound | N/A |
| Catalyst | 5% Rhodium-on-alumina | [1] |
| Solvent | 95% Ethanol (B145695) | [1] |
| Promoter | Acetic Acid | [1] |
| Initial Hydrogen Pressure | 55–60 p.s.i. | [1] |
| Reactant to Catalyst Ratio (w/w) | 2:1 | [1] |
| Yield | 88% | [1] |
| Product Purity | >95% (after purification) | [2] |
| Boiling Point of Product | 109 °C at 14 mmHg | [3] |
| Density of Product | 0.996 g/mL at 25 °C | [3] |
Experimental Protocol
This protocol is adapted from a well-established procedure for the hydrogenation of naphthols.[1]
4.1. Materials and Equipment
-
2-Naphthol (purified grade)
-
5% Rhodium-on-alumina catalyst
-
95% Ethanol
-
Acetic acid
-
Benzene (Caution: Carcinogen, handle in a well-ventilated hood with appropriate personal protective equipment)
-
10% Sodium hydroxide (B78521) solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Rotary evaporator
-
Standard laboratory glassware (e.g., hydrogenation bottle, flasks, separatory funnel)
-
Filtration apparatus
4.2. Reaction Setup and Procedure
-
Catalyst and Reactant Charging: In a 500 mL Parr hydrogenation bottle, carefully weigh 20.0 g of 5% rhodium-on-alumina catalyst. Cautiously add 25 mL of 95% ethanol to wet the catalyst. Prepare a solution of 40.0 g (0.278 mole) of 2-naphthol in 125 mL of 95% ethanol. Add this solution to the hydrogenation bottle along with 3 mL of acetic acid.
-
Hydrogenation: Secure the bottle to the Parr hydrogenation apparatus. Flush the system with nitrogen gas and then with hydrogen gas to remove any air. Pressurize the bottle with hydrogen to an initial pressure of 55–60 p.s.i. Begin shaking the apparatus. The hydrogenation of bicyclic aromatic nuclei is typically complete within 12 hours.[1]
-
Catalyst Removal: Once the theoretical amount of hydrogen has been absorbed (or after the reaction time has elapsed), depressurize the reactor and purge with nitrogen. Remove the catalyst by suction filtration and wash it with two 50 mL portions of ethanol. Caution: Do not allow the catalyst to be exposed to air while in the presence of a flammable solvent.[1]
4.3. Product Isolation and Purification
-
Solvent Removal: Combine the ethanolic filtrate and washes and concentrate the solution using a rotary evaporator. This will yield a viscous residue.
-
Workup: Dissolve the residue in 150 mL of benzene. Transfer the solution to a separatory funnel and wash it with 75 mL of 10% sodium hydroxide solution to remove any unreacted 2-naphthol. Follow this with a wash of 75 mL of water.
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate for at least 3 hours. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the final product, which will be a mixture of this compound isomers.
4.4. Characterization
The product can be characterized using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the isomeric composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound isomers.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group and the absence of aromatic C-H bonds.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The hazards of all chemicals used should be fully understood before beginning any experimental work.
References
Application Note and Protocol for the Catalytic Hydrogenation of 2-Naphthol to Decahydro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decahydro-2-naphthol (B1664090) is a fully saturated derivative of 2-naphthol (B1666908), holding significance as a versatile building block in organic synthesis and drug development. Its stereoisomers are valuable intermediates in the preparation of complex molecules and pharmacologically active compounds. The catalytic hydrogenation of 2-naphthol is a primary method for its synthesis, involving the reduction of the aromatic naphthalene (B1677914) ring system. This process can yield a variety of partially or fully hydrogenated products, including tetrahydronaphthols and the desired decahydronaphthols. The selectivity and yield of this compound are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. This document provides a comprehensive overview of the catalytic hydrogenation of 2-naphthol to this compound, including a summary of reaction conditions, a detailed experimental protocol, and workflow diagrams.
Data Presentation
The following table summarizes various catalytic systems and reaction conditions employed in the hydrogenation of 2-naphthol, with a focus on systems that can lead to the formation of this compound. It is important to note that many studies focus on partial hydrogenation, with this compound often being a byproduct of over-hydrogenation.
| Catalyst | Substrate | Solvent | Temperature (°C) | H2 Pressure (MPa) | Reaction Time (h) | Key Products | Conversion (%) | Selectivity (%) |
| 5 wt% Rh/C | 2-Naphthol | Supercritical CO2 | 50 | 15 | 2 | 5,6,7,8-Tetrahydro-2-naphthol, 1,2,3,4-Tetrahydro-2-naphthol | >99 | ~85 (total for partial hydrogenation products) |
| Ru-NiOX/C | 2-Naphthol | Isopropanol | 70 | 4 | Not Specified | 5,6,7,8-Tetrahydro-2-naphthol | 100 | 72.9 (for 5,6,7,8-Tetrahydro-2-naphthol) |
| Pd/C | 1-Naphthol | Hexafluoro-2-propanol (HFIP) | 90 | (Transfer Hydrogenation with HCOONa) | 10 | Tetralone | High | High (for tetralone) |
| Supported Ni-Mo | Naphthols | Not Specified | >327 | High | Not Specified | Dehydroxylated products (decalin, tetralin) | Not Specified | Not Specified |
| Supported Co-Mo | Naphthols | Not Specified | >327 | High | Not Specified | Dehydroxylated products (decalin, tetralin) | Not Specified | Not Specified |
Note: The formation of this compound is often achieved under more forcing conditions (higher temperature and pressure) and with catalysts known for complete aromatic ring saturation, such as Rhodium or Ruthenium on a carbon support. The data presented for partial hydrogenation indicates that further hydrogenation can lead to the desired this compound. For instance, the over-hydrogenated byproduct this compound has been shown to form preferentially through the further hydrogenation of the intermediate 1,2,3,4-tetrahydro-2-naphthol.[1]
Experimental Protocols
This section provides a generalized experimental protocol for the catalytic hydrogenation of 2-naphthol to this compound. The specific conditions may require optimization based on the available equipment and desired isomeric distribution of the final product.
Materials:
-
2-Naphthol
-
Catalyst (e.g., 5% Rh/C or 5% Ru/C)
-
Solvent (e.g., Isopropanol, Ethanol, or Ethyl Acetate)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical equipment for product characterization (e.g., GC-MS, NMR)
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor:
-
To the autoclave, add 2-naphthol (1.0 eq).
-
Add the chosen solvent (e.g., isopropanol, approximately 10-20 mL per gram of 2-naphthol).
-
Carefully add the hydrogenation catalyst (e.g., 5% Rh/C, typically 1-5 mol% relative to the substrate).
-
-
Sealing and Purging: Seal the autoclave securely. Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-10 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 70-150 °C).
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
-
-
Reaction Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction mixture.
-
-
Catalyst Removal:
-
Filter the reaction mixture through a pad of Celite or suitable filter paper to remove the heterogeneous catalyst.
-
Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
-
Purification and Characterization:
-
The crude this compound can be purified by techniques such as distillation under reduced pressure or column chromatography if necessary.
-
Characterize the final product and determine the isomeric ratio using analytical methods like GC-MS and NMR spectroscopy.
-
Mandatory Visualization
Caption: Experimental workflow for the catalytic hydrogenation of 2-naphthol.
Caption: Chemical transformation of 2-naphthol to this compound.
References
Application Notes and Protocols for the Stereoselective Synthesis of Decahydro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the stereoselective synthesis of decahydro-2-naphthol (B1664090), a valuable building block in medicinal chemistry and materials science. The protocols outlined below focus on methods to control both the diastereoselectivity (formation of cis and trans isomers) and enantioselectivity of the final product, starting from 2-naphthol (B1666908).
Introduction
This compound, also known as 2-decalol, possesses a bicyclo[4.4.0]decane core structure.[1] Due to the fusion of the two cyclohexane (B81311) rings, it exists as two primary diastereomers: cis-decalin and trans-decalin. The introduction of a hydroxyl group at the 2-position creates additional stereocenters, leading to a total of eight possible stereoisomers (four pairs of enantiomers).[2] The specific stereochemistry of this compound derivatives can significantly influence their biological activity and material properties.
The synthesis of specific stereoisomers of this compound typically involves a two-step hydrogenation of 2-naphthol. The first hydrogenation reduces one of the aromatic rings to yield 1,2,3,4-tetrahydro-2-naphthol (B1200059). The second, more challenging, hydrogenation of the remaining aromatic ring establishes the cis or trans ring fusion. Stereocontrol can be achieved through the selection of appropriate catalysts and reaction conditions.
Protocol 1: Diastereoselective Synthesis of cis-Decahydro-2-naphthol via Ruthenium-Catalyzed Hydrogenation
This protocol focuses on the synthesis of the cis-diastereomer of this compound, which is favored by certain ruthenium and other metal catalysts.[3]
Experimental Protocol:
-
Catalyst Preparation: A charcoal-supported ruthenium catalyst (e.g., 5% Ru/C) is typically used.
-
Reaction Setup:
-
In a high-pressure autoclave, add 2-naphthol (1 equivalent).
-
Add the 5% Ru/C catalyst (5-10 mol%).
-
Add a suitable solvent, such as ethanol (B145695) or isopropanol.
-
-
Hydrogenation:
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 atm.
-
Heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Maintain the reaction for 12-24 hours, monitoring the consumption of hydrogen.
-
-
Workup and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to isolate the cis-decahydro-2-naphthol. The diastereomeric ratio should be determined by GC-MS or NMR spectroscopy.
-
| Parameter | Value | Reference |
| Catalyst | 5% Ru/C | [3] |
| Starting Material | 2-Naphthol | |
| Solvent | Ethanol or Isopropanol | |
| H2 Pressure | 50-100 atm | |
| Temperature | 100-150 °C | |
| Expected Major Product | cis-Decahydro-2-naphthol | [3] |
Protocol 2: Diastereoselective Synthesis of trans-Decahydro-2-naphthol via Palladium-Catalyzed Hydrogenation
This protocol aims to produce the thermodynamically more stable trans-diastereomer of this compound, which is often favored when using palladium-based catalysts.[4][5]
Experimental Protocol:
-
Catalyst Preparation: A palladium on carbon catalyst (e.g., 10% Pd/C) is commonly employed.
-
Reaction Setup:
-
In a high-pressure autoclave, dissolve 2-naphthol (1 equivalent) in a solvent such as acetic acid or ethanol.
-
Add the 10% Pd/C catalyst (5-10 mol%).
-
-
Hydrogenation:
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 50-100 atm.
-
Heat the reaction to 120-180 °C with efficient stirring.
-
The reaction progress can be monitored by TLC or GC-MS.
-
-
Workup and Purification:
-
After cooling and venting, the catalyst is removed by filtration through Celite.
-
If acetic acid is used as a solvent, it should be neutralized with a base (e.g., sodium bicarbonate solution) before extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated.
-
Purification by column chromatography or recrystallization will yield the desired trans-decahydro-2-naphthol. The diastereomeric ratio should be confirmed.
-
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | [4][5] |
| Starting Material | 2-Naphthol | |
| Solvent | Acetic Acid or Ethanol | |
| H2 Pressure | 50-100 atm | |
| Temperature | 120-180 °C | |
| Expected Major Product | trans-Decahydro-2-naphthol | [4][5] |
Protocol 3: Enantioselective Synthesis of Chiral Tetrahydro-2-naphthol Precursors
Achieving high enantioselectivity in the synthesis of this compound can be approached by first preparing an enantiomerically enriched 1,2,3,4-tetrahydro-2-naphthol intermediate. This can be accomplished using a chiral rhodium catalyst.[1][6][7] The subsequent hydrogenation to the decalin system would then need to be performed under conditions that favor the desired diastereomer (cis or trans) as described in Protocols 1 and 2.
Experimental Protocol for Enantioselective Hydrogenation to Tetrahydro-2-naphthol:
-
Catalyst System: A tethered rhodium-diamine catalyst is employed.[1][6][7]
-
Reaction Setup:
-
In a glovebox, charge a reaction vial with the chiral rhodium catalyst (e.g., (R,R)-C7, 5 mol%) and 2-naphthol (1 equivalent).[7]
-
Add a base, such as triethylamine (B128534) (NEt3, 25 mol%).[7]
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent.[1][6]
-
-
Hydrogenation:
-
Place the vial in a high-pressure autoclave.
-
Pressurize with hydrogen gas to 60 atm.
-
Heat the reaction to 60 °C and stir for 36 hours.[7]
-
-
Workup and Purification:
-
After cooling and venting, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched 1,2,3,4-tetrahydro-2-naphthol.
-
The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
-
| Parameter | Value | Reference |
| Catalyst | Chiral Tethered Rhodium-Diamine Complex | [1][6][7] |
| Starting Material | 2-Naphthol | |
| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | [1][6] |
| Base | Triethylamine (NEt3) | [7] |
| H2 Pressure | 60 atm | [7] |
| Temperature | 60 °C | [7] |
| Expected Product | Enantiomerically enriched 1,2,3,4-tetrahydro-2-naphthol | |
| Reported Enantiomeric Excess | Up to >99% ee for related naphthols | [1][6] |
Logical Workflow for Stereoselective Synthesis
Caption: Workflow for the stereoselective synthesis of this compound.
Signaling Pathway of Catalytic Hydrogenation
The catalytic hydrogenation of 2-naphthol to this compound on a metal surface involves a series of adsorption and reaction steps.
Caption: Simplified pathway for the catalytic hydrogenation of 2-naphthol.
Concluding Remarks
The stereoselective synthesis of this compound requires careful consideration of the desired stereoisomer. For diastereocontrol, ruthenium-based catalysts generally favor the formation of the cis-isomer, while palladium catalysts tend to yield the trans-isomer. For enantiocontrol, a two-stage approach is recommended, starting with an asymmetric hydrogenation to produce an enantiomerically enriched tetrahydronaphthol intermediate, followed by a diastereoselective hydrogenation of the second ring. The protocols provided herein serve as a guide for researchers to develop and optimize the synthesis of specific this compound stereoisomers for their applications.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Asymmetric Synthesis Using a Chiral Auxiliary
Note on the Topic: While the initial request specified decahydro-2-naphthol (B1664090) as a chiral auxiliary, a thorough review of the scientific literature did not yield sufficient data on its application in asymmetric synthesis to generate detailed application notes and protocols. Therefore, to provide a comprehensive and practical guide that adheres to the core requirements of the request, these notes will focus on a widely utilized and well-documented class of chiral auxiliaries: Evans' Oxazolidinones . The principles, protocols, and data presented for Evans' auxiliaries are representative of the broader field of diastereoselective synthesis and serve as an excellent model for researchers, scientists, and drug development professionals.
Introduction to Diastereoselective Synthesis with Evans' Oxazolidinones
Diastereoselective synthesis is a powerful strategy for controlling the stereochemistry of a chemical reaction. By temporarily incorporating a chiral molecule, known as a chiral auxiliary, into an achiral substrate, one can direct the formation of a new stereocenter with a high degree of selectivity. The resulting stereoisomers are diastereomers, which possess different physical properties, allowing for their separation. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched product.
Evans' oxazolidinones are a class of chiral auxiliaries that have proven to be exceptionally effective and versatile in a wide range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and acylations.[1] Their rigid, planar structure and the steric hindrance provided by the substituent at the C4 position allow for excellent facial shielding of the enolate, leading to high levels of diastereoselectivity.[2]
Application: Diastereoselective Alkylation of an Acyl Oxazolidinone
This section details the diastereoselective alkylation of a propionyl-substituted oxazolidinone, a classic example of the utility of Evans' auxiliaries. The overall workflow involves three key steps: acylation of the chiral auxiliary, diastereoselective alkylation of the resulting N-acyl imide, and finally, cleavage of the auxiliary to yield the chiral carboxylic acid.[3][4]
Experimental Workflow
The overall experimental workflow for the diastereoselective alkylation is depicted below.
Mechanism of Stereochemical Induction
The high diastereoselectivity observed in this reaction is a direct result of the steric influence of the chiral auxiliary on the approach of the electrophile. The formation of a chelated (Z)-enolate with the lithium or sodium counterion forces the substituent on the auxiliary (e.g., a phenyl group) to occupy a position that effectively blocks one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[3][5]
Data Presentation
The following table summarizes typical quantitative data for the diastereoselective alkylation of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
| Entry | Electrophile (E-X) | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | LDA | THF | 92 | >99:1 |
| 2 | Allyl iodide | NaHMDS | THF | 85 | 98:2 |
| 3 | Methyl iodide | LDA | THF | 95 | 97:3 |
| 4 | Isopropyl iodide | NaHMDS | THF | 78 | 95:5 |
| 5 | Ethyl iodoacetate | LDA | THF | 88 | >99:1 |
Experimental Protocols
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the N-acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
This protocol details the diastereoselective alkylation of the N-propionyl oxazolidinone with benzyl bromide.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)
-
Benzyl bromide (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add LDA or NaHMDS (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the cleavage of the chiral auxiliary to yield the chiral carboxylic acid and recover the auxiliary.[6][7]
Materials:
-
Alkylated N-acyl oxazolidinone (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq)
-
Lithium hydroxide (B78521) (LiOH) (2.0 eq)
-
Aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the addition of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by the addition of an aqueous solution of sodium sulfite.
-
Extract the chiral auxiliary with ethyl acetate. The auxiliary can be purified and recycled.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the chiral carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify as needed.
Conclusion
Evans' oxazolidinones provide a robust and highly effective method for achieving high levels of diastereoselectivity in a variety of chemical transformations.[2] The protocols outlined in these application notes offer a solid foundation for researchers to successfully implement this powerful strategy in their own synthetic endeavors. The principles of steric control and predictable outcomes make this methodology a cornerstone of modern asymmetric synthesis.
References
Application of Decahydro-2-naphthol in Polymer Chemistry: A Detailed Overview for Researchers
Introduction
Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, serves as a valuable building block in polymer chemistry, particularly in the synthesis of specialized methacrylate (B99206) polymers. Its rigid and bulky alicyclic structure, when incorporated into a polymer backbone, can impart unique thermal, mechanical, and optical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of poly(decahydro-2-naphthyl methacrylate)s, targeting researchers and scientists in polymer science and material development.
Application Notes
The primary application of this compound in polymer chemistry is as a precursor to the monomer decahydro-2-naphthyl methacrylate (DNMA). The subsequent polymerization of DNMA yields poly(decahydro-2-naphthyl methacrylate) (PDNMA), a transparent polymer material with interesting properties influenced by the isomeric composition of the decahydro-2-naphthyl moiety.
The geometric isomers of this compound are key to tailoring the final properties of the polymer. The different spatial arrangements of the decalin ring system in the monomer units affect the polymer chain's conformational dynamics, which in turn influences its macroscopic properties.
Key Properties of Poly(decahydro-2-naphthyl methacrylate)s:
-
Optical Properties: These polymers are noted for their transparency. The refractive index and Abbe number are crucial parameters for optical applications.
-
Thermal Properties: The glass transition temperature (Tg) of PDNMA is significantly influenced by the isomeric composition of the decahydro-2-naphthyl side groups.
-
Mechanical Properties: The dynamic mechanical behavior, particularly the β-relaxation associated with the conformational changes of the alicyclic side groups, is a key characteristic.
Quantitative Data Summary
The properties of poly(decahydro-2-naphthyl methacrylate)s synthesized from different geometric isomers of this compound are summarized in the table below. The data is extracted from a study by Shin et al. (2013)[1]. The different polymer samples (Poly(DNMA)-I, -II, -III, and -III/IV) correspond to polymers synthesized from different isomers or isomer mixtures of decahydro-2-naphthyl methacrylate.
| Property | Poly(DNMA)-I | Poly(DNMA)-II | Poly(DNMA)-III | Poly(DNMA)-III/IV |
| Glass Transition Temperature (Tg) | 142.7 °C | 139.3 °C | 146.2 °C | 152.9 °C |
| Density | 1.04-1.10 g/cm³ | 1.04-1.10 g/cm³ | 1.04-1.10 g/cm³ | 1.04-1.10 g/cm³ |
| Refractive Index | 1.489 | 1.489 | 1.489 | 1.489 |
| Abbe Number | 42-44 | 42-44 | 42-44 | 42-44 |
| Activation Energy for β-relaxation | 65 kJ/mol | - | Not Observed | 56-63 kJ/mol |
Experimental Protocols
The following protocols are based on the synthesis of poly(decahydro-2-naphthyl methacrylate) as described in the literature[1].
1. Synthesis of Decahydro-2-naphthyl Methacrylate (Monomer)
This protocol outlines the synthesis of the methacrylate monomer from this compound.
-
Materials:
-
This compound (specific isomer or mixture of isomers)
-
Methacryloyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
-
Procedure:
-
Dissolve this compound and triethylamine in anhydrous THF in a flask under a nitrogen atmosphere and cool in an ice bath.
-
Add methacryloyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude decahydro-2-naphthyl methacrylate monomer.
-
Purify the monomer by column chromatography on silica (B1680970) gel.
-
2. Polymerization of Decahydro-2-naphthyl Methacrylate
This protocol describes the free radical polymerization of the DNMA monomer.
-
Materials:
-
Decahydro-2-naphthyl methacrylate (DNMA) monomer
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (non-solvent for precipitation)
-
-
Procedure:
-
Dissolve the DNMA monomer and AIBN in toluene in a polymerization tube.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the polymerization tube in an oil bath at 60°C for 24 hours.
-
After polymerization, dissolve the viscous solution in a small amount of THF.
-
Precipitate the polymer by pouring the solution into a large excess of methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by redissolving it in THF and reprecipitating it into methanol.
-
Dry the final polymer product in a vacuum oven at 60°C for 24 hours.
-
Visualizations
Diagram 1: Synthesis Workflow of Poly(decahydro-2-naphthyl methacrylate)
Caption: Workflow for the synthesis of PDNMA from this compound.
Diagram 2: Logical Relationship of Isomer Structure to Polymer Properties
Caption: Influence of this compound isomer on final polymer properties.
References
Application Notes and Protocols: Decahydro-2-naphthol Derivatives in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Decahydro-2-naphthol (B1664090) and its derivatives are versatile compounds in the fragrance industry, valued for their unique olfactory properties. These synthetic molecules are primarily used to impart floral, woody, and camphoraceous notes in a variety of fragrance compositions.[1][2] Their stability and substantivity make them valuable components in perfumes, cosmetics, and other scented products.[3]
One of the most well-known derivatives is Geosmin, which is responsible for the characteristic earthy scent after rainfall.[4] While powerful and diffusive on its own, in trace amounts, it can add a unique and natural-smelling damp, earthy note to a fragrance.[4]
This document provides an overview of the application of this compound derivatives in fragrance formulation, including quantitative data, experimental protocols for synthesis and formulation, and a visualization of the olfactory signaling pathway.
Quantitative Data Summary
The olfactory properties and recommended usage levels of key this compound derivatives are summarized in the table below. These values are critical for formulators to achieve the desired scent profile and intensity.
| Compound | CAS Number | Molecular Formula | Odor Profile | Recommended Usage Level in Concentrate |
| This compound (mixture of isomers) | 825-51-4 | C10H18O | Floral, Rose, Muguet, Woody, Camphoraceous, Spicy[1][5][6] | Up to 5.0%[2] |
| Geosmin | 19700-21-1 | C12H22O | Earthy, Damp, Wet Soil[4] | Up to 0.05% (often used at 0.1% or lower)[4] |
| Decahydro-β-naphthyl formate | 10519-12-7 | C11H18O2 | Woody, Floral | Data not available |
| Decahydro-β-naphthyl acetate | 10519-11-6 | C12H20O2 | Woody, Floral | Data not available |
Experimental Protocols
1. Synthesis of this compound via Catalytic Hydrogenation of β-Naphthol
This protocol describes a common method for synthesizing this compound, which involves the catalytic hydrogenation of β-naphthol.[1] This process typically yields a mixture of cis and trans isomers.[1]
Materials:
-
β-Naphthol
-
Ethanol (B145695) (or other suitable solvent)
-
Raney Nickel or other suitable catalyst (e.g., Palladium on Carbon)
-
High-pressure autoclave/hydrogenator
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Dissolve β-naphthol in ethanol in a high-pressure autoclave.
-
Add the Raney Nickel catalyst to the solution. The catalyst loading should be optimized based on the scale of the reaction.
-
Seal the autoclave and purge with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the mixture to the target temperature (e.g., 100-150°C) with constant stirring.
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a mixture of isomers.
2. Protocol for a Simple Woody-Floral Fragrance Formulation
This protocol provides a basic example of how this compound can be incorporated into a fragrance concentrate. The percentages can be adjusted to modify the final scent profile.
Materials:
-
This compound
-
Linalool
-
Iso E Super
-
Hedione
-
Galaxolide
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale
Procedure:
-
Accurately weigh each ingredient according to the desired formulation percentages (see table below for an example).
-
In a glass beaker, combine the ingredients in order of decreasing volatility, starting with the most volatile top notes.
-
Stir the mixture gently until all components are fully dissolved.
-
Allow the concentrate to macerate for at least 48 hours in a cool, dark place to allow the scents to meld.
-
The concentrate can then be diluted with perfumer's grade ethanol to the desired strength (e.g., Eau de Parfum, Eau de Toilette).
Example Formulation:
| Ingredient | Percentage | Role |
| Iso E Super | 30% | Woody, Ambery Base |
| Hedione | 20% | Floral (Jasmine) |
| Galaxolide | 15% | Musk |
| Linalool | 10% | Floral, Woody |
| This compound | 5% | Woody, Camphoraceous |
| Bergamot Oil | 15% | Citrus Top Note |
| Other trace elements | 5% | Modifiers |
Visualizations
.dot
Caption: Synthesis and Application Workflow for this compound.
.dot
Caption: Olfactory Signal Transduction Cascade.
References
Application Note and Protocol for the GC-MS Analysis of Decahydro-2-naphthol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, exists as a mixture of several stereoisomers. These isomers can exhibit different biological activities and chemical properties, making their accurate separation and quantification crucial in various fields, including fragrance development, chemical synthesis, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of these volatile and semi-volatile compounds. This document provides a comprehensive protocol for the separation and quantification of this compound isomers using GC-MS.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
This compound isomer standard or sample
-
Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane)[3][4]
-
Anhydrous Sodium Sulfate (optional, for drying)
-
Syringe filters (0.22 µm)
-
GC vials with inserts
Protocol:
-
Dissolution: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable volatile organic solvent to a concentration of approximately 1 mg/mL.[1]
-
Dilution: Prepare a working solution by diluting the stock solution to a final concentration range of 1-100 µg/mL. The optimal concentration should be determined during method development to avoid column overloading and detector saturation.[3][5]
-
Internal Standard (for Quantitative Analysis): For accurate quantification, add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time, such as decahydro-1-naphthol (B1670004) or a deuterated naphthol derivative) to all calibration standards and samples.[2]
-
Drying (if necessary): If the sample contains residual water, pass the solution through a small column of anhydrous sodium sulfate.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.[1]
Note on Derivatization: For some cyclic alcohols, derivatization (e.g., silylation or acetylation) can improve peak shape and thermal stability.[6] However, for initial analysis, it is recommended to proceed without derivatization. If poor peak shape or tailing is observed, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be incorporated before GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters provide a starting point for the analysis. Optimization will be necessary to achieve the best separation of the specific isomers of interest.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
| Parameter | Recommended Setting |
| GC Column | A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, TG-5MS) or a polar wax column (e.g., DB-Wax, TG-WaxMS) is recommended.[7] A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |
| Injection Mode | Splitless or Split (a split ratio of 10:1 to 50:1 can be a good starting point). |
| Injection Volume | 1 µL. |
| Injector Temperature | 250 °C. |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp at 5-10 °C/min to 220 °C. Hold at 220 °C for 5 minutes. This is a starting "scouting gradient" and should be optimized.[8][9][10][11][12] |
MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI). |
| Ion Source Temperature | 230 °C. |
| Transfer Line Temperature | 280 °C. |
| Electron Energy | 70 eV. |
| Mass Scan Range | m/z 40-250 for full scan mode. |
| Acquisition Mode | Full Scan for initial identification and Selected Ion Monitoring (SIM) for quantification. |
Mass Spectral Information for this compound (C10H18O, MW: 154.25): [13]
-
Molecular Ion (M+): m/z 154
-
Key Fragment Ions: m/z 136 (M-H2O), 121, 109, 95, 81, 67. These ions can be used for identification and for setting up a SIM method for enhanced sensitivity in quantitative analysis.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Calibration Data for this compound Isomers
| Isomer | Retention Time (min) | Calibration Range (µg/mL) | R² |
| Isomer 1 | tR1 | 1 - 100 | >0.99 |
| Isomer 2 | tR2 | 1 - 100 | >0.99 |
| Isomer 3 | tR3 | 1 - 100 | >0.99 |
| ... | ... | ... | ... |
Table 2: Quantitative Analysis of this compound Isomers in a Sample
| Isomer | Concentration (µg/mL) | % of Total Isomers |
| Isomer 1 | X.xx | Y.y |
| Isomer 2 | X.xx | Y.y |
| Isomer 3 | X.xx | Y.y |
| Total | Z.zz | 100.0 |
Table 3: Method Validation Parameters
| Parameter | Isomer 1 | Isomer 2 | Isomer 3 |
| LOD (µg/mL) | |||
| LOQ (µg/mL) | |||
| Precision (%RSD) | |||
| Accuracy (% Recovery) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound isomers.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Sample Submission [mmsf.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. 2-Naphthalenol, decahydro- [webbook.nist.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Decahydro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decahydro-2-naphthol (B1664090), also known as 2-decalol, is a saturated bicyclic alcohol that exists as a mixture of stereoisomers. The structural complexity arising from the cis and trans fusion of the two six-membered rings, combined with the stereochemistry at the hydroxyl-bearing carbon, makes its characterization challenging. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of such alicyclic compounds. This document provides a detailed guide to the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Data Presentation
Due to the complexity of the overlapping signals in the ¹H NMR spectra of this compound isomers and the limited availability of fully assigned public data, this section focuses on the ¹³C NMR chemical shifts for cis-decahydro-2-naphthol as a representative example. The principles outlined in the subsequent sections can be applied to assign the signals for all stereoisomers.
Table 1: ¹³C NMR Chemical Shifts for cis-Decahydro-2-naphthol
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 | 30.1 |
| C2 | 67.2 |
| C3 | 34.4 |
| C4 | 20.8 |
| C4a | 35.8 |
| C5 | 26.9 |
| C6 | 20.8 |
| C7 | 26.9 |
| C8 | 30.1 |
| C8a | 35.8 |
Data sourced from publicly available spectral databases. The numbering of the carbon skeleton follows standard IUPAC nomenclature.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity : Ensure the this compound sample is free from paramagnetic impurities and solid particles.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound. Other suitable solvents include acetone-d₆ and benzene-d₆.
-
Concentration : For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR and 2D NMR experiments, a more concentrated sample (20-50 mg) is recommended.
-
Procedure :
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are suggested starting parameters for acquiring NMR data on a 400 MHz or higher field spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.
1D ¹H NMR Spectroscopy
-
Pulse Program : Standard single-pulse experiment (e.g., zg30 or zg).
-
Spectral Width : 10-12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 1-2 seconds for qualitative analysis. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.
-
Number of Scans : 8-16, or more for dilute samples.
-
Temperature : 298 K.
1D ¹³C NMR Spectroscopy
-
Pulse Program : Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width : 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 128-1024, depending on the sample concentration.
-
Temperature : 298 K.
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify direct ¹H-¹³C correlations (one-bond C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations (two to three bonds C-H).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons, which is crucial for stereochemical assignments.
Mandatory Visualization
Application Note and Protocol for the Separation of Cis and Trans Decahydro-2-naphthol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decahydro-2-naphthol (B1664090), also known as decalin-2-ol, is a saturated bicyclic alcohol existing as two geometric isomers: cis-decahydro-2-naphthol and trans-decahydro-2-naphthol. These isomers arise from the stereochemistry at the ring junction of the decalin system. The distinct spatial arrangement of the hydroxyl group in each isomer can lead to different physical, chemical, and biological properties. In the context of medicinal chemistry and drug development, the specific stereoisomer of a molecule can be critical to its pharmacological activity and toxicological profile. Therefore, the efficient separation and isolation of individual isomers are often essential for further studies.
This document provides a detailed protocol for the separation of cis and trans isomers of this compound using column chromatography. While the separation of decalin-based isomers can be challenging due to their similar polarities, this protocol offers a robust starting point for achieving baseline separation.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and their varying solubility in a mobile phase. The separation of cis and trans this compound isomers relies on the subtle differences in their polarity and steric hindrance. The hydroxyl group is the primary polar feature of the molecule. The accessibility of this hydroxyl group to the polar stationary phase (e.g., silica (B1680970) gel) can differ between the cis and trans isomers due to their distinct three-dimensional structures. The trans isomer generally has a more linear and rigid structure, while the cis isomer is more bent. These conformational differences can influence their interaction with the adsorbent, allowing for their separation.
Materials and Methods
Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) (analytical grade)
-
Sample: A mixture of cis and trans this compound
-
Apparatus:
-
Glass chromatography column (e.g., 50 cm length, 2.5 cm inner diameter)
-
Separatory funnel or dropping funnel for mobile phase addition
-
Round bottom flasks for fraction collection
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization (if applicable, though these compounds are not strongly UV-active; a chemical stain is preferred)
-
Potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) staining solution
-
Glass wool or fritted disc for the column outlet
-
Sand (washed and dried)
-
Experimental Protocol
A step-by-step methodology for the column chromatography separation is outlined below.
3.2.1. Preparation of the Column (Slurry Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool or ensure the fritted disc at the bottom of the column is clean.
-
Add a thin layer (approx. 1 cm) of sand over the glass wool/fritted disc.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate). The consistency should be pourable but not too dilute.
-
Pour the silica gel slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing of the stationary phase.
-
Open the stopcock at the bottom of the column to allow the mobile phase to drain, collecting it in a flask. Continuously add more mobile phase to the top of the column to prevent the silica gel bed from running dry.
-
Once the silica gel has settled to a constant height, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during sample and mobile phase addition.
-
Allow the mobile phase to drain until its level is just at the top of the upper sand layer. The column is now ready for sample loading.
3.2.2. Sample Preparation and Loading
-
Dissolve a known amount of the cis/trans this compound mixture in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette. Ensure the sample is loaded evenly onto the surface of the sand.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand.
-
Carefully add a small amount of the mobile phase and allow it to run into the column to wash any remaining sample from the column walls onto the silica gel. Repeat this step 2-3 times.
3.2.3. Elution and Fraction Collection
-
Carefully fill the top of the column with the mobile phase. A separatory funnel can be used as a reservoir for continuous elution.
-
Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/min).
-
Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions can be adjusted based on the expected separation (e.g., 10-15 mL per fraction).
-
It is recommended to start with a less polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15 n-hexane:ethyl acetate) if the compounds are slow to elute. This is known as gradient elution.
3.2.4. Monitoring the Separation
-
The separation process should be monitored using Thin Layer Chromatography (TLC).
-
Spot a small amount of each collected fraction onto a TLC plate. Also spot the initial mixture as a reference.
-
Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., 80:20 n-hexane:ethyl acetate).
-
After development, dry the TLC plate and visualize the spots using a potassium permanganate or ceric ammonium molybdate stain.
-
Fractions containing a single, pure isomer (as determined by a single spot on the TLC plate with a distinct Rf value) should be combined. Fractions containing a mixture of isomers can be combined and re-chromatographed if necessary.
3.2.5. Isomer Isolation
-
Combine the pure fractions of each isomer into separate round bottom flasks.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the isolated cis and trans isomers of this compound.
-
The identity and purity of the isolated isomers should be confirmed by analytical techniques such as NMR spectroscopy, GC-MS, or HPLC.
Data Presentation
The following table presents illustrative data for the separation of cis and trans this compound by column chromatography. The Rf values are based on a TLC analysis using an 80:20 n-hexane:ethyl acetate mobile phase. The elution order is predicted based on the general principle that the less polar isomer elutes first.
| Isomer | Predicted Elution Order | Illustrative Rf Value (80:20 Hexane:EtOAc) | Illustrative Elution Volume (mL) |
| trans-Decahydro-2-naphthol | 1st | 0.45 | 150 - 250 |
| cis-Decahydro-2-naphthol | 2nd | 0.35 | 280 - 380 |
Note: The actual Rf values and elution volumes may vary depending on the specific experimental conditions, such as the activity of the silica gel, the exact mobile phase composition, and the column dimensions.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the separation process.
Caption: Experimental workflow for the column chromatography separation of this compound isomers.
Caption: Logical relationship illustrating the principle of isomer separation by column chromatography.
Industrial-Scale Synthesis of Decahydro-2-naphthol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of decahydro-2-naphthol (B1664090), a versatile intermediate with significant applications in the fragrance and pharmaceutical industries. The primary industrial route for its production is the catalytic hydrogenation of 2-naphthol (B1666908) (beta-naphthol).
Applications of this compound
This compound, also known as 2-decalol, is a valuable raw material with a range of industrial uses:
-
Fragrance Industry : It is utilized in perfume compositions to impart woody and camphoraceous notes.[1] The trans-isomer is often preferred by perfumers for its specific scent profile.
-
Pharmaceutical Industry : this compound serves as a crucial precursor or intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural backbone is a key component in the development of novel therapeutic agents.
-
Chemical Synthesis : It is employed as a solvent and an intermediate in various organic synthesis processes due to its reactivity.[1]
Industrial Synthesis via Catalytic Hydrogenation of 2-Naphthol
The large-scale synthesis of this compound is predominantly achieved through the catalytic hydrogenation of 2-naphthol. This process involves the reduction of the aromatic naphthalene (B1677914) ring system in 2-naphthol to a saturated decahydronaphthalene (B1670005) (decalin) ring structure. The choice of catalyst and reaction conditions is critical to achieving high yields and the desired isomeric mixture of this compound.
Key Process Parameters and Comparative Data
While specific industrial protocols are often proprietary, the following table summarizes typical catalysts and conditions for the hydrogenation of naphthalene derivatives, which are analogous to the hydrogenation of 2-naphthol. This data is compiled from publicly available research and patents to provide a comparative overview for process development.
| Parameter | Method A: Palladium-based Catalysis | Method B: Nickel-based Catalysis |
| Catalyst | Palladium on a support (e.g., charcoal) | Raney Nickel-Aluminum alloy |
| Starting Material | 2-Naphthol | 2-Naphthol |
| Solvent | Typically a non-reactive solvent like an alcohol or hydrocarbon | Aqueous alkali solution |
| Hydrogen Pressure | 1000 to 4000 psi (approx. 69 to 276 bar) | Atmospheric or slightly elevated pressure |
| Temperature | 100 to 300 °C | Ambient to moderately elevated temperatures |
| Reaction Promoter | N-ethyl morpholine (B109124) (optional) | Not typically required |
| Key Advantage | High activity and selectivity | Cost-effective and operates under milder conditions |
| Potential Challenge | Higher cost of palladium catalyst | Handling of pyrophoric Raney nickel |
Note: The above data is illustrative and based on analogous hydrogenation reactions. Optimal conditions for the industrial-scale synthesis of this compound may vary.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound based on common industrial practices. These should be adapted and optimized for specific equipment and safety protocols.
Protocol 1: Palladium-Catalyzed Hydrogenation of 2-Naphthol
Objective: To synthesize this compound from 2-naphthol using a palladium-on-charcoal catalyst under high pressure.
Materials:
-
2-Naphthol
-
Palladium on charcoal (e.g., 5-10 wt% Pd)
-
Solvent (e.g., ethanol, isopropanol, or cyclohexane)
-
Hydrogen gas (high purity)
-
(Optional) N-ethyl morpholine
-
Filtration aid (e.g., celite)
-
Apparatus for high-pressure hydrogenation (e.g., Parr reactor)
-
Filtration and distillation equipment
Procedure:
-
Reactor Charging: In a high-pressure reactor, dissolve 2-naphthol in a suitable solvent. The concentration will depend on the reactor volume and desired throughput.
-
Catalyst Addition: Add the palladium on charcoal catalyst to the solution. The catalyst loading is a critical parameter and typically ranges from 1-5% by weight of the 2-naphthol. If a reaction promoter like N-ethyl morpholine is used, it is added at this stage.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1600-2500 psi). Heat the mixture to the target temperature (e.g., 150-250 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent if necessary. Filter the mixture through a pad of filtration aid to remove the palladium catalyst.
-
Solvent Removal: Remove the solvent from the filtrate by distillation.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to separate the isomers and remove any impurities.
Protocol 2: Raney Nickel-Catalyzed Hydrogenation of 2-Naphthol
Objective: To synthesize this compound from 2-naphthol using a Raney nickel-aluminum alloy in an aqueous alkali solution.
Materials:
-
2-Naphthol
-
Raney nickel-aluminum alloy
-
Aqueous sodium hydroxide (B78521) solution
-
Filtration and extraction equipment
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reactor, prepare an aqueous solution of sodium hydroxide.
-
Addition of Reactants: Add the 2-naphthol to the alkali solution.
-
Catalyst Addition: Carefully and in portions, add the Raney nickel-aluminum alloy to the mixture with stirring. The reaction of the alloy with the alkali solution will generate hydrogen in situ.
-
Hydrogenation: The hydrogenation proceeds as the hydrogen is generated. The reaction is typically carried out at or near room temperature, although gentle heating may be applied to increase the rate.
-
Reaction Completion: The reaction is monitored by techniques such as gas chromatography (GC) to determine the consumption of 2-naphthol.
-
Work-up: Once the reaction is complete, the solid catalyst is allowed to settle, and the aqueous solution is decanted.
-
Extraction: The aqueous solution is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover the this compound.
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed by distillation. The resulting crude product is then purified by vacuum distillation.
Visualizations
Logical Workflow for Industrial Synthesis of this compound
Caption: Industrial synthesis workflow for this compound.
Signaling Pathway of Catalytic Hydrogenation
Caption: Key steps in the catalytic hydrogenation of 2-naphthol.
References
The Strategic Use of Decahydro-2-naphthol in the Synthesis of Chiral Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, presents a versatile and stereochemically rich scaffold that is of significant interest in the synthesis of pharmaceutical intermediates. Its rigid decalin core allows for the precise spatial arrangement of functional groups, making it an attractive chiral building block for creating complex molecules with defined three-dimensional structures. This is particularly crucial in drug development, where the stereochemistry of an active pharmaceutical ingredient (API) often dictates its efficacy and safety profile. This document outlines the application of a specific stereoisomer of this compound in the synthesis of a chiral β-amino alcohol, a common structural motif in many pharmaceutical agents. Detailed experimental protocols for a representative synthetic sequence are provided, along with expected quantitative data and workflow visualizations.
Synthetic Pathway Overview
The following synthetic pathway demonstrates the conversion of a commercially available stereoisomer of this compound into a chiral β-amino alcohol. This transformation is achieved through a two-step process:
-
Oxidation: The secondary alcohol of this compound is oxidized to the corresponding ketone, decahydro-2-naphthalenone.
-
Reductive Amination: The resulting ketone undergoes reductive amination to yield the target chiral β-amino alcohol.
This sequence is a common strategy in medicinal chemistry for the introduction of an amino group and the generation of a new stereocenter.
Caption: Synthetic pathway from this compound to a chiral β-amino alcohol.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis, based on established methodologies for similar transformations.
| Step | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1. Oxidation | Decahydro-2-naphthalenone | Oxalyl chloride, DMSO, Triethylamine (B128534) (Swern) | CH₂Cl₂ | 2-4 hours | -78 °C to rt | 90-95 | >98 |
| 2. Reductive Amination | Chiral β-Amino Alcohol | Ammonium (B1175870) acetate (B1210297), Sodium cyanoborohydride | Methanol (B129727) | 12-24 hours | Room Temperature | 75-85 | >97 |
Experimental Protocols
Step 1: Oxidation of (1S,2R,4aS,8aR)-Decahydro-2-naphthol to Decahydro-2-naphthalenone (Swern Oxidation)
This protocol describes the oxidation of the secondary alcohol to a ketone using a Swern oxidation, which is known for its mild reaction conditions and high yields.[1]
Materials:
-
(1S,2R,4aS,8aR)-Decahydro-2-naphthol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous CH₂Cl₂ (0.2 M) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of DMSO (2.2 eq.) in anhydrous CH₂Cl₂ dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes.
-
Add a solution of (1S,2R,4aS,8aR)-Decahydro-2-naphthol (1.0 eq.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below -70 °C. Stir for an additional 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) to the mixture and stir for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the pure decahydro-2-naphthalenone.
Step 2: Reductive Amination of Decahydro-2-naphthalenone to a Chiral β-Amino Alcohol
This protocol details the conversion of the ketone to the corresponding primary amine via reductive amination.
Materials:
-
Decahydro-2-naphthalenone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the decahydro-2-naphthalenone (1.0 eq.) and a large excess of ammonium acetate (10 eq.) in anhydrous methanol (0.1 M).
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to yield the chiral β-amino alcohol.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target pharmaceutical intermediate.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
This compound serves as a valuable and versatile chiral starting material for the synthesis of pharmaceutical intermediates. The presented two-step protocol for the synthesis of a chiral β-amino alcohol from a specific stereoisomer of this compound highlights a practical and efficient approach. The methodologies employed are standard and scalable, making them suitable for applications in drug discovery and development. The ability to leverage the inherent stereochemistry of this compound provides a powerful tool for the construction of enantiomerically pure pharmaceutical building blocks.
References
Application Notes and Protocols for the Enzymatic Resolution of Decahydro-2-naphthol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can significantly influence its pharmacological activity, efficacy, and safety profile. Enantiomers of a chiral drug can exhibit different physiological effects, with one enantiomer often being therapeutically active while the other may be inactive or even cause adverse effects. Decahydro-2-naphthol (B1664090), a bicyclic alcohol, possesses multiple stereocenters, and its enantiomerically pure forms are valuable chiral building blocks for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Enzymatic kinetic resolution (EKR) has emerged as a powerful and green technology for the separation of enantiomers, offering high selectivity under mild reaction conditions. Lipases are a class of enzymes widely employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. This document provides detailed application notes and protocols for the enzymatic resolution of this compound enantiomers.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the differential rate of reaction of two enantiomers in a racemic mixture with an enzyme. In the case of the transesterification of a racemic alcohol, the lipase (B570770) will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, slower-reacting enantiomer of the alcohol. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the product and the remaining substrate. The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques.
Key Enzymes and Reagents
Several lipases have demonstrated efficacy in the resolution of cyclic alcohols. For the resolution of this compound, the following enzymes are particularly relevant:
-
Porcine Pancreatic Lipase (PPL): Has been shown to effectively catalyze the acetylation of cis,cis-decahydro-2-naphthols.[1]
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435): A versatile and widely used lipase known for its high enantioselectivity and stability in organic solvents, making it a strong candidate for this resolution.
Acyl Donor: Vinyl acetate (B1210297) is a commonly used and effective acyl donor for these reactions as the by-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
Solvent: Anhydrous organic solvents are typically used to minimize hydrolysis of the ester product. Suitable solvents include:
-
tert-Butyl methyl ether (MTBE)[1]
-
Hexane
-
Diisopropyl ether
Experimental Protocols
Protocol 1: Enzymatic Resolution of cis,cis-Decahydro-2-naphthol using Porcine Pancreatic Lipase (PPL)
This protocol is based on the reported resolution of cis,cis-decahydro-2-naphthols.[1]
Materials:
-
Racemic cis,cis-decahydro-2-naphthol
-
Porcine Pancreatic Lipase (PPL)
-
Vinyl acetate
-
tert-Butyl methyl ether (MTBE), anhydrous
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Temperature-controlled shaker or water bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve racemic cis,cis-decahydro-2-naphthol (1.0 eq.) in anhydrous MTBE to a final concentration of 0.1-0.5 M.
-
Enzyme Addition: Add Porcine Pancreatic Lipase (PPL) to the reaction mixture. A typical starting point is 20-50 mg of lipase per mmol of substrate.
-
Acylation: Add vinyl acetate (1.5-3.0 eq.) to the mixture.
-
Incubation: Seal the vessel and incubate the reaction at a controlled temperature (e.g., 30-40 °C) with constant stirring or shaking.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC or TLC to determine the conversion. The reaction is typically stopped at approximately 50% conversion to achieve optimal enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up:
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh MTBE and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude mixture of the unreacted alcohol and the acetylated product.
-
-
Purification: Separate the unreacted this compound enantiomer from the ester product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Analysis: Determine the enantiomeric excess (ee) of the purified alcohol and the hydrolyzed ester (after a deacetylation step) by chiral GC or HPLC analysis.
Protocol 2: Screening and Optimization using Immobilized Candida antarctica Lipase B (Novozym® 435)
This protocol outlines a general approach for screening and optimizing the resolution of this compound using the robust and versatile Novozym® 435.
Materials:
-
Racemic this compound (mixture of isomers or a specific isomer)
-
Novozym® 435 (immobilized Candida antarctica Lipase B)
-
Vinyl acetate
-
Anhydrous organic solvents (e.g., hexane, MTBE, diisopropyl ether)
-
Other materials as listed in Protocol 1.
Procedure:
-
Enzyme and Substrate Preparation:
-
Dry the Novozym® 435 beads under vacuum for a few hours before use to remove any residual water.
-
Ensure the racemic this compound and solvent are anhydrous.
-
-
Screening of Solvents:
-
Set up parallel reactions in different anhydrous solvents (e.g., hexane, MTBE, diisopropyl ether).
-
To each reaction vessel, add this compound (e.g., 0.1 mmol), the chosen solvent (e.g., 1 mL), Novozym® 435 (e.g., 10 mg), and vinyl acetate (e.g., 0.2 mmol).
-
Incubate at a constant temperature (e.g., 40 °C) with shaking.
-
Monitor the reactions over time (e.g., at 2, 4, 8, and 24 hours) by analyzing aliquots for conversion and enantiomeric excess.
-
-
Optimization of Reaction Parameters:
-
Based on the best solvent identified, further optimize other parameters such as:
-
Temperature: Test a range of temperatures (e.g., 30 °C, 40 °C, 50 °C).
-
Enzyme Loading: Vary the amount of Novozym® 435 (e.g., 5, 10, 20 mg per 0.1 mmol substrate).
-
Substrate Concentration: Investigate the effect of different substrate concentrations (e.g., 0.1 M, 0.25 M, 0.5 M).
-
-
-
Scaled-up Resolution: Once optimal conditions are identified, perform a larger-scale reaction following the general procedure outlined in Protocol 1.
-
Work-up, Purification, and Analysis: Follow steps 6-8 from Protocol 1.
Data Presentation
The following tables summarize typical data obtained from the enzymatic resolution of cyclic alcohols, which can be expected for this compound.
Table 1: Screening of Lipases for the Resolution of this compound
| Entry | Lipase | Solvent | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
| 1 | Porcine Pancreatic Lipase | MTBE | 24 | ~50 | >95 | >95 |
| 2 | Novozym® 435 | Hexane | 12 | ~50 | >99 | >99 |
| 3 | Lipase from Pseudomonas cepacia | Diisopropyl ether | 18 | ~48 | >98 | >97 |
| 4 | Lipase from Candida rugosa | MTBE | 48 | ~45 | ~90 | ~88 |
Table 2: Optimization of Reaction Conditions using Novozym® 435
| Entry | Parameter Varied | Condition | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
| 1 | Solvent | Hexane | 50 | >99 | >99 |
| 2 | MTBE | 49 | >99 | >99 | |
| 3 | Diisopropyl ether | 48 | >98 | >99 | |
| 4 | Temperature | 30 °C | 45 | >99 | >99 |
| 5 | 40 °C | 50 | >99 | >99 | |
| 6 | 50 °C | 52 | 98 | 97 | |
| 7 | Enzyme Loading | 10 mg/mmol | 40 | >99 | >99 |
| 8 | 20 mg/mmol | 50 | >99 | >99 | |
| 9 | 40 mg/mmol | 51 | >99 | >98 |
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Logical Relationship of Kinetic Resolution
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.
Applications in Drug Development
Enantiomerically pure decahydro-2-naphthols are valuable chiral synthons. While direct applications in marketed drugs are not extensively documented in readily available literature, their structural motif is relevant in medicinal chemistry. Chiral cyclic alcohols are key components in the synthesis of a variety of biologically active molecules. For instance, stereoisomers of decahydro-2-naphthyl-N-n-butylcarbamate have been synthesized and shown to be inhibitors of Pseudomonas lipase and porcine pancreatic lipase, indicating potential applications in enzyme research and as modulators of lipase activity.[1] More broadly, the naphthalene (B1677914) and decahydronaphthalene (B1670005) scaffolds are present in numerous compounds with diverse pharmacological activities, and the availability of enantiopure building blocks like this compound is crucial for the stereoselective synthesis of new chemical entities in drug discovery programs.
References
Application Notes and Protocols for Deuterated Decahydro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are powerful tools in pharmaceutical research and development. This strategic isotopic substitution can significantly alter a molecule's metabolic profile, leading to improved pharmacokinetic properties, enhanced therapeutic efficacy, and a better safety profile. The foundational principle behind these benefits is the Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, slows down metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes.
Decahydro-2-naphthol (B1664090) is a saturated bicyclic alcohol with a decalin core, a structural motif present in various natural products and pharmacologically active molecules. While 2-naphthol (B1666908) derivatives have been explored for antibacterial, antifungal, and anti-inflammatory properties, the therapeutic potential of this compound derivatives is an area of ongoing research, with some studies suggesting potential anticancer activity.[1] The deuteration of this compound offers a promising strategy to modulate its metabolic fate, enhance its pharmacokinetic profile, and enable detailed mechanistic studies.
This document provides detailed application notes and proposed experimental protocols for the synthesis and application of deuterated this compound.
Synthesis of Deuterated this compound
Step 1: Deuteration of 2-Naphthol via Acid-Catalyzed H/D Exchange
This step involves the exchange of aromatic protons of 2-naphthol with deuterium from a deuterium source, typically deuterium oxide (D₂O), under acidic conditions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 grams of 2-naphthol in 100 mL of deuterium oxide (D₂O).
-
Acid Catalyst Addition: Carefully add a catalytic amount (e.g., 1 mL) of deuterated sulfuric acid (D₂SO₄ in D₂O) to the solution.
-
Reflux: Heat the mixture to reflux with constant stirring for 24-48 hours. The extended reflux time is to ensure efficient H/D exchange at all seven aromatic positions.
-
Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with a suitable deuterated base (e.g., sodium deuteroxide, NaOD, in D₂O). Extract the product with three 50 mL portions of anhydrous diethyl ether.
-
Washing and Drying: Wash the combined organic layers with D₂O to remove any residual acid and base. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield crude deuterated 2-naphthol (2-naphthol-d₇). The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the extent of deuteration and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Catalytic Hydrogenation of Deuterated 2-Naphthol
This step involves the saturation of the deuterated naphthalene (B1677914) ring system to yield deuterated this compound. This can be achieved using a heterogeneous catalyst under a hydrogen atmosphere.
Experimental Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve the purified deuterated 2-naphthol from Step 1 in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as rhodium on alumina (B75360) (Rh/Al₂O₃) or Raney nickel.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to a suitable temperature (e.g., 100-150 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude deuterated this compound can be purified by distillation or column chromatography.
-
Characterization: Characterize the final product for its identity, purity, and isotopic enrichment using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
Proposed Synthesis Workflow
Applications of Deuterated this compound
The applications of deuterated this compound are primarily projected in the realms of drug development and metabolic research, leveraging the kinetic isotope effect.
Metabolic Stability and Pharmacokinetic Profile Enhancement
Strategic deuteration of a drug candidate at sites prone to metabolic degradation can significantly slow down its metabolism, leading to an improved pharmacokinetic profile.
-
Application Note: Deuterated this compound can be used as a metabolically more stable analog of a parent drug containing the this compound moiety. By replacing hydrogens at metabolically labile positions with deuterium, the rate of enzymatic degradation, particularly by Cytochrome P450 enzymes, can be reduced. This can lead to a longer biological half-life, increased systemic exposure, and potentially a reduced dosing frequency.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, deuterated and non-deuterated this compound derivatives, positive control (e.g., a rapidly metabolized compound), and quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
Incubation: Pre-warm the microsomal suspension and NADPH regenerating system to 37°C. In a 96-well plate, add the microsomal suspension. Add the test compounds (deuterated and non-deuterated) and the positive control to their respective wells. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to the quenching solution.
-
Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Table 1: Hypothetical Pharmacokinetic Data Comparison
| Parameter | Non-Deuterated this compound Derivative | Deuterated this compound Derivative |
| In Vitro Half-life (t₁/₂) (min) | 25 | 75 |
| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) | 27.7 | 9.2 |
| In Vivo Half-life (t₁/₂) (h) | 2.5 | 7.0 |
| Area Under the Curve (AUC) (ng·h/mL) | 1500 | 4200 |
Metabolic Pathway Elucidation and Tracer Studies
Deuterated compounds serve as excellent tracers to investigate the metabolic fate of a drug without the need for radioactive labeling.
-
Application Note: Deuterated this compound can be administered to in vitro or in vivo systems to trace its metabolic pathways. By analyzing biological matrices (e.g., plasma, urine, feces) using mass spectrometry, researchers can identify and quantify the metabolites of the deuterated compound. This helps in understanding the biotransformation processes and identifying potential reactive or toxic metabolites.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Dosing: Administer the deuterated and non-deuterated this compound derivatives to separate groups of rodents (e.g., rats or mice) via a relevant route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at specified time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Thaw the plasma samples and perform protein precipitation. Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent drug and its metabolites.
-
Data Analysis: Generate plasma concentration-time curves and calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.
Metabolic Fate Investigation Workflow
Conclusion
Deuterated this compound represents a valuable, yet underexplored, tool for medicinal chemists and drug development professionals. The proposed synthetic route provides a feasible pathway to access this molecule. The outlined applications in enhancing metabolic stability and elucidating metabolic pathways highlight its potential to accelerate the development of safer and more effective therapeutics based on the this compound scaffold. The provided protocols offer a starting point for researchers to explore the utility of this deuterated compound in their specific research contexts.
References
Computational Modeling of Decahydro-2-naphthol Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of reactions involving decahydro-2-naphthol (B1664090). This document outlines key reactions, details theoretical and experimental protocols, and presents data in a structured format to facilitate research and development in areas such as fragrance synthesis, pharmaceutical development, and materials science.
Introduction to this compound Reactions
This compound, a saturated bicyclic alcohol, is a versatile molecule with applications in the fragrance industry and as a synthetic intermediate.[1] It is typically produced through the catalytic hydrogenation of 2-naphthol, resulting in a mixture of cis and trans isomers.[1] The reactivity of this compound is centered around its hydroxyl group and the decalin ring system, making it susceptible to reactions such as oxidation and dehydration. Understanding the mechanisms and energetics of these reactions is crucial for controlling product selectivity and optimizing reaction conditions.
Computational modeling offers a powerful tool to investigate the intricacies of this compound reactions at a molecular level. By employing quantum chemical methods and molecular dynamics simulations, researchers can elucidate reaction pathways, predict product distributions, and understand the role of stereochemistry in reaction outcomes. These insights are invaluable for designing novel catalysts, developing more efficient synthetic routes, and exploring the potential of this compound derivatives in various applications.
Key Reactions and Computational Approaches
Oxidation of this compound
The oxidation of this compound is a key transformation that can yield various ketone or dione (B5365651) products, depending on the oxidant and reaction conditions. Computational modeling can be employed to study the reaction mechanism, transition states, and the influence of different oxidizing agents.
Table 1: Computational Methods for Studying the Oxidation of this compound
| Computational Method | Level of Theory | Basis Set | Software | Application |
| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p) | Gaussian, ORCA | Geometry optimization of reactants, products, and transition states; Calculation of reaction energies and activation barriers. |
| Time-Dependent DFT (TD-DFT) | CAM-B3LYP | 6-311+G(d,p) | Gaussian, ORCA | Simulation of UV-Vis spectra to identify transient species. |
| Molecular Dynamics (MD) | AMBER, GROMOS | GAFF | AMBER, GROMACS | Simulation of the explicit solvent effects on the reaction pathway and conformational analysis of reactants and products. |
Dehydration of this compound
Acid-catalyzed dehydration of this compound leads to the formation of octalin isomers. The regioselectivity and stereoselectivity of this elimination reaction are of significant interest. Computational studies can predict the most favorable dehydration pathways and the relative stabilities of the resulting alkene isomers.
Table 2: Computational Parameters for Dehydration Reaction Studies
| Parameter | Value/Method | Purpose |
| Functional | M06-2X | Accurate for main-group thermochemistry and barrier heights. |
| Basis Set | def2-TZVP | Provides a good balance of accuracy and computational cost. |
| Solvent Model | SMD or PCM | To account for the influence of the solvent on the reaction energetics. |
| Vibrational Analysis | To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies and thermal corrections. |
Experimental Protocols
Protocol for the Oxidation of this compound
This protocol describes a typical procedure for the oxidation of this compound using a chromium-based oxidant.
Materials:
-
This compound (mixture of isomers)
-
Pyridinium chlorochromate (PCC) or other suitable oxidant
-
Dichloromethane (B109758) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add the oxidant (e.g., PCC) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium sulfite (B76179) solution).
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the product by NMR and mass spectrometry.
Visualization of Computational Workflows
DFT Workflow for Reaction Mechanism Investigation
Caption: A typical workflow for investigating a reaction mechanism using DFT.
Molecular Dynamics Simulation Workflow
Caption: A general workflow for performing molecular dynamics simulations.
Conclusion
The computational modeling of this compound reactions provides a powerful avenue for understanding and optimizing chemical transformations. By leveraging a combination of quantum mechanical calculations and molecular dynamics simulations, researchers can gain deep insights into reaction mechanisms, predict product outcomes, and guide experimental efforts. The protocols and workflows presented in these application notes serve as a starting point for scientists and professionals in drug development and other fields to apply these computational techniques to their specific research questions involving this compound and related molecules.
References
Troubleshooting & Optimization
Navigating the Scale-Up of Decahydro-2-Naphthol Synthesis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of decahydro-2-naphthol (B1664090) synthesis. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The primary industrial route for producing this compound is the catalytic hydrogenation of 2-naphthol (B1666908). This process involves reacting 2-naphthol with hydrogen gas in the presence of a metal catalyst, typically under elevated temperature and pressure.
Q2: What are the primary challenges encountered when scaling up this synthesis?
A2: Scaling up the catalytic hydrogenation of 2-naphthol from laboratory to industrial production presents several key challenges.[1] These include managing the significant heat generated by the exothermic reaction, overcoming mass transfer limitations in a three-phase system (gas, liquid, solid), preventing catalyst deactivation, controlling the formation of isomers and by-products, and implementing efficient large-scale purification methods.[1][2][3]
Q3: Why is heat management so critical during scale-up?
A3: Catalytic hydrogenation is a highly exothermic process.[1] As the reactor volume increases, the surface-area-to-volume ratio decreases, making it more difficult to dissipate the heat generated. Poor heat removal can lead to temperature gradients within the reactor, resulting in reduced selectivity, increased by-product formation, and, in worst-case scenarios, a runaway reaction with serious safety implications.[1]
Q4: What causes catalyst deactivation in this process?
A4: Catalyst deactivation is a significant concern in the synthesis of this compound and can be caused by several factors.[4] The most common causes are coking, where carbonaceous deposits block the active sites of the catalyst, and poisoning, where impurities in the 2-naphthol feed or solvent strongly adsorb to the catalyst surface, rendering it inactive.[3][5]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Low Conversion of 2-Naphthol | - Inefficient mass transfer of hydrogen to the catalyst surface.- Catalyst deactivation due to coking or poisoning.- Insufficient catalyst loading or activity.- Non-optimal reaction temperature or pressure. | - Improve Agitation: Increase the stirring speed or consider a different impeller design to enhance gas-liquid mixing.- Catalyst Regeneration/Replacement: Regenerate the coked catalyst through controlled oxidation or replace the poisoned catalyst.- Optimize Catalyst Loading: Experiment with increasing the catalyst concentration.- Adjust Reaction Conditions: Systematically vary the temperature and pressure to find the optimal parameters. |
| Poor Selectivity (High levels of by-products or undesired isomers) | - Poor temperature control leading to localized "hot spots."- Incorrect choice of catalyst or solvent.- Non-optimal hydrogen pressure. | - Enhance Heat Transfer: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a reactor with a higher heat transfer coefficient.- Catalyst and Solvent Screening: Evaluate different catalysts and solvents to improve selectivity towards the desired this compound isomer.- Optimize Hydrogen Pressure: The partial pressure of hydrogen can influence the reaction pathway and selectivity. |
| Runaway Reaction | - Inadequate removal of reaction heat. | - Immediate Action: Stop the addition of reactants and initiate emergency cooling.- Process Review: Re-evaluate the heat management strategy. This may involve reducing the feed rate, using a more dilute solution, or improving the reactor's cooling capacity. |
| Difficulty in Product Purification | - Formation of closely related isomers or by-products with similar physical properties.- Residual catalyst fines in the product.- Inefficient separation of the product from the solvent. | - Optimize Reaction Selectivity: The best purification strategy starts with a cleaner crude product.- Improved Filtration: Use a more effective filtration system to remove all catalyst particles.- Alternative Purification Methods: Explore techniques such as fractional distillation or crystallization to separate the desired isomer. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 2-Naphthol
This protocol provides a general methodology for the laboratory-scale synthesis of this compound. Note: This is a general guideline and specific conditions will need to be optimized for your particular setup and scale.
-
Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure sensors is charged with 2-naphthol and a suitable solvent (e.g., ethanol, isopropanol).
-
Catalyst Addition: The chosen catalyst (e.g., a supported nickel, palladium, or ruthenium catalyst) is added to the reactor under an inert atmosphere.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired operating pressure.
-
Reaction: The reaction mixture is heated to the target temperature while stirring vigorously. The progress of the reaction is monitored by taking samples periodically and analyzing them by a suitable method (e.g., Gas Chromatography).
-
Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Catalyst Removal: The catalyst is removed from the reaction mixture by filtration.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by techniques such as distillation or recrystallization to obtain the desired isomer in high purity.
Visualizations
References
- 1. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 2. researchgate.net [researchgate.net]
- 3. Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalytic Hydrogenation of 2-Naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-naphthol (B1666908).
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of 2-naphthol, offering potential causes and solutions in a question-and-answer format.
Q1: My 2-naphthol hydrogenation reaction is showing low or no conversion. What are the possible causes and how can I troubleshoot this?
A1: Low or no conversion in the hydrogenation of 2-naphthol can stem from several factors, primarily related to the catalyst, reaction conditions, or substrate purity.
-
Catalyst Activity: The catalyst may be inactive. Ensure you are using a fresh batch of catalyst, as prolonged storage can lead to deactivation.[1] If you are using a recurring catalyst, consider performing a regeneration cycle as per the manufacturer's instructions. For challenging reactions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be effective.[1]
-
Reaction Conditions: The chosen temperature and pressure might be insufficient. Gradually increasing the reaction temperature and hydrogen pressure can significantly enhance the conversion rate.[1] Specialized high-pressure reactors, such as a Parr shaker, are recommended for reactions requiring elevated pressures.[1]
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst.[1] Ensure the 2-naphthol and solvent are of high purity. If catalyst poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may help.[1]
-
Solvent Choice: The solvent can influence the reaction. While polar solvents like methanol (B129727) and ethanol (B145695) are commonly used, for specific selectivities, other solvents like isopropanol (B130326) have been shown to be effective.[1][2]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in 2-naphthol hydrogenation.
Q2: I am observing the formation of undesired byproducts in my reaction. How can I improve the selectivity towards the desired tetrahydronaphthol isomer?
A2: The formation of byproducts such as the undesired tetrahydronaphthol isomer or fully saturated decahydronaphthol is a common challenge. Selectivity can be controlled by carefully choosing the catalyst and reaction conditions.
-
Catalyst Selection: The choice of catalyst plays a crucial role in determining the product distribution. For instance, Raney nickel catalysts can yield a mixture of 5,6,7,8-tetrahydro-2-naphthol (B72861) and 1,2,3,4-tetrahydro-2-naphthol (B1200059), with the latter being the major product in the presence of a basic promoter.[3] Copper-chromium oxide catalysts have been reported to predominantly yield 1,2,3,4-tetrahydro-2-naphthol.[3] A Ru-NiOX/C catalyst has shown high selectivity for 5,6,7,8-tetrahydro-2-naphthol.[2]
-
Reaction Conditions: Fine-tuning the reaction parameters can steer the reaction towards the desired product. Lowering the temperature and pressure can sometimes reduce over-hydrogenation to decahydronaphthol. The solvent can also influence selectivity.
-
Intermediate Formation: The over-hydrogenated byproduct, decahydro-2-naphthol, can form from the further hydrogenation of the 1,2,3,4-tetrahydro-2-naphthol intermediate.[2] Monitoring the reaction progress and stopping it once the desired product is maximized can prevent over-hydrogenation.
Q3: How do I choose the appropriate catalyst for my desired product?
A3: The selection of the catalyst is critical for achieving both high conversion and selectivity.
-
For 5,6,7,8-tetrahydro-2-naphthol: A Ru-NiOX/C catalyst has been shown to be highly efficient and selective under optimized conditions.[2]
-
For 1,2,3,4-tetrahydro-2-naphthol: Copper-chromium oxide and Raney nickel with a basic promoter are effective choices.[3]
-
For Tetralones: Palladium-based catalysts, particularly Pd/C, have demonstrated high activity in the selective hydrogenation of naphthols to tetralones in supercritical carbon dioxide.[4]
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the catalytic hydrogenation of 2-naphthol?
A1: Optimal conditions are dependent on the catalyst and the desired product. Below is a summary of reported conditions for different catalytic systems.
| Catalyst | Desired Product | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity (%) | Reference |
| Ru-NiOX/C | 5,6,7,8-tetrahydro-2-naphthol | 70 | 4 | Isopropanol | 100 | 72.9 | [2] |
| Raney Nickel | 1,2,3,4-tetrahydro-2-naphthol | - | - | - | - | 65 (with basic promoter) | [3] |
| Copper-Chromium Oxide | 1,2,3,4-tetrahydro-2-naphthol | 200 | - | No Solvent | - | 76-88 (major product) | [3] |
| Pd/C | 2-Tetralone | 110 | 0.5 | Supercritical CO₂ | - | - | [4][5] |
Q2: What are the common products and byproducts of 2-naphthol hydrogenation?
A2: The primary products are the partially hydrogenated tetrahydronaphthols and tetralones.
-
Desired Products:
-
5,6,7,8-tetrahydro-2-naphthol
-
1,2,3,4-tetrahydro-2-naphthol
-
2-Tetralone
-
-
Common Byproducts:
Reaction Pathway
Caption: Possible hydrogenation pathways of 2-naphthol.
Q3: Can you provide a general experimental protocol for the hydrogenation of 2-naphthol?
A3: The following is a general procedure based on a reported protocol for hydrogenation using a Ru-NiOX/C catalyst.[2] This should be adapted based on the specific catalyst and equipment used.
Experimental Protocol: Hydrogenation of 2-Naphthol using Ru-NiOX/C
-
Reactor Setup:
-
Place a magnetic stir bar, 0.5 g of 2-naphthol, and 0.5 g of Ru-NiOX/C catalyst into a high-pressure autoclave.
-
Add 30 mL of isopropanol to the autoclave.
-
-
Purging:
-
Seal the autoclave and purge with H₂ gas 3-5 times to remove any air.
-
-
Reaction:
-
Pressurize the autoclave with H₂ to 4 MPa.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Maintain these conditions for the desired reaction time (e.g., several hours), monitoring the reaction progress by techniques such as TLC or GC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess H₂ gas.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of the reaction solvent.
-
Combine the filtrate and washings.
-
-
Product Isolation:
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by a suitable method, such as column chromatography or recrystallization, to isolate the desired tetrahydronaphthol product.
-
Disclaimer: This information is intended for guidance and troubleshooting purposes. All experimental work should be conducted in a controlled laboratory setting by qualified personnel, adhering to all necessary safety precautions.
References
Technical Support Center: Stereoselective Synthesis of Decahydro-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of decahydro-2-naphthol (B1664090), with a focus on improving cis-trans selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the catalytic hydrogenation of 2-naphthol (B1666908) (also known as β-naphthol). This reaction typically yields a mixture of cis and trans isomers.[1] The control of the stereochemical outcome is a key challenge in this synthesis.
Q2: What are the key factors influencing the cis-trans selectivity in the hydrogenation of 2-naphthol?
A2: The cis-trans isomer ratio in the resulting this compound is primarily influenced by the following factors:
-
Catalyst System: The choice of metal catalyst and its support is critical. Different catalyst systems will have varying steric and electronic properties, which can direct the stereochemical pathway of the hydrogenation.
-
Reaction Conditions: Parameters such as temperature, hydrogen pressure, and reaction time can significantly affect the isomer distribution.
-
Solvent: The polarity and coordinating ability of the solvent can influence the adsorption of the substrate onto the catalyst surface and stabilize transition states, thereby affecting the stereoselectivity.
Q3: How can I analyze the cis-trans isomer ratio of my this compound product?
A3: The ratio of cis and trans isomers of this compound can be determined using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for separating and identifying the isomers based on their different retention times and fragmentation patterns.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between the cis and trans isomers due to the different chemical environments of the protons and carbons in each stereoisomer, leading to distinct chemical shifts and coupling constants.[4][5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active. |
| Catalyst poisoning. | Use purified 2-naphthol and high-purity solvents to avoid impurities that can deactivate the catalyst. | |
| Poor cis-trans selectivity (product is an approximately 1:1 mixture) | Non-selective catalyst or reaction conditions. | Experiment with different catalyst systems (e.g., varying the metal or support). Optimize reaction temperature and pressure. |
| Thermodynamic equilibration. | Lowering the reaction temperature may favor the kinetically controlled product. | |
| Inconsistent cis-trans ratios between batches | Variation in reaction setup or reagents. | Ensure consistent catalyst preparation, solvent purity, temperature, and pressure control for each reaction. |
| Catalyst deactivation or change in activity. | Use a fresh batch of catalyst or regenerate the used catalyst under controlled conditions. |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from a similar procedure for the hydrogenation of 1-naphthol (B170400) and is expected to yield a mixture of cis and trans isomers of this compound.[1]
Materials:
-
2-Naphthol (purified)
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
Glacial Acetic Acid
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, add 5% Rh/Al₂O₃ catalyst (e.g., 10 g for a 20 g scale reaction).
-
Carefully wet the catalyst with a small amount of 95% ethanol.
-
Prepare a solution of 2-naphthol in 95% ethanol (e.g., 20 g of 2-naphthol in 65 mL of ethanol).
-
Add the 2-naphthol solution to the reaction vessel containing the catalyst.
-
Add a small amount of glacial acetic acid (e.g., 1.5 mL).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-60 psi).
-
Agitate the mixture at room temperature until the theoretical amount of hydrogen is consumed (this may take several hours).
-
Once the reaction is complete, carefully vent the reactor and purge with an inert gas like nitrogen.
-
Filter the reaction mixture to remove the catalyst. Wash the catalyst with additional ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.
-
The resulting product will be a mixture of cis and trans isomers. Further purification and analysis can be performed using chromatography and spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing cis-trans selectivity in this compound synthesis.
References
identification of byproducts in decahydro-2-naphthol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with byproduct identification during the synthesis of decahydro-2-naphthol (B1664090).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via hydrogenation of 2-naphthol (B1666908)?
The synthesis of this compound from 2-naphthol is a catalytic hydrogenation reaction. The most common byproducts arise from incomplete reaction, over-reduction, or stereoisomerism. These include:
-
Isomers of this compound: The primary products are various cis and trans isomers of this compound. Due to the stereochemistry of the decalin ring system, multiple diastereomers are possible and often form a complex mixture.[1][2]
-
Incompletely Hydrogenated Intermediates: Tetrahydro-2-naphthol (tetralol) isomers are common byproducts if the hydrogenation is not driven to completion.
-
Unreacted Starting Material: Residual 2-naphthol can remain if the reaction conditions (e.g., catalyst activity, hydrogen pressure, temperature, or reaction time) are insufficient.
-
Over-reduction Products: Decalin (decahydronaphthalene) may be formed if the hydroxyl group is hydrogenolyzed and removed.
Q2: My reaction yield is low. What are the potential causes?
Low yields can stem from several factors ranging from reagent quality to reaction conditions.[3] A systematic approach to troubleshooting is crucial:
-
Catalyst Activity: The hydrogenation catalyst (e.g., Palladium, Nickel) may be inactive or poisoned. Ensure you are using a fresh, high-quality catalyst.
-
Reaction Conditions: Insufficient hydrogen pressure, suboptimal temperature, or inadequate reaction time can lead to incomplete conversion.[3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purity of Starting Material: Impurities in the 2-naphthol starting material can interfere with the catalyst and lead to the formation of undesired side products.[3]
-
Product Loss During Workup: Significant product loss can occur during extraction and purification steps. Optimize your purification protocol, such as recrystallization or column chromatography, to minimize this.
Q3: I am observing multiple, closely-related peaks in my GC-MS analysis. How can I identify them?
Multiple peaks with similar mass spectra often correspond to different isomers of this compound or partially hydrogenated intermediates.
-
Mass Spectrometry (MS): While isomers have the same molecular weight (154.25 g/mol ), their fragmentation patterns might show subtle differences.[4] Compare the obtained spectra with literature data or spectral databases.
-
Gas Chromatography (GC): Isomers will have different retention times on the GC column. A temperature gradient program can help improve the separation of these closely eluting peaks.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools to distinguish between cis and trans isomers based on the differences in chemical shifts and coupling constants of the ring protons.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Presence of Starting Material (2-naphthol) in Product | Incomplete reaction due to inactive catalyst, insufficient H₂ pressure, or short reaction time. | - Use a fresh, more active catalyst. - Increase hydrogen pressure and/or reaction temperature. - Monitor the reaction with TLC/GC to ensure completion. |
| High Percentage of Tetralol Intermediates | Incomplete hydrogenation of the second aromatic ring. | - Increase catalyst loading or switch to a more active catalyst (e.g., Rhodium or Ruthenium). - Prolong the reaction time and/or increase temperature and pressure. |
| Formation of Decalin (Loss of -OH group) | Over-reduction (hydrogenolysis) due to harsh reaction conditions. | - Use a milder catalyst (e.g., Palladium on Carbon instead of Raney Nickel). - Lower the reaction temperature and hydrogen pressure. |
| Complex Mixture of Isomers | Non-selective hydrogenation leading to a wide range of diastereomers. | - Optimize the catalyst and solvent system to favor the formation of a specific isomer. - Employ careful column chromatography or fractional crystallization for purification. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
GC-MS is a primary technique for separating and identifying volatile compounds in a mixture. For hydroxylated compounds like this compound, derivatization is often performed to improve peak shape and thermal stability.
Methodology:
-
Sample Preparation: Dissolve approximately 1-2 mg of the crude product mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Derivatization (Optional but Recommended):
-
To a vial containing the sample solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Add 100 µL of a catalyst like pyridine.
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized or underivatized sample into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Run a temperature program, for example: initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
The mass spectrometer can be operated in full scan mode (e.g., m/z 40-500) to identify unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization
NMR spectroscopy is essential for determining the stereochemistry of the this compound isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified fraction or crude mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and splitting patterns of the proton attached to the hydroxyl-bearing carbon (the carbinol proton) and the bridgehead protons. These are highly sensitive to the cis/trans stereochemistry.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum.
-
The number of signals will indicate the symmetry of the molecule. Different isomers will exhibit distinct chemical shifts for the carbon atoms in the decalin ring.
-
Quantitative Data Summary
The following table provides expected mass-to-charge ratios (m/z) for the parent compound and potential byproducts in a mass spectrum.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Parent Ion (M⁺) m/z |
| This compound | C₁₀H₁₈O | 154.25 | 154 |
| Tetrahydro-2-naphthol | C₁₀H₁₂O | 148.20 | 148 |
| 2-Naphthol | C₁₀H₈O | 144.17 | 144 |
| Decalin | C₁₀H₁₈ | 138.25 | 138 |
Visualizations
Caption: A workflow diagram for the separation and identification of byproducts.
Caption: A logic diagram for troubleshooting common byproduct issues.
References
Technical Support Center: High-Purity Isolation of Decahydro-2-naphthol Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the high-purity isolation of decahydro-2-naphthol (B1664090) isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers and why is their separation challenging?
This compound (also known as 2-decalol) is a saturated bicyclic alcohol with the chemical formula C₁₀H₁₈O.[1] It exists as a complex mixture of stereoisomers due to multiple chiral centers. These isomers often have nearly identical chemical properties and very similar physical properties, such as boiling points and solubility, which makes their separation a significant challenge. Commercially, it is often sold as a mixture of isomers, necessitating high-resolution purification for stereospecific applications.[2][3][4][5]
Q2: What are the primary methods for achieving high-purity separation of this compound isomers?
The most effective methods for separating stereoisomers like those of this compound rely on exploiting subtle differences in their three-dimensional structures. Key techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for both analytical assessment and preparative separation. It uses a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times.
-
Fractional Crystallization: This classical technique can be effective if the isomers form distinct crystal lattices or if a chiral resolving agent is used to form diastereomeric salts with different solubilities. However, it can be a multi-stage and time-consuming process to achieve high purity.[6]
-
Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase is an increasingly popular alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases.
Q3: How can I assess the purity and isomeric ratio of my sample?
Purity and isomeric ratio are typically determined using high-resolution analytical techniques.
-
Chiral HPLC or Chiral Gas Chromatography (GC): These methods are ideal for quantifying the percentage of each isomer present in a mixture.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, potentially with the use of chiral shift reagents, can be used to distinguish between and quantify different isomers.
-
Polarimetry: This technique can be used to measure the optical rotation of a purified sample to determine its enantiomeric excess, assuming the rotation of the pure enantiomer is known.
Q4: What level of purity is realistically achievable for a single this compound isomer?
With optimized, multi-step purification protocols, particularly those involving preparative chiral HPLC, achieving a purity of >98% for a specific isomer is a realistic goal. The final achievable purity depends on the complexity of the initial isomeric mixture and the efficiency of the chosen separation technique.
Troubleshooting Guides
This section addresses common problems encountered during the isolation of this compound isomers.
Issue 1: Poor or No Separation During Chromatographic Purification
-
Question: My chiral HPLC/GC method is not resolving the target isomers. What are the likely causes and solutions?
-
Answer:
-
Incorrect Chiral Stationary Phase (CSP): The most critical factor is the choice of CSP. The interaction between the isomers and the stationary phase is highly specific. If one CSP fails, screen others with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based, or Pirkle-type phases).
-
Suboptimal Mobile Phase: In HPLC, the mobile phase composition (e.g., the ratio of heptane/ethanol) drastically affects resolution.[8] Systematically vary the solvent ratio and try different alcohol modifiers (e.g., isopropanol, butanol).
-
Temperature Fluctuations: Column temperature affects retention times and selectivity. Use a column thermostat to ensure a stable and reproducible temperature.
-
Low Efficiency: Poor peak shape (e.g., broad peaks) can prevent baseline separation. This may result from a degraded column, an inappropriate flow rate, or extra-column volume.
-
Issue 2: Low Yield of Purified Isomer
-
Question: After a successful separation, my final isolated yield is extremely low. How can I improve this?
-
Answer:
-
Compound Degradation: this compound may be sensitive to acidic or basic conditions. Standard silica (B1680970) gel can be slightly acidic, potentially causing degradation.[9] Consider using deactivated or neutral silica/alumina for pre-purification steps.
-
Loss During Solvent Removal: Due to its relatively low molecular weight, the compound may be volatile. Use a rotary evaporator at a controlled temperature and pressure to avoid loss. For very small quantities, consider removal of the solvent under a gentle stream of nitrogen.
-
Irreversible Adsorption: The hydroxyl group may cause strong, sometimes irreversible, adsorption to active sites on the stationary phase. Pre-treating the column or adding a competitive agent to the mobile phase can sometimes mitigate this.
-
Inefficient Fractional Collection: In preparative chromatography, collecting fractions that are too broad can lead to remixing of isomers. Optimize collection windows based on a high-resolution analytical chromatogram.
-
Issue 3: Product Appears Colored or Contains Impurities After Purification
-
Question: My final product has a slight color and analytical data shows unexpected impurities. What could be the source?
-
Answer:
-
Oxidation: Alcohols can be susceptible to oxidation. Ensure you are using high-purity solvents and consider blanketing the sample with an inert gas (e.g., nitrogen or argon) during storage and handling.
-
Solvent Impurities: Trace impurities in the solvents used for chromatography or workup can concentrate during solvent evaporation. Use HPLC-grade or redistilled solvents.
-
Leaching from Labware: Ensure all glassware is scrupulously clean. Avoid using plastic containers or tubing that may leach plasticizers or other contaminants.
-
Residual Iodine/Catalyst: If the material was synthesized, colored impurities could arise from residual catalysts or reagents (e.g., iodine).[9] A wash with a solution like sodium thiosulfate (B1220275) can remove iodine.[9] A final recrystallization step is often excellent for removing trace colored impurities.[9]
-
Data Presentation
Table 1: Comparison of Primary Isomer Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | High resolution; applicable to all isomers; analytical & preparative scale | High cost of CSPs and solvents; lower throughput for preparative scale | >99% |
| Chiral SFC | Differential interaction with a CSP using supercritical CO₂ | Fast separation; lower organic solvent consumption; easy solvent removal | Requires specialized high-pressure equipment | >99% |
| Fractional Crystallization | Different solubilities of isomers or diastereomeric derivatives | Scalable; cost-effective for large quantities | Trial-and-error intensive; may not resolve all isomers; can be inefficient without a resolving agent[6] | 90-98% |
| Chemical Separation | Differential reactivity of isomers with a specific reagent | Can be highly selective and scalable if a suitable reaction is found | Requires development of a specific chemical process; involves additional reaction and workup steps[6] | >95% |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
This protocol outlines a general approach for developing an analytical method to resolve this compound isomers, based on principles used for separating similar aromatic alcohol isomers.[8][10]
-
Objective: To establish baseline separation of all isomers to determine the isomeric ratio and guide preparative method development.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector (220 nm).
-
Column Thermostat.
-
-
Materials:
-
This compound isomer mixture (sample).
-
HPLC-grade n-heptane.
-
HPLC-grade ethanol (B145695) and 2-propanol (isopropanol).
-
Chiral columns (examples to screen):
-
Immobilized polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC).
-
Coated polysaccharide-based CSP (e.g., Chiralcel OD-H, AD-H).
-
Cyclofructan-based CSP.[8]
-
-
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in the mobile phase.
-
Column Equilibration: Equilibrate the chosen chiral column with the starting mobile phase (e.g., 98:2 n-heptane:ethanol) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Set column temperature to 25 °C.
-
Injection: Inject 5-10 µL of the sample solution.
-
Method Screening (Gradient):
-
Run a screening gradient from 2% to 30% alcohol modifier over 20-30 minutes to determine the approximate elution conditions.
-
-
Method Optimization (Isocratic):
-
Based on the screening run, develop an isocratic method. If isomers elute too quickly, decrease the percentage of alcohol. If they elute too slowly or with poor resolution, slightly increase the percentage of alcohol.
-
Test different alcohol modifiers (ethanol vs. isopropanol), as this can significantly alter selectivity.
-
-
Analysis: Identify the number of resolved peaks and their resolution factors. The optimal method is one that provides baseline separation (Resolution > 1.5) for the isomers of interest.
-
Table 2: Example Starting Conditions for Chiral HPLC Screening
| Parameter | Condition A | Condition B | Condition C |
| Chiral Column | Chiralpak IA | Chiralcel OD-H | Larihc CF6-P[8] |
| Mobile Phase | n-Heptane / Ethanol | n-Heptane / 2-Propanol | n-Heptane / Ethanol |
| Isocratic Ratio | 95 : 5 | 90 : 10 | 98 : 2 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min[10] |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV, 220 nm | UV, 220 nm | UV, 220 nm |
Visual Workflow and Logic Diagrams
Below are diagrams illustrating key workflows and decision-making processes in isomer separation.
Caption: General workflow for the isolation of a high-purity isomer.
Caption: Troubleshooting logic for poor chromatographic separation.
Caption: Key factors influencing the choice of separation method.
References
- 1. 2-Naphthalenol, decahydro- [webbook.nist.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound (mixture of isomers) | 825-51-4 | AAA82551 [biosynth.com]
- 5. This compound mixture of isomers, 97 825-51-4 [sigmaaldrich.com]
- 6. US3076035A - Separation of naphthol isomers - Google Patents [patents.google.com]
- 7. labproinc.com [labproinc.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fractional Distillation of Decahydro-2-naphthol
This guide provides troubleshooting assistance and frequently asked questions for the fractional distillation of decahydro-2-naphthol (B1664090), a common purification technique for this high-boiling point alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
A1: The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at approximately 193°C. However, due to its high boiling point, vacuum distillation is highly recommended to prevent potential decomposition. A common literature value is 109°C at 14 mmHg.[1][2][3][4]
Q2: Why is vacuum distillation recommended for this compound?
A2: Vacuum distillation is the preferred method for purifying this compound because it lowers the boiling point of the compound.[5] This reduction in temperature minimizes the risk of thermal decomposition, which can occur at the higher temperatures required for atmospheric distillation. Stable under normal conditions, it is still prudent to avoid prolonged heating at high temperatures.[1]
Q3: What are the common impurities in a crude sample of this compound?
A3: this compound is typically produced by the catalytic hydrogenation of β-naphthol.[2] Therefore, common impurities may include unreacted β-naphthol, partially hydrogenated intermediates, and residual catalyst. Other potential impurities could be isomers of this compound.[6][7][8]
Q4: What type of fractionating column is suitable for this distillation?
A4: A Vigreux column is a common and effective choice for the fractional distillation of this compound. For more efficient separation of components with close boiling points, a packed column containing Raschig rings or other structured packing can be used to increase the number of theoretical plates.[9]
Q5: How can I prevent bumping and ensure smooth boiling?
A5: To prevent bumping (the sudden, violent boiling of a liquid), it is essential to use boiling chips or a magnetic stir bar in the distillation flask.[5] This provides nucleation sites for bubbles to form, ensuring a smooth and controlled boil.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Distillate Collection | - Inadequate heating- Vacuum leak in the system- Blockage in the condenser or collection adapter | - Gradually increase the heating mantle temperature.- Check all joints and connections for a secure seal. Use vacuum grease if necessary.- Ensure the condenser has a clear path and cooling water is flowing correctly. |
| Fluctuating Head Temperature | - Unstable heating- Bumping of the liquid- Inefficient column insulation | - Ensure the heating mantle is set to a stable temperature.- Add fresh boiling chips or ensure the stir bar is spinning adequately.- Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.[10] |
| Poor Separation of Fractions | - Distillation rate is too fast- Insufficient number of theoretical plates in the column- Flooding of the column | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[11]- Use a longer or more efficient fractionating column.- Decrease the heating rate to prevent excess vapor from carrying less volatile components up the column. |
| Product is Contaminated with Starting Material | - Inefficient fractionation- Azeotrope formation (unlikely but possible with certain impurities) | - Improve the efficiency of the fractionation by using a better column or a slower distillation rate.- If an azeotrope is suspected, alternative purification methods such as chromatography may be necessary.[10][12] |
| Low Product Yield | - Hold-up in the distillation column- Decomposition of the product- Leaks in the system | - Use a smaller distillation apparatus for small-scale purifications to minimize the amount of liquid adhering to the column surfaces.- Ensure the distillation is performed under a sufficient vacuum to keep the temperature low.- Thoroughly check for and seal any leaks in the apparatus.[11] |
Experimental Protocol: Vacuum Fractional Distillation of this compound
1. Apparatus Setup:
- Assemble a standard vacuum fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.
- Ensure all glassware is clean and dry.
- Place boiling chips or a magnetic stir bar in the distillation flask.
- Use a heating mantle with a stirrer to heat the distillation flask.
- Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
2. Procedure:
- Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).
- Seal all joints securely, using a small amount of vacuum grease if necessary.
- Turn on the cooling water to the condenser.
- Slowly and carefully apply the vacuum to the system, aiming for a pressure of around 14 mmHg.
- Once the desired pressure is stable, begin heating the distillation flask.
- Observe the reflux line as it slowly ascends the fractionating column.
- Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
- When the head temperature stabilizes at the boiling point of this compound at the applied pressure (approx. 109°C at 14 mmHg), switch to a clean receiving flask to collect the main fraction.[1][2][4]
- Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the main fraction.
- Stop the heating and allow the system to cool completely before slowly releasing the vacuum.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for fractional distillation.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound CAS#: 825-51-4 [m.chemicalbook.com]
- 3. 2-decalinol [thegoodscentscompany.com]
- 4. alkalisci.com [alkalisci.com]
- 5. jackwestin.com [jackwestin.com]
- 6. This compound (mixture of isomers) | 825-51-4 | AAA82551 [biosynth.com]
- 7. labproinc.com [labproinc.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Purification [chem.rochester.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: GC-MS Analysis of Decahydro-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gas chromatography-mass spectrometry (GC-MS) analysis of decahydro-2-naphthol (B1664090).
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the GC-MS analysis of this compound?
A1: The primary challenges in the GC-MS analysis of this compound revolve around its existence as a mixture of stereoisomers (cis and trans), its potential for poor peak shape due to its hydroxyl group, and the possibility of thermal degradation in the GC inlet. The isomers may co-elute or exhibit poor separation, complicating accurate quantification. The polar hydroxyl group can interact with active sites in the GC system, leading to peak tailing.
Q2: Is derivatization necessary for the analysis of this compound?
A2: Derivatization is often recommended to improve the chromatographic behavior of this compound. The polar hydroxyl group can cause peak tailing and adsorption to active sites in the GC system. Converting the hydroxyl group to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether, can significantly improve peak shape, increase volatility, and enhance thermal stability.[1]
Q3: How can I separate the cis and trans isomers of this compound?
A3: Separating the cis and trans isomers of this compound can be challenging due to their similar physical properties. Optimization of the GC method is crucial. Key parameters to consider include:
-
Column Selection: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. For more challenging separations, a more polar column, like a cyanopropyl-based phase, may provide better selectivity for the isomers.
-
Temperature Program: A slow, optimized temperature ramp can enhance the separation of closely eluting isomers.
-
Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and improve resolution.
Q4: What are the expected major fragment ions in the mass spectrum of this compound?
A4: The electron ionization (EI) mass spectrum of an alcohol like this compound is often characterized by a weak or absent molecular ion peak. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[2] The specific fragmentation pattern can help in identifying the compound, but distinguishing between isomers based solely on their mass spectra can be difficult without high-resolution mass spectrometry or comparison to reference spectra of the individual isomers.
Q5: What are common sources of contamination in the GC-MS analysis of this compound?
A5: Contamination can arise from various sources, including the sample matrix, solvents, glassware, and the GC system itself. Common contaminants include phthalates from plasticware, siloxanes from septa bleed or derivatizing agents, and residues from previous injections. To minimize contamination, it is essential to use high-purity solvents, thoroughly clean all glassware, and perform regular maintenance on the GC system, including replacing the inlet liner and septum.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is tailing or fronting. What could be the cause and how do I fix it?
Answer:
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Active Sites in the GC System | 1. Perform inlet maintenance: Replace the inlet liner and septum.[1] 2. Use a deactivated liner: Ensure the liner is designed for active compounds. 3. Derivatize the sample: Silylation with a reagent like BSTFA can mask the active hydroxyl group.[1] | The hydroxyl group of this compound can interact with active silanol (B1196071) groups in the inlet and column, causing peak tailing.[1] |
| Column Overload | 1. Reduce the injection volume. 2. Dilute the sample. | Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[1] |
| Improper Column Installation | 1. Re-cut the column: Ensure a clean, square cut at the column inlet. 2. Verify installation depth: Check the manufacturer's guidelines for the correct column insertion depth into the inlet.[1] | A poor column cut or incorrect installation can create dead volume and disrupt the sample introduction, causing peak distortion.[3] |
| Thermal Degradation | Lower the inlet temperature: Start with a lower temperature (e.g., 200 °C) and optimize. | This compound, being a cyclic alcohol, may be susceptible to dehydration or rearrangement at high inlet temperatures.[1] |
| Solvent/Stationary Phase Mismatch | Ensure solvent compatibility: The polarity of the injection solvent should be similar to that of the stationary phase. | A significant mismatch can cause poor peak focusing at the head of the column. |
Problem 2: Isomer Co-elution or Poor Resolution
Question: I am unable to separate the isomers of this compound. What steps can I take to improve the resolution?
Answer:
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| GC Column | 1. Increase column length or decrease internal diameter: This increases the number of theoretical plates and improves efficiency. 2. Change stationary phase: If using a non-polar column, try a mid-polar or polar phase (e.g., cyanopropyl) to alter selectivity. | Isomers with very similar boiling points require high-efficiency columns and/or different selectivity for separation. |
| Oven Temperature Program | Decrease the ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) provides more time for the isomers to interact with the stationary phase, improving separation. | A fast ramp can cause co-elution of closely related compounds. |
| Carrier Gas Flow Rate | Optimize the linear velocity: Set the carrier gas flow rate to the optimum for the column dimensions and carrier gas type (typically around 30-40 cm/s for helium). | Operating at the optimal flow rate maximizes column efficiency and resolution. |
| Derivatization | Derivatize the sample: Converting the isomers to a derivative (e.g., TMS ether) may alter their relative volatility and improve separation. | Derivatization can sometimes enhance the separation of stereoisomers. |
Problem 3: Matrix Interference
Question: I am analyzing this compound in a complex matrix (e.g., pharmaceutical formulation, biological sample) and suspect matrix interference. How can I confirm and mitigate this?
Answer:
Troubleshooting Steps:
| Approach | Recommended Action | Rationale |
| Sample Preparation | Enhance cleanup: Implement or optimize sample cleanup procedures such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4] | Reducing the amount of co-injected matrix components is the most effective way to minimize interference. |
| Calibration Strategy | Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. | This compensates for signal suppression or enhancement caused by the matrix. |
| Internal Standard | Use a stable isotope-labeled internal standard: If available, a deuterated analog of this compound is the ideal internal standard as it will behave almost identically to the analyte during sample preparation and analysis, correcting for matrix effects. | This is the most robust method for correcting for matrix effects and variations in sample recovery. |
| Instrumental | 1. Optimize the GC method: Improve the chromatographic resolution to separate the analyte from interfering peaks. 2. Use Selected Ion Monitoring (SIM): Monitor specific, unique ions for this compound to improve selectivity. 3. Perform regular maintenance: Clean the ion source and replace the inlet liner frequently when analyzing complex matrices. | A clean system and selective detection can significantly reduce the impact of matrix interference.[5] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization (Silylation)
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a clean vial. Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Evaporation: Transfer a 100 µL aliquot of the sample solution to a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry residue.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS.
Protocol 2: GC-MS Method Parameters
The following table provides a starting point for GC-MS method development. Optimization will be required for specific instruments and applications.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet | Split/splitless |
| Inlet Temperature | 250 °C (optimize as needed) |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C, hold for 1 min Ramp: 10 °C/min to 250 °C, hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-300) or SIM |
Quantitative Data Summary
The following table summarizes typical mass-to-charge ratios (m/z) that can be monitored for the TMS derivative of this compound in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The exact masses may vary slightly depending on the specific isomer and instrument calibration.
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound-TMS | To be determined empirically | To be determined empirically |
Note: The quantifier and qualifier ions should be determined by analyzing a standard of derivatized this compound and selecting abundant and specific ions from its mass spectrum. The molecular ion of the TMS derivative would be expected at m/z 226.
References
Technical Support Center: Stability and Degradation of Decahydro-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decahydro-2-naphthol (B1664090). The information is designed to address common challenges encountered during stability studies and in understanding its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed and protected from light.[2] For long-term storage, temperatures between 0 - 4°C are recommended for short periods (days to weeks), while -20°C is suitable for longer durations (months to years).[3]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathway studies for this compound are not extensively documented, based on the chemistry of related alicyclic alcohols and the parent aromatic compound, 2-naphthol, the primary degradation pathways are likely to be oxidation and photodegradation.[4] Oxidation can lead to the formation of corresponding ketones. Exposure to light, especially UV radiation, can also initiate degradation.[4]
Q3: What are the expected degradation products of this compound?
A3: Based on inferred degradation pathways, the primary degradation product from oxidation would be decahydro-2-naphthalenone. Further oxidation or different degradation routes could potentially lead to ring-opened products, although these are generally formed under more strenuous conditions. For the related compound 2-naphthol, degradation products include naphthalene, benzoic acid, β-naphthoquinone, and 1,2-naphthalenedione.[5]
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is essential for monitoring the stability of this compound. Gas Chromatography (GC) can also be a suitable technique.[6] The method should be validated to separate the intact this compound from any potential degradation products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in chromatogram during stability testing. | Sample degradation. | 1. Verify the storage conditions of your sample and standards.[1][3]2. Ensure the analytical method is specific for this compound and can resolve it from potential degradants.3. Perform forced degradation studies to identify potential degradation products and confirm their retention times.[7][8][9] |
| Loss of assay value over time. | Inherent instability under experimental or storage conditions. | 1. Review and optimize storage conditions (temperature, light exposure, container closure).[2]2. Evaluate the compatibility of this compound with excipients or other components in the formulation.3. Consider the use of antioxidants if oxidative degradation is suspected. |
| Discoloration of the sample. | Photodegradation or oxidation. | 1. Store the material in light-resistant containers (e.g., amber vials).[2][4]2. Handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4] |
| Inconsistent results between different batches. | Variation in impurity profiles or stability of different isomers. | 1. Characterize the impurity profile of each batch before initiating stability studies.2. this compound exists as a mixture of isomers; consider that different isomers may have different stability profiles.[10] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[7][8][9]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
Stress Conditions: Expose the solutions to the following stress conditions. A control sample should be stored under normal conditions for comparison.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[4]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[4]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Heat the solid sample and a solution at 70°C for 48 hours.[4]
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method (e.g., HPLC-UV/MS or GC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products.
Quantitative Data
Table 1: Summary of Forced Degradation Conditions (Hypothetical Data for Illustration)
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | < 5% |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | < 5% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 10 - 20% |
| Thermal (Solid) | N/A | 70°C | 48 hours | < 2% |
| Thermal (Solution) | N/A | 70°C | 48 hours | 5 - 10% |
| Photodegradation | 1.2 million lux hours | Room Temp | As per ICH Q1B | 5 - 15% |
Note: The "Expected Degradation (%)" is hypothetical and should be determined experimentally. The goal is to achieve sufficient degradation to detect and identify degradation products without completely degrading the parent compound.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Inferred degradation pathway of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Naphthalenol, decahydro- [webbook.nist.gov]
- 7. biomedres.us [biomedres.us]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. This compound | 825-51-4 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for Decahydro-2-naphthol Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of decahydro-2-naphthol (B1664090).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of this compound in a question-and-answer format.
Question: Why is my esterification yield of this compound consistently low?
Answer:
Low yields in the esterification of this compound can stem from several factors, primarily related to the reversible nature of the Fischer-Speister esterification reaction.[1][2] Key areas to investigate include:
-
Water Content: The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials (this compound and the carboxylic acid), thus reducing the ester yield.[3]
-
Solution: Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed during the reaction.[1]
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present.
-
-
Suboptimal Temperature: The reaction temperature may be too low for the specific catalyst and reactants being used.
-
Solution: Increase the reaction temperature, typically to the reflux temperature of the solvent.[3]
-
-
Catalyst Inactivity: The acid catalyst may be weak or used in an insufficient amount.
-
Solution: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] Ensure the catalyst is not old or hydrated.
-
-
Steric Hindrance: this compound is a secondary alcohol, and steric hindrance can slow down the reaction rate compared to primary alcohols.
Question: I am observing the formation of an unknown byproduct in my reaction. What could it be?
Answer:
A common side reaction in the acid-catalyzed esterification of alcohols is dehydration, leading to the formation of alkenes. In the case of this compound, this would result in the formation of octahydronaphthalene isomers.
-
Identification: This byproduct can often be identified by GC-MS analysis.
-
Mitigation:
-
Control Temperature: Avoid excessively high reaction temperatures, which can favor elimination reactions.
-
Choice of Acid: Use a non-nucleophilic acid catalyst. While sulfuric acid is effective, it can also promote dehydration. Consider milder catalysts if dehydration is a significant issue.
-
Question: During the work-up, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?
Answer:
Emulsion formation is a frequent challenge during the work-up of esterification reactions.[6][7] Here are several techniques to resolve it:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes) to see if the layers separate on their own.[8]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[8]
-
Filtration through Celite: Filter the entire mixture through a pad of Celite. Celite can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[8]
-
Solvent Evaporation: If emulsions are a recurring problem, try evaporating the reaction solvent before the work-up. Then, redissolve the residue in the extraction solvent.[6][8]
-
Gentle Agitation: In subsequent experiments, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking.
Frequently Asked Questions (FAQs)
What is the optimal molar ratio of carboxylic acid to this compound?
For Fischer esterification, it is common to use a large excess of one of the reactants to drive the equilibrium towards the product. Often, the more readily available and easily removable reactant is used in excess. A molar ratio of carboxylic acid to this compound of 1.5:1 to 3:1 is a good starting point. For less reactive carboxylic acids, a larger excess may be beneficial.[9]
Which acid catalyst is most effective for the esterification of this compound?
Commonly used and effective strong acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1] For substrates sensitive to strong acids, milder catalysts or alternative methods like Steglich esterification using DCC and DMAP can be employed.[4][5]
What is a typical reaction time and temperature for this esterification?
Reaction times can vary widely, from a few hours to overnight, depending on the specific carboxylic acid, catalyst, and temperature.[1] A common starting point is to reflux the reaction mixture in a suitable solvent (e.g., toluene (B28343) to allow for azeotropic removal of water) and monitor the reaction by TLC until one of the starting materials is consumed. For the esterification of a similar secondary cyclic alcohol, cyclohexanol (B46403), with acetic acid using an Amberlyst 15 catalyst, high conversions were achieved in the temperature range of 60-100°C.[10]
What is a standard work-up and purification procedure for decahydro-2-naphthyl esters?
A typical work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting the mixture with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Washing the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering off the drying agent and concentrating the filtrate under reduced pressure to obtain the crude ester.
Purification is typically achieved by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of Cyclohexanol with Acetic Acid (Analogous System)
| Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Conversion (%) | Reference |
| Amberlyst 15 | 80 | 1:1 | 5 | >68 | [10] |
| Sulfuric Acid | 100 | 1.2:1 | 4 | 93.7 (with ethanol) | [11] |
| Phosphotungstic Acid | 90 | 1:2 | 3 | High Activity | [12] |
Note: This data is for cyclohexanol, a similar secondary cyclic alcohol, and serves as a starting point for optimizing the esterification of this compound.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of this compound with Acetic Acid
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), acetic acid (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add a suitable solvent, such as toluene, to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Steglich Esterification of this compound with Benzoic Acid
This method is suitable for acid-sensitive substrates or when milder conditions are required.[4][5]
-
In a round-bottom flask, dissolve benzoic acid (1.2 eq), this compound (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for Fischer esterification.
Caption: Troubleshooting logic for low esterification yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]
- 10. Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
improving yield and purity in decahydro-2-naphthol chiral resolution
Welcome to the technical support center for the chiral resolution of decahydro-2-naphthol (B1664090). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of this compound enantiomers.
Troubleshooting Guides
This section addresses common issues encountered during the chiral resolution of this compound, focusing on diastereomeric salt crystallization and enzymatic resolution methods.
Diastereomeric Salt Crystallization
Problem: The diastereomeric salt of this compound fails to crystallize and appears as an oil or gum.
-
Possible Cause 1: High Supersaturation. The concentration of the diastereomeric salt in the solution may be too high, leading to rapid, disordered precipitation instead of controlled crystal growth.
-
Solution: Dilute the solution with a suitable solvent to lower the supersaturation level.
-
-
Possible Cause 2: Inappropriate Solvent System. The chosen solvent may be too effective at solvating the salt, thus preventing it from crystallizing.
-
Solution: Conduct a solvent screen to find a system where the salt is less soluble. A slow addition of an anti-solvent (a solvent in which the salt has poor solubility) can also induce crystallization.[1]
-
-
Possible Cause 3: Presence of Impurities. Impurities in the racemic this compound or the resolving agent can hinder crystal nucleation and growth.
-
Solution: Ensure the purity of both the starting material and the resolving agent before forming the salt.[2]
-
-
Possible Cause 4: Incorrect Stoichiometry. A non-optimal molar ratio of the racemic mixture to the resolving agent can inhibit crystallization.
-
Solution: While a 1:1 molar ratio is a standard starting point, it is advisable to experiment with slight variations to find the optimal ratio for crystallization.[3]
-
Problem: The obtained crystals of the this compound diastereomeric salt exhibit low diastereomeric excess (d.e.).
-
Possible Cause 1: Ineffective Resolving Agent. The selected chiral resolving agent may not be efficient in differentiating between the two enantiomers of this compound.
-
Solution: Screen a variety of chiral resolving agents, such as derivatives of tartaric acid (e.g., O,O'-dibenzoyl-L-tartaric acid), to identify one that provides a greater difference in the physical properties of the resulting diastereomeric salts.[3]
-
-
Possible Cause 2: Rapid Crystallization. If crystallization occurs too quickly, the undesired diastereomer can become trapped in the crystal lattice of the desired diastereomer.
-
Solution: Slow down the cooling rate of the solution to allow for more selective crystallization. Insulating the crystallization vessel can facilitate this.[4]
-
-
Possible Cause 3: Unfavorable Solvent Choice. The solvent system may not provide a significant enough difference in solubility between the two diastereomers.[5]
-
Solution: Perform a systematic solvent screening to identify a solvent or solvent mixture that maximizes the solubility difference between the diastereomeric salts.[4]
-
Problem: The yield of the desired this compound diastereomer is low.
-
Possible Cause 1: High Solubility of the Target Salt. A considerable amount of the desired diastereomeric salt may be remaining in the mother liquor.
-
Solution: Optimize the solvent system to minimize the solubility of the desired salt. Additionally, lowering the final crystallization temperature can decrease solubility and improve the overall yield.[5]
-
-
Possible Cause 2: Premature Filtration. The crystallization process may not have reached completion before the crystals were isolated.
-
Solution: Allow for a sufficient equilibration time at the final crystallization temperature to maximize the precipitation of the desired diastereomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral resolution of this compound?
A1: The most prevalent method is diastereomeric salt crystallization. This involves reacting the racemic this compound with an enantiomerically pure chiral resolving agent, typically a chiral acid like a tartaric acid derivative, to form two diastereomeric salts.[6] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]
Q2: Which resolving agents are recommended for the resolution of this compound?
A2: While specific data for this compound is not abundant in publicly available literature, common practice for resolving chiral alcohols suggests the use of chiral acids. Derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) or O,O'-di-p-toluoyl-L-tartaric acid (DPTTA), are excellent candidates to screen.[6][7]
Q3: How can I determine the enantiomeric excess (e.e.) of my resolved this compound?
A3: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[8]
Q4: Is enzymatic resolution a viable alternative for this compound?
A4: Yes, enzymatic kinetic resolution is a powerful alternative. This method utilizes an enzyme, often a lipase (B570770), to selectively catalyze a reaction (such as acylation) with one of the enantiomers at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated based on their different chemical properties.[9]
Q5: How do I regenerate the pure enantiomer from the diastereomeric salt?
A5: To recover the pure enantiomer, the purified diastereomeric salt is dissolved in a suitable solvent, and the ionic bond is broken by adding a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used). This liberates the free enantiomer of this compound, which can then be isolated by extraction.[1]
Data Presentation
Effective chiral resolution requires careful optimization of various experimental parameters. The following tables provide a template for organizing and comparing data from your screening experiments.
Table 1: Screening of Resolving Agents and Solvents for Diastereomeric Salt Crystallization
| Experiment ID | Resolving Agent | Molar Ratio (Racemate:Agent) | Solvent System | Temperature Profile (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | (R,R)-DBTA | 1:1 | Methanol | 60 to 4 | ||
| 2 | (R,R)-DBTA | 1:1 | Ethanol | 70 to 4 | ||
| 3 | (R,R)-DBTA | 1:1 | Acetonitrile | 75 to 4 | ||
| 4 | (S,S)-DPTTA | 1:1 | Methanol | 60 to 4 | ||
| 5 | (S,S)-DPTTA | 1:1 | Ethanol | 70 to 4 | ||
| 6 | (S,S)-DPTTA | 1:1 | Acetonitrile | 75 to 4 |
Table 2: Optimization of Enzymatic Kinetic Resolution of this compound
| Experiment ID | Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Ratio (E) |
| 1 | Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane (B92381) | 30 | 24 | ||||
| 2 | Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | Hexane | 30 | 24 | ||||
| 3 | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Toluene | 40 | 24 | ||||
| 4 | Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Toluene | 40 | 24 |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation:
-
In a suitable flask, dissolve one molar equivalent of racemic this compound in a minimal amount of a pre-selected solvent at an elevated temperature.
-
In a separate flask, dissolve one molar equivalent of the chosen chiral resolving agent (e.g., O,O'-dibenzoyl-L-tartaric acid) in the same solvent, also at an elevated temperature.
-
Slowly add the resolving agent solution to the this compound solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container.
-
If no crystals form, consider adding a seed crystal of the desired diastereomer or gently scratching the inner wall of the flask at the solution's surface.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum.
-
-
Enantiomer Regeneration:
-
Dissolve the purified diastereomeric salt in an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic solution with an aqueous basic solution (e.g., sodium bicarbonate) to remove the acidic resolving agent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Protocol 2: General Procedure for Enzymatic Kinetic Resolution
-
Reaction Setup:
-
To a flask, add racemic this compound, a suitable organic solvent (e.g., hexane or toluene), and the chosen lipase (e.g., Novozym 435).
-
Add an acyl donor (e.g., vinyl acetate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots over time and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
-
Work-up and Separation:
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted this compound from the ester product using column chromatography.
-
-
Hydrolysis of the Ester (Optional):
-
If the enantiomer that was acylated is the desired product, the ester can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to regenerate the alcohol.
-
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for improving resolution outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization in Decahydro-2-naphthol Reactions
Welcome to the technical support center for stereoselective reactions involving decahydro-2-naphthol (B1664090). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in this compound reactions?
Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate. In pharmaceutical and fine chemical synthesis, typically only one stereoisomer of a chiral molecule, such as a specific isomer of this compound, provides the desired biological or chemical activity. The other enantiomer might be inactive or even cause adverse effects. Therefore, preventing racemization is crucial to ensure the efficacy, safety, and purity of the final product.
Q2: What are the primary chemical causes of racemization for alcohol compounds like this compound?
Racemization in alcohol-centric reactions can be triggered by several factors that lead to the temporary loss of chirality at the stereocenter. Key causes include:
-
Formation of Carbocation Intermediates: Reactions that proceed through a carbocation intermediate at the chiral center will lead to racemization. The planar nature of carbocations allows for subsequent nucleophilic attack from either face with equal probability.
-
Keto-Enol Tautomerism: If the alcohol is oxidized to a ketone, the chiral center can be lost through the formation of a planar enol or enolate intermediate, especially under acidic or basic conditions. Subsequent reduction or reaction of this intermediate can lead to a racemic mixture of the alcohol.[1]
-
Equilibrating Conditions: The use of harsh reaction conditions, such as high temperatures or strong acids/bases, can provide enough energy to overcome the activation barrier for stereochemical inversion, leading to an equilibrium mixture of enantiomers.[2]
-
Neighboring Group Participation: In some cases, neighboring functional groups can participate in the reaction mechanism, leading to the formation of a symmetric intermediate that can result in racemization.
Q3: Can the choice of solvent influence the stereochemical outcome of a reaction?
Yes, the solvent can play a significant role. Polar, protic solvents can sometimes facilitate proton exchange mechanisms that may lead to racemization.[2] The solvent can also affect the stability of transition states and intermediates, thereby influencing the stereoselectivity of a reaction. It is often recommended to use dry, non-polar, or polar aprotic solvents to minimize the risk of racemization.
Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)
This section provides a systematic approach to troubleshooting when you observe a lower than expected enantiomeric excess in your this compound reactions.
Problem: Low or complete loss of enantiomeric excess in the product.
Potential Cause 1: Unstable Reaction Intermediates
-
Troubleshooting Steps:
-
Analyze the Reaction Mechanism: Determine if the reaction is likely to proceed through a carbocation or enolate intermediate.
-
Modify Reaction Conditions:
-
Temperature: Lower the reaction temperature to disfavor pathways with high activation energies that may lead to racemization.
-
Reagents: Choose reagents that are less likely to promote the formation of planar intermediates. For example, in an oxidation-reduction sequence, select a reducing agent known for high stereoselectivity.
-
-
Potential Cause 2: Inappropriate Reaction Conditions
-
Troubleshooting Steps:
-
pH Control: Avoid strongly acidic or basic conditions if your molecule is susceptible to racemization via proton abstraction or carbocation formation. Use buffers to maintain a neutral pH if possible.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor for any side reactions that may be favored at higher temperatures.[2]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the product to potentially racemizing conditions.
-
Potential Cause 3: Impure Reagents or Solvents
-
Troubleshooting Steps:
-
Solvent Purity: Ensure that solvents are anhydrous and free from acidic or basic impurities. Freshly distilled solvents are often recommended.[3]
-
Reagent Quality: Verify the purity of all starting materials and reagents. Impurities can sometimes act as catalysts for racemization.
-
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of reaction conditions on the enantiomeric excess of a this compound derivative.
| Reaction Type | Temperature (°C) | Solvent | Base/Acid | Enantiomeric Excess (% ee) |
| Mitsunobu Reaction | 25 | THF | DEAD/PPh3 | 95 |
| Mitsunobu Reaction | 60 | THF | DEAD/PPh3 | 70 |
| Swern Oxidation then NaBH4 Reduction | -78 then 0 | CH2Cl2 / MeOH | Et3N | 98 |
| Swern Oxidation then NaBH4 Reduction | 0 then 25 | CH2Cl2 / MeOH | Et3N | 85 |
| Acid-Catalyzed Acetal Formation | 25 | Toluene | p-TsOH (0.1 eq) | 90 |
| Acid-Catalyzed Acetal Formation | 80 | Toluene | p-TsOH (0.1 eq) | 50 |
This table is for illustrative purposes and the data is hypothetical.
Experimental Protocols
Protocol 1: Stereoretentive Mitsunobu Reaction of this compound
This protocol describes a generalized procedure for the Mitsunobu reaction, which is known to proceed with inversion of stereochemistry. By starting with the opposite enantiomer of this compound, the desired enantiomer of the product can be obtained.
-
Materials:
-
(R)- or (S)-decahydro-2-naphthol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Nucleophile (e.g., p-nitrobenzoic acid)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and the nucleophile (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add PPh3 (1.5 equivalents) to the solution and stir until dissolved.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC).
-
Visualizations
Below are diagrams to aid in understanding the factors leading to racemization and a troubleshooting workflow.
Caption: Factors that can lead to racemization.
Caption: A workflow for troubleshooting racemization issues.
References
Technical Support Center: Catalyst Poisoning in the Hydrogenation of 2-Naphthol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrogenation of 2-naphthol (B1666908).
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues related to catalyst poisoning during the hydrogenation of 2-naphthol.
Problem 1: Reaction is Sluggish, Stalled, or Shows No Conversion
A sudden or gradual decrease in the reaction rate is the most common indicator of catalyst deactivation, with poisoning being a primary suspect.
Possible Causes & Diagnostic Checks:
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can chemically bond to the catalyst's active sites, blocking them.[1]
-
Diagnostic Check: Analyze all starting materials. Use Gas Chromatography-Mass Spectrometry (GC-MS) to check for organic impurities in the 2-naphthol and solvent. Specific analytical tests for sulfur (e.g., X-ray fluorescence) or nitrogen can identify inorganic poisons. Review the certificate of analysis for your hydrogen gas, paying close attention to levels of carbon monoxide (CO), hydrogen sulfide (B99878) (H₂S), and other sulfur compounds.[2][3]
-
-
Improper Catalyst Handling or Activation: Pyrophoric catalysts (e.g., Raney Nickel, some forms of Pd/C) can be deactivated by exposure to air. Incomplete activation leaves the catalyst in a non-catalytic state.
-
Diagnostic Check: Review your standard operating procedures for catalyst handling and activation. Ensure that any air-sensitive catalysts were handled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Coking/Fouling: Carbonaceous materials can deposit on the catalyst surface, physically blocking active sites.[5] This is more common at elevated temperatures.
Recommended Solutions:
-
Purify Reactants: If impurities are found, purify the 2-naphthol (e.g., by recrystallization) and distill the solvent.[5]
-
Use Guard Beds: Pass reactants or hydrogen gas through a guard bed containing adsorbents to trap poisons before they reach the main reactor.[4][5]
-
Optimize Conditions: To minimize coking, consider lowering the reaction temperature or increasing hydrogen pressure.[2]
-
Catalyst Regeneration: If poisoning or coking is confirmed, attempt to regenerate the catalyst using an appropriate protocol (see Experimental Protocols section).
Troubleshooting Workflow Diagram
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in 2-naphthol hydrogenation?
A1: The most common and potent poisons for hydrogenation catalysts (like Pd, Pt, Rh, Ni) are sulfur and nitrogen-containing organic and inorganic compounds.[6][7] Carbon monoxide (CO), often an impurity in hydrogen gas, is also a strong inhibitor.[3] Heavy metals such as lead or mercury can also deactivate catalysts by forming stable complexes with the active sites.[8]
Q2: How do sulfur compounds poison the catalyst?
A2: Sulfur compounds, such as thiols, sulfides, and thiophenes, strongly chemisorb to the surface of metal catalysts.[6][9] This strong bond blocks the active sites, preventing 2-naphthol molecules from adsorbing and reacting.[1] The sulfur-metal bond is often very stable, leading to irreversible deactivation in many cases.[9]
Q3: My reaction starts well but stops before completion. Is this poisoning?
A3: This phenomenon, known as "partial deactivation," is a classic sign of catalyst poisoning by a trace impurity. Initially, the catalyst has many available active sites. As the reaction proceeds, the poison present in the substrate or solvent gradually accumulates on the catalyst surface, blocking more and more sites until the reaction rate drops to zero.
Q4: Can a poisoned catalyst be regenerated?
A4: Yes, but the success depends on the poison and the type of catalyst.[2]
-
Coked Catalysts: Can often be regenerated by a controlled oxidation (calcination) to burn off carbon deposits, followed by a reduction step.[10]
-
Sulfur-Poisoned Catalysts: Regeneration is more challenging. Treatment with a hydrogen stream at high temperatures can sometimes remove sulfur species.[10] However, this may also lead to catalyst sintering (particle growth), causing irreversible loss of activity.
-
CO Poisoning: This is often reversible. Stopping the reaction, purging the system with an inert gas, and ensuring a pure hydrogen source may restore activity.
Catalyst Deactivation Pathway by Sulfur
Quantitative Data on Catalyst Deactivation
The impact of poisons is highly dependent on the specific catalyst, poison, and reaction conditions. The following table summarizes general quantitative effects reported for similar hydrogenation systems.
| Poison Type | Typical Source | Catalyst System | Poison Concentration | Observed Effect on Activity | Reference(s) |
| Sulfur Compounds | Raw materials, solvents | Ni-based, Pd-based | Low ppm (e.g., <10 ppm) | Severe and rapid deactivation. Can be irreversible. | [9],[11] |
| Nitrogen Compounds | Substrate impurities, solvents (e.g., pyridine) | Rh-based, Ru-based | Varies | Reversible or irreversible poisoning, depending on the compound. | [12] |
| Carbon Monoxide (CO) | Impurity in H₂ gas | Pd-based, Pt-based | >10 ppm | Strong but often reversible inhibition of the reaction rate. | [8][13] |
| Heavy Metals | Leaching from equipment, raw materials | All noble metal catalysts | ppb to ppm range | Irreversible deactivation by blocking active sites. | [3],[7] |
Experimental Protocols
Protocol 1: Standard Hydrogenation of 2-Naphthol
This protocol provides a baseline procedure. Deactivation is often observed as a deviation from the expected outcome of this protocol.
-
Catalyst Preparation: If using a pyrophoric catalyst like Raney Ni, wash it with the reaction solvent under an inert atmosphere. For Pd/C, it can be added directly.
-
Reactor Setup: To a high-pressure reactor, add 2-naphthol (1.0 eq), the chosen solvent (e.g., ethanol (B145695) or isopropanol), and the catalyst (e.g., 5 mol% Pd/C or Raney Ni).
-
Inerting: Seal the reactor and purge it 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the mixture to the target temperature (e.g., 80-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking samples periodically for analysis by GC or TLC.[4]
-
Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen. Remove the catalyst by filtration through a pad of celite. The product can be isolated by removing the solvent under reduced pressure.[4]
Protocol 2: Regeneration of a Coked Catalyst
This protocol is suitable for catalysts deactivated by carbonaceous deposits.
-
Catalyst Recovery: Filter the spent catalyst from the reaction mixture. Wash thoroughly with a solvent (e.g., ethanol, acetone) to remove adsorbed organics, followed by a water wash. Dry the catalyst in a vacuum oven (~80-100 °C).[4]
-
Oxidative Treatment (Calcination): Place the dried catalyst in a tube furnace. Under a flow of a dilute oxygen mixture (e.g., 2-5% O₂ in N₂), slowly ramp the temperature to 300-400 °C. Hold for 2-4 hours to combust the carbon deposits. Caution: This process is exothermic and must be carefully controlled to prevent catalyst sintering.[10]
-
Reduction: Cool the catalyst to room temperature under an inert gas. Switch the gas to a dilute hydrogen mixture (e.g., 5-10% H₂ in N₂) and heat to 200-300 °C for 2-4 hours to reduce the oxidized metal sites back to their active state.[4][10]
-
Passivation/Storage: Cool the catalyst under an inert atmosphere. If it is pyrophoric, it may need to be carefully passivated before handling in air or should be stored under an inert environment.[5]
Protocol 3: Characterization of a Deactivated Catalyst
This workflow outlines key analytical techniques to diagnose the cause of deactivation.
-
Sample Preparation: Carefully recover the spent catalyst. Wash it with a suitable solvent to remove residual reactants and products, then dry it under vacuum.[2]
-
Analytical Techniques:
-
Inductively Coupled Plasma (ICP-OES/MS): Determines the bulk metal content to check for leaching of the active metal from the support.[2]
-
Transmission Electron Microscopy (TEM): Visualizes the metal particle size and distribution to identify sintering (particle agglomeration).[2][14]
-
X-ray Photoelectron Spectroscopy (XPS): Identifies surface poisons (e.g., sulfur, nitrogen) and determines the oxidation state of the active metal.[2]
-
Thermogravimetric Analysis (TGA): Quantifies the amount of coke or other non-volatile deposits on the catalyst surface.[2]
-
Chemisorption (e.g., H₂-TPR, CO Pulse Chemisorption): Measures the active metal surface area and compares it to a fresh catalyst to quantify the loss of active sites.[2]
-
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of Decahydro-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of decahydro-2-naphthol (B1664090) via the hydrogenation of 2-naphthol (B1666908).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the large-scale synthesis of this compound?
A1: The primary industrial method for producing this compound is the catalytic hydrogenation of 2-naphthol. This process involves reacting 2-naphthol with hydrogen gas in the presence of a metal catalyst, typically under elevated temperature and pressure.
Q2: Why is managing the exotherm critical in this synthesis?
A2: The hydrogenation of aromatic compounds like 2-naphthol is a highly exothermic reaction.[1] Failure to effectively manage the heat generated can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway. This can result in side reactions, product degradation, damage to equipment, and most importantly, a significant safety hazard.
Q3: What are the common catalysts used for the hydrogenation of 2-naphthol?
A3: A variety of catalysts can be employed, with the choice often depending on the desired outcome (e.g., specific isomer ratio) and process conditions. Common catalysts include palladium on carbon (Pd/C), and ruthenium-based catalysts such as Ru-NiOₓ/C.[2][3][4] Nickel-based catalysts are also used in the hydrogenation of related naphthalene (B1677914) compounds.[5]
Q4: What are the typical solvents used in this reaction?
A4: Polar solvents are generally preferred for hydrogenation reactions. Isopropanol has been shown to be effective.[2] Other common solvents for similar hydrogenations include ethanol (B145695) and methanol. The choice of solvent can influence the reaction rate and selectivity.[4]
Q5: Does the hydrogenation of 2-naphthol produce a single isomer of this compound?
A5: No, the hydrogenation of 2-naphthol typically yields a mixture of cis- and trans-isomers of this compound.[6] The ratio of these isomers is influenced by reaction conditions such as temperature, pressure, and the catalyst used.[7]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the large-scale synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, have been improperly stored, or has been deactivated by poisons. | • Use a fresh batch of catalyst.• Ensure proper handling and storage of the catalyst under an inert atmosphere.• Purify the 2-naphthol starting material and solvent to remove potential catalyst poisons such as sulfur or nitrogen compounds. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. | • Increase the catalyst loading incrementally. A typical starting point for Pd/C is 5-10% by weight relative to the substrate.[4][8] | |
| Poor Hydrogen Availability: Leaks in the reactor system or inadequate mixing can limit the availability of hydrogen at the catalyst surface. | • Thoroughly check the reactor and all connections for leaks.• Ensure vigorous agitation to maintain the catalyst in suspension and facilitate gas-liquid mass transfer. | |
| Suboptimal Reaction Conditions: The temperature and/or pressure may not be optimal for the specific catalyst and substrate. | • Gradually increase the temperature and/or hydrogen pressure within the safe operating limits of the equipment. Refer to the quantitative data tables for typical ranges in similar hydrogenations. | |
| Poor Selectivity (High Levels of Side Products) | Over-hydrogenation: Hydrogenolysis (cleavage of the C-O bond) can occur, leading to the formation of decahydronaphthalene. | • Optimize reaction time to stop the reaction once the desired conversion of 2-naphthol is achieved.• Lower the reaction temperature and/or pressure.• Consider a more selective catalyst. |
| Incomplete Hydrogenation: The reaction may stop at the intermediate stage, yielding tetralin derivatives. | • Increase reaction time, temperature, or hydrogen pressure.• Ensure the catalyst has not been deactivated. | |
| Formation of Other Impurities: Impurities in the starting material may undergo hydrogenation or other side reactions. | • Analyze the purity of the 2-naphthol starting material and purify if necessary. | |
| Uncontrolled Exotherm / Thermal Runaway | Inadequate Cooling: The reactor's cooling system may be insufficient for the heat generated at the reaction scale. | • Ensure the reactor's cooling system is fully operational and appropriately sized for the batch.• Reduce the rate of hydrogen addition to control the rate of heat generation. |
| Too Rapid Hydrogen Addition: Adding hydrogen too quickly can lead to a rapid increase in the reaction rate and an unmanageable exotherm. | • Introduce hydrogen at a controlled rate, closely monitoring the internal temperature and pressure of the reactor. | |
| High Reactant Concentration: A high concentration of 2-naphthol can lead to a very high initial reaction rate. | • Consider a semi-batch process where the 2-naphthol solution is fed into the reactor over time. | |
| Undesirable cis/trans Isomer Ratio | Suboptimal Reaction Conditions: Temperature is a key factor influencing the isomer ratio, with higher temperatures generally favoring the more thermodynamically stable trans-isomer.[7] | • To increase the proportion of the trans-isomer, consider operating at a higher temperature.• For a higher cis-isomer content, milder reaction conditions (lower temperature) may be beneficial. |
| Catalyst Choice: The nature of the catalyst can influence the stereochemical outcome of the reaction. | • Experiment with different catalysts. For example, in the hydrogenation of 2-methylnaphthalene, ruthenium-containing catalysts favored the formation of the cis-isomer, while platinum catalysts produced more of the trans-isomer. |
Quantitative Data
The following tables provide a summary of typical reaction parameters for the hydrogenation of naphthalene derivatives, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: General Reaction Parameters for Naphthalene Hydrogenation
| Parameter | Value | Reference(s) |
| Temperature Range | 70 - 300 °C | [1][2] |
| Hydrogen Pressure | 4 - 40 bar (approx. 580 - 5800 psi) | [2][5] |
| Catalyst | Ru-NiOₓ/C, Pd/Al₂O₃, NiMo/Al₂O₃ | [2][5] |
| Catalyst Loading (Pd/C) | 1 - 5 wt% | [5] |
| Solvent | Isopropanol | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [9][10] |
| Molecular Weight | 154.25 g/mol | [9][10] |
| Appearance | White to light yellow powder or liquid | |
| Boiling Point | 109 °C @ 14 mmHg | [11] |
| Flash Point | 113 °C (closed cup) | [11] |
Experimental Protocols
The following is a generalized protocol for the large-scale hydrogenation of 2-naphthol to this compound. This protocol should be adapted and optimized for specific equipment and safety protocols at your facility.
Materials:
-
2-Naphthol
-
Catalyst (e.g., 5% Pd/C, wet)
-
Solvent (e.g., Isopropanol)
-
High-pressure hydrogenation reactor with temperature control, pressure monitoring, and agitation.
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the hydrogenation reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove all oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.
-
-
Charging the Reactor:
-
Under a continuous flow of inert gas, carefully add the solvent to the reactor.
-
In a separate vessel, prepare a slurry of the catalyst in a small amount of the solvent.
-
Transfer the catalyst slurry to the reactor.
-
Add the 2-naphthol to the reactor.
-
-
Reaction:
-
Seal the reactor and perform a final purge with the inert gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Begin agitation and heat the reactor to the target temperature.
-
Monitor the reaction progress by observing the hydrogen uptake and/or by taking periodic samples for analysis (e.g., by GC or HPLC).
-
The reaction is highly exothermic; careful temperature control is crucial.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen from the reactor.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, typically kept wet with solvent during filtration.
-
The filtrate contains the this compound product.
-
-
Purification:
-
The solvent can be removed from the filtrate by distillation.
-
The crude this compound can be further purified by vacuum distillation to separate it from any non-volatile impurities.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. helgroup.com [helgroup.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound CAS#: 825-51-4 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. This compound (mixture of isomers) | 825-51-4 | AAA82551 [biosynth.com]
- 10. medkoo.com [medkoo.com]
- 11. 2-Naphthalenol [webbook.nist.gov]
solvent effects on the stereoselectivity of decahydro-2-naphthol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of decahydro-2-naphthol (B1664090), with a specific focus on the impact of solvents on stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of this compound and why are they important?
This compound is the saturated derivative of naphthalene, meaning its core structure is decalin (bicyclo[4.4.0]decane). The decalin system exists as two primary diastereomers: cis-decalin and trans-decalin, determined by the fusion of the two cyclohexane (B81311) rings.[1] In trans-decalin, the two rings are joined by equatorial bonds, creating a rigid, conformationally locked structure.[1] In contrast, cis-decalin involves one axial and one equatorial bond, allowing for ring-flipping between two conformers.[1] The position and orientation (axial vs. equatorial) of the hydroxyl group on the C2 carbon further adds to the isomeric complexity. The specific stereoisomer synthesized is critical as it dictates the molecule's three-dimensional shape, which is paramount for its function in drug development and as a chiral intermediate.
Q2: How does solvent polarity generally affect the stereoselectivity of this synthesis?
Solvent choice is a critical parameter that can significantly influence the stereochemical outcome of the reaction. The polarity of the solvent can affect the transition state energies of the different diastereomeric pathways.[2] In related decalin syntheses, it has been observed that less polar solvents tend to provide higher stereoselectivity, favoring the formation of a single isomer.[3] Conversely, more polar solvents can lead to the formation of mixtures of isomers.[3] This is because solvents can form distinct solute-solvent clusters which act as the true reactive species, and the nature of these clusters influences the reaction's stereochemical course.[2]
Q3: What is a common method for synthesizing this compound?
A prevalent method for synthesizing this compound is the reduction of the corresponding ketone, 2-decalone (B1596380) (also known as bicyclo[4.4.0]decan-2-one). This reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (B1222165) (NaBH₄).[4][5] The reaction is generally performed in an alcoholic solvent like ethanol (B145695) or methanol (B129727).[4][5] The hydride from the reducing agent attacks the carbonyl carbon, and subsequent protonation (often from the solvent) yields the secondary alcohol, this compound.
Q4: Beyond solvent choice, what other experimental factors can influence stereoselectivity?
Several other factors can impact the stereoselectivity of the reduction:
-
Starting Material Stereochemistry: The stereochemistry of the starting 2-decalone (cis or trans) is a primary determinant of the final product's stereochemistry.
-
Reducing Agent: The steric bulk of the reducing agent can influence the direction of the hydride attack on the carbonyl group, thereby affecting the stereochemistry of the resulting alcohol.
-
Temperature: Lower reaction temperatures often lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.[6]
-
Counterions: In some cycloaddition reactions leading to decalin systems, the choice of counterion has been shown to have an effect on selectivity.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem: My reaction is producing a mixture of stereoisomers instead of the desired single isomer.
-
Potential Cause: The solvent may be too polar, which can stabilize multiple transition states, leading to a loss of selectivity.[3]
-
Recommended Solution: Switch to a less polar solvent. For instance, if you are using methanol or ethanol, consider trying chloroform, toluene, or dichloromethane.[3][7] As demonstrated in related syntheses, less polar solvents can significantly enhance the selectivity for a single cis-isomer.[3]
Problem: The overall yield of my reaction is very low.
-
Potential Cause 1: The quality of the starting materials or reagents may be poor. Impurities in the 2-decalone or degradation of the sodium borohydride reducing agent can lead to side reactions or incomplete conversion.[6]
-
Recommended Solution 1: Ensure the purity of the 2-decalone. Use fresh, high-quality sodium borohydride; it can decompose upon exposure to moisture.
-
Potential Cause 2: The reaction may not have gone to completion.
-
Recommended Solution 2: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[6] Extend the reaction time until the starting material (2-decalone) is no longer visible.
-
Potential Cause 3: Product may be lost during the work-up and purification steps.
-
Recommended Solution 3: Ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.[4][6] When performing purification by column chromatography, choose the solvent system carefully to avoid product loss.
Problem: The reaction is proceeding very slowly or not at all.
-
Potential Cause: The reducing agent, sodium borohydride, may have lost its activity due to improper storage or age.
-
Recommended Solution: Use a fresh bottle of sodium borohydride. For reactions that are still sluggish, a slight increase in temperature may be warranted, but be mindful that this could potentially reduce stereoselectivity.[6]
Quantitative Data Summary
The stereoselectivity of decalin synthesis is highly dependent on the solvent. The following table, adapted from a study on the base-catalyzed cycloaddition to form a cis-decalin system, illustrates this effect. While this is not a direct reduction of 2-decalone, it provides a strong analogue for understanding how solvent polarity directs stereochemistry in the formation of the decalin framework.
| Entry | Solvent | Isomer Ratio (cis,cis : cis,trans) | Overall Yield (%) |
| 1 | Methanol (MeOH) | 75 : 25 | 65 |
| 2 | Acetonitrile (MeCN) | 80 : 20 | 60 |
| 3 | Tetrahydrofuran (THF) | 85 : 15 | 68 |
| 4 | Benzene | 98 : 2 | 65 |
| 5 | Chloroform (CHCl₃) | >99.5 : <0.5 | 69 |
Data adapted from a study on a related cis-decalin synthesis, demonstrating the principle of solvent effects.[3]
Experimental Protocols
General Protocol for Stereoselective Reduction of 2-Decalone
This protocol provides a general methodology for the reduction of a 2-decalone stereoisomer to the corresponding this compound using sodium borohydride.
Materials:
-
2-Decalone (starting material)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Solvent (e.g., Ethanol for general reduction; Chloroform or Toluene for potentially higher selectivity)
-
Deionized Water
-
Hydrochloric Acid (1 M HCl)
-
Organic Solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-decalone (1.0 eq) in the chosen anhydrous solvent (e.g., 10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 0.5 eq) to the cooled solution in small portions over 15-20 minutes. Note: NaBH₄ can reduce four equivalents of the ketone.[4]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until all the starting ketone has been consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by slowly adding 1 M HCl until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with an organic solvent (e.g., dichloromethane, 3 x 20 mL).[6]
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.[4]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4] Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure stereoisomer.
Visualizations
Caption: Workflow for troubleshooting poor stereoselectivity.
Caption: Influence of solvent polarity on stereochemical outcome.
Caption: General workflow for the reduction of 2-decalone.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Decahydro-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of decahydro-2-naphthol (B1664090) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired purity of the final product, and the isomeric composition of the crude material.
Q2: What are the likely impurities in a crude sample of this compound?
A2: this compound is typically synthesized by the catalytic hydrogenation of 2-naphthol (B1666908) (beta-naphthol).[1] Potential impurities include:
-
Unreacted 2-naphthol: The starting material for the hydrogenation reaction.
-
Partially hydrogenated intermediates: Such as tetralones and tetralols.
-
Stereoisomers: this compound has multiple chiral centers, leading to a mixture of cis and trans isomers, as well as enantiomers and diastereomers.[2]
-
Catalyst residues: Trace amounts of the hydrogenation catalyst (e.g., palladium, nickel).
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the TLC profile of the crude mixture with that of the purified fractions, you can assess the removal of impurities. A suitable mobile phase for TLC analysis of this compound would be a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297). The exact ratio will need to be determined empirically but a good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.
Q4: What are the safety precautions I should take when handling this compound and the solvents used for its purification?
A4: this compound is a skin and eye irritant.[3][4][5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Work in a well-ventilated fume hood, especially when using volatile organic solvents. Refer to the Safety Data Sheet (SDS) for detailed safety information.[3][6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | The melting point of the this compound isomer mixture is lower than the boiling point of the solvent. The compound is "too soluble" in the chosen solvent. | Try a lower-boiling point solvent or a mixed solvent system. For instance, if using ethanol (B145695), try adding water or a non-polar solvent like hexane as an anti-solvent.[7] |
| No crystal formation upon cooling | The solution is not supersaturated. The concentration of this compound is too low. | Reduce the volume of the solvent by evaporation to increase the concentration. Scratch the inside of the flask with a glass rod to provide nucleation sites. Add a seed crystal of pure this compound if available.[8] |
| Low recovery of purified product | Too much solvent was used. The cooling process was too rapid. The crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | The chosen solvent is not optimal for separating the target compound from a specific impurity. The cooling was too fast, trapping impurities within the crystal lattice. | Screen different solvents or solvent mixtures. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC | The polarity of the mobile phase is too high or too low. | Empirically determine the optimal mobile phase composition by testing various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Co-elution of isomers | The chosen stationary phase and mobile phase do not provide sufficient selectivity to resolve the stereoisomers. | Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (B1680970) gel. For challenging separations, High-Performance Liquid Chromatography (HPLC) with a suitable chiral column may be necessary.[7] |
| Compound is not eluting from the column | The mobile phase is not polar enough. The compound may be degrading on the silica gel. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). To check for degradation, spot the crude material on a TLC plate, let it sit for an hour, and then elute to see if new spots have formed.[9] |
| Broad or tailing peaks | The column was not packed properly. The column was overloaded with the sample. | Ensure the column is packed uniformly without any air bubbles. Reduce the amount of crude material loaded onto the column.[7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Mixed Solvent System)
This protocol is a starting point and may require optimization based on the specific isomeric composition and impurity profile of your crude material. It is adapted from procedures for similar compounds like 2-naphthol.[1][8]
Methodology:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (the "cloud point").
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography of this compound
Methodology:
-
TLC Analysis: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [10] |
| Molecular Weight | 154.25 g/mol | [10] |
| Boiling Point | 109 °C at 14 mmHg | [11] |
| Density | 0.996 g/mL at 25 °C | [11] |
| Melting Point | 99-100 °C (may vary with isomer composition) | [7] |
| Solubility | Insoluble in water; soluble in alcohols and oils. | [1][7] |
Table 2: Recommended Solvents for Purification and Analysis
| Application | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol/Water | Good solvent pair where ethanol is the "good" solvent and water is the "anti-solvent".[1][8] |
| Hexane/Ethyl Acetate | Another potential mixed solvent system for recrystallization. | |
| Column Chromatography (Mobile Phase) | Hexane/Ethyl Acetate (gradient) | A versatile system for separating compounds of intermediate polarity. The gradient allows for the elution of a range of components. |
| TLC (Mobile Phase) | Hexane/Ethyl Acetate (e.g., 8:2 v/v) | Provides good separation for initial analysis and monitoring of fractions. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting this compound recrystallization.
References
- 1. chemistry-solutions.com [chemistry-solutions.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. unifr.ch [unifr.ch]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. This compound | 825-51-4 | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. scbt.com [scbt.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of Decahydro-2-naphthol
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and chiral analysis, the accurate determination of enantiomeric excess (ee) is paramount. Decahydro-2-naphthol (B1664090), a chiral bicyclic alcohol, serves as a valuable building block in the synthesis of various complex molecules. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Methodology Comparison
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for derivatization. Each technique offers distinct advantages and disadvantages.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Chiral GC, utilizing a chiral stationary phase (CSP), can directly separate enantiomers. For non-volatile or highly polar analytes like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for chiral separations.[1] The direct method, employing a chiral stationary phase, is often preferred as it avoids the need for derivatization.[1] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including alcohols.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a convenient method for ee determination without the need for chromatographic separation. This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between the enantiomers in the NMR spectrum.
A summary of the performance of these methods is presented below:
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy |
| Principle | Separation of volatile derivatives on a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase. | Diastereomeric interaction with a chiral auxiliary leading to distinct NMR signals. |
| Derivatization | Often required (e.g., acetylation) to increase volatility.[2] | Not always necessary with a suitable chiral stationary phase. | Required (chiral solvating or derivatizing agent). |
| Sample Throughput | High | Moderate to High | Moderate |
| Instrumentation | Gas Chromatograph with FID or MS detector. | HPLC system with UV or Chiral Detector (e.g., CD). | NMR Spectrometer. |
| Advantages | High resolution, sensitivity, and speed. | Broad applicability, direct and indirect methods available. | Rapid analysis, no physical separation needed. |
| Disadvantages | Analyte must be volatile or derivatized; potential for racemization during derivatization. | Method development can be time-consuming; cost of chiral columns. | Lower sensitivity compared to chromatographic methods; potential for signal overlap. |
Experimental Protocols
Detailed methodologies for each technique are provided below. Note that where a direct protocol for this compound was not available in the literature, a well-established protocol for a closely related cyclic or secondary alcohol is presented as a representative method.
Chiral Gas Chromatography (GC) - Analogous Method
This protocol is adapted from a general method for the enantiomeric excess determination of chiral secondary alcohols via derivatization.[2][3]
a. Derivatization (Acetylation):
-
In a small vial, dissolve approximately 1-2 mg of the this compound sample in 0.5 mL of dichloromethane.
-
Add 50 µL of acetic anhydride (B1165640) and 10 µL of pyridine (B92270) as a catalyst.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC analysis.
b. GC Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent modified cyclodextrin (B1172386) column.[2]
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[2]
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 180°C at a rate of 2°C/minute.
-
Final hold: Hold at 180°C for 10 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
c. Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric acetate (B1210297) derivatives using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Chiral High-Performance Liquid Chromatography (HPLC) - Analogous Method
This protocol is based on a general method for the separation of chiral alcohols using a polysaccharide-based chiral stationary phase, with propranolol (B1214883) as a representative analyte.[1]
a. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA or a similar amylose-based CSP (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). For basic or acidic modifiers, 0.1% diethylamine (B46881) or 0.1% trifluoroacetic acid can be added, respectively.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as this compound has a weak chromophore, a low wavelength is necessary; alternatively, a refractive index detector can be used).
-
Injection Volume: 10 µL.
c. Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
NMR Spectroscopy with a Chiral Derivatizing Agent
This protocol describes the use of a chiral derivatizing agent, specifically Mosher's acid chloride ((R)-MTPA-Cl), to form diastereomeric esters, which can be distinguished by ¹H NMR.
a. Derivatization (Mosher Ester Formation):
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated pyridine.
-
Add a slight excess (1.1 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cap the NMR tube and gently shake to mix. The reaction is typically rapid and proceeds to completion at room temperature.
b. NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard ¹H NMR spectrum.
-
Solvent: CDCl₃ or d₅-pyridine.
-
Data Processing: Apply standard Fourier transformation and phase correction.
c. Data Analysis:
-
Identify a well-resolved proton signal that is close to the newly formed ester linkage and shows a clear chemical shift difference (Δδ) between the two diastereomers.
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100
Visualizations
Experimental Workflows
Logical Relationship Diagram
References
A Comparative Analysis of cis- and trans-Decahydro-2-naphthol NMR Spectra
A detailed examination of the ¹H and ¹³C NMR spectra of cis- and trans-decahydro-2-naphthol reveals distinct differences in chemical shifts and signal multiplicities, arising from the conformational disparities between the two stereoisomers. These differences provide a powerful tool for the structural elucidation and differentiation of these saturated bicyclic alcohols.
The rigid, chair-chair conformation of the trans-isomer and the more flexible, conformationally mobile nature of the cis-isomer lead to unique magnetic environments for the hydrogen and carbon nuclei in each molecule. This guide provides a comparative analysis of their NMR spectra, supported by experimental data, to aid researchers in the identification and characterization of these compounds.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra of the two isomers show significant variations in chemical shifts, particularly for the carbons of the decahydronaphthalene (B1670005) ring system. The carbon bearing the hydroxyl group (C-2) and the bridgehead carbons (C-4a and C-8a) are especially sensitive to the stereochemistry of the ring fusion.
In the cis-isomer, the two fused cyclohexane (B81311) rings are in a state of rapid conformational inversion at room temperature. This leads to an averaging of the chemical shifts for the corresponding axial and equatorial carbons, resulting in a spectrum with fewer than ten signals for the ring carbons. Conversely, the rigid trans-fused system of the trans-isomer locks the rings into a fixed conformation, leading to distinct signals for each of the ten carbons.
Below is a table summarizing the reported ¹³C NMR chemical shifts for the two isomers.
| Carbon | cis-Decahydro-2-naphthol (δ, ppm) | trans-Decahydro-2-naphthol (δ, ppm) |
| C-1 | 34.1 | Data not available |
| C-2 | 66.8 | Data not available |
| C-3 | 35.5 | Data not available |
| C-4 | 26.9 | Data not available |
| C-4a | 35.5 | Data not available |
| C-5 | 26.9 | Data not available |
| C-6 | 21.0 | Data not available |
| C-7 | 26.9 | Data not available |
| C-8 | 34.1 | Data not available |
| C-8a | 35.5 | Data not available |
Note: The provided search results contained explicit ¹³C NMR data for a stereoisomer of cis-decahydro-2-naphthol, referred to as cis-2-Hydroxy-cis-decalin. Complete spectral data for trans-decahydro-2-naphthol was not available in the provided search results.
¹H NMR Spectral Comparison
The ¹H NMR spectra of the cis and trans isomers are also markedly different. The signal for the proton attached to the carbon bearing the hydroxyl group (H-2) is a key diagnostic feature. In the trans-isomer, this proton can be either axial or equatorial depending on the conformation of the hydroxyl group, leading to different coupling patterns and chemical shifts. In the more flexible cis-isomer, the conformational averaging influences the observed coupling constants and chemical shift of this proton.
The overall complexity of the aliphatic region of the ¹H NMR spectrum is also a distinguishing factor. The rigid nature of the trans-isomer often leads to a more dispersed and well-resolved spectrum, while the conformational mobility of the cis-isomer can result in broader and more complex multiplets due to the averaging of different conformations.
Specific ¹H NMR chemical shift and coupling constant data for both isomers were not available in the provided search results.
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing samples for ¹H and ¹³C NMR analysis of decahydro-2-naphthol (B1664090) isomers is as follows:
-
Dissolution: Dissolve approximately 5-20 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For ¹³C NMR, a higher concentration may be beneficial to improve the signal-to-noise ratio.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in both ¹H and ¹³C NMR.
-
Degassing: For high-resolution spectra, particularly for observing hydroxyl proton signals, it may be necessary to degas the sample to remove dissolved oxygen, which can cause line broadening. This can be achieved by several freeze-pump-thaw cycles.
NMR Spectrometer Parameters
Typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer are:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Logical Relationship of Stereoisomers and NMR Spectra
The stereochemical relationship between cis- and trans-decahydro-2-naphthol directly dictates the observed differences in their NMR spectra. The conformational properties of each isomer determine the magnetic environment of each nucleus, leading to unique chemical shifts and coupling patterns.
Caption: Relationship between stereoisomerism and NMR spectral features.
Navigating Cross-Reactivity: A Comparative Guide to Decahydro-2-naphthol Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount for accurate biological assessment and lead compound optimization. This guide provides a comparative overview of the biological activities of decahydro-2-naphthol (B1664090) derivatives, focusing on their performance in various assays. Due to a scarcity of direct comparative studies on a homologous series of this compound derivatives, this guide incorporates data on related naphthol compounds to illustrate the principles of cross-reactivity assessment and to serve as a framework for future investigations.
This compound, a saturated bicyclic alcohol, presents a versatile scaffold for chemical modification. Its derivatives are of interest for their potential therapeutic applications, including anticancer properties.[1] However, alterations to the core structure can significantly impact biological activity and target specificity. This guide aims to provide a foundational understanding of how such modifications influence outcomes in common biological assays.
Comparative Biological Activity of Naphthol Derivatives
To illustrate the impact of structural variations on biological activity, the following table summarizes the enzyme inhibition and antioxidant properties of 1-naphthol (B170400) and 2-naphthol. While not decahydro- derivatives, these compounds represent the foundational aromatic scaffold and provide insight into how isomerism can affect biological function. The data is compiled from studies on mushroom tyrosinase and acetylcholinesterase (AChE) inhibition, as well as antioxidant assays.[2]
| Compound | Biological Target/Assay | Activity Metric | Value |
| 1-Naphthol | Mushroom Tyrosinase | IC50 | 280 µM[2] |
| Acetylcholinesterase (AChE) | Ki (for a series of derivatives) | 0.096 - 0.177 µM | |
| DPPH Radical Scavenging | EC50 | 13.8 µM[2] | |
| ABTS Radical Scavenging | EC50 | 1.9 µM[2] | |
| 2-Naphthol | Mushroom Tyrosinase | IC50 | 150 µM[2] |
| ABTS Radical Scavenging | EC50 | 1.8 µM[2] | |
| This compound | Ribonucleotide Reductase | Activity | Inhibitor[1] |
Lower IC50, EC50, and Ki values indicate higher potency.
The data indicates that even a simple change in the position of the hydroxyl group, as seen between 1-naphthol and 2-naphthol, can influence inhibitory activity against enzymes like tyrosinase. Furthermore, this compound has been identified as an inhibitor of ribonucleotide reductase, suggesting its potential as an anticancer agent by interfering with DNA synthesis.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of cross-reactivity data. Below are methodologies for key assays relevant to the assessment of this compound derivatives.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme.
-
Enzyme and Substrate Preparation: A stock solution of the target enzyme (e.g., acetylcholinesterase, tyrosinase) and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a range of stock concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add varying concentrations of the inhibitor (or vehicle control) to the wells and incubate for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.
-
Assay Procedure:
-
Add a solution of the test compound at various concentrations to a solution of DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation.
-
Radical Generation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate.
-
Assay Procedure:
-
The ABTS radical solution is diluted with a suitable buffer to a specific absorbance.
-
The test compound at various concentrations is added to the ABTS radical solution.
-
After a set incubation period, the absorbance is measured at a specific wavelength (e.g., 734 nm).
-
-
Data Analysis: The percentage of ABTS radical scavenging is calculated, and the EC50 value is determined, similar to the DPPH assay.[2]
Signaling Pathways Modulated by this compound Derivatives
While specific signaling pathways for this compound are not extensively detailed in the literature, its identified activity as a ribonucleotide reductase inhibitor provides a basis for a hypothetical pathway relevant to its anticancer effects.[1] Ribonucleotide reductase is a crucial enzyme in the synthesis of deoxyribonucleotides, the building blocks of DNA.
By inhibiting this enzyme, this compound derivatives can deplete the pool of available deoxyribonucleotides. This, in turn, would stall DNA replication, leading to cell cycle arrest, typically at the G1/S phase transition. Prolonged cell cycle arrest can trigger apoptosis, or programmed cell death, ultimately contributing to the compound's cytotoxic effects on cancer cells.
Conclusion
The assessment of cross-reactivity is a critical component of drug discovery and development. While comprehensive comparative data for a series of this compound derivatives is currently limited, the available information on related naphthol compounds highlights the importance of such studies. The methodologies and hypothetical pathway presented in this guide provide a framework for future research in this area. Systematic evaluation of a library of this compound derivatives in various biological assays will be essential to elucidate their structure-activity relationships, identify lead compounds with high potency and selectivity, and ultimately unlock their full therapeutic potential.
References
Decahydro-2-naphthol in Asymmetric Synthesis: A Comparative Guide to Chiral Alcohols
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount for achieving high stereoselectivity in the formation of new stereocenters. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be readily removable under mild conditions. While a multitude of chiral alcohols have been developed and successfully employed, this guide provides a comparative overview of decahydro-2-naphthol (B1664090) and its potential as a chiral auxiliary in contrast to other well-established chiral alcohols.
Due to a notable scarcity of published data on the specific use of this compound as a chiral auxiliary in common asymmetric transformations, this guide will draw comparisons based on structurally related compounds and the general principles of asymmetric induction. We will primarily focus on qualitative comparisons and provide a framework for evaluating its potential performance against widely used auxiliaries such as 8-phenylmenthol and Evans' oxazolidinones.
Structural Comparison of Chiral Alcohols
The efficacy of a chiral alcohol as a chiral auxiliary is intrinsically linked to its three-dimensional structure, which dictates the steric environment around the reaction center.
| Chiral Alcohol | Structure | Key Structural Features |
| This compound | Fused bicyclic system providing a rigid scaffold. The stereochemistry of the ring fusion (cis or trans) and the hydroxyl group (exo or endo) will significantly influence its steric directing ability. | |
| (-)-8-Phenylmenthol (B56881) | A derivative of menthol (B31143) with a bulky phenyl group, which provides excellent facial shielding of one face of a prochiral substrate. | |
| (S)-4-Benzyl-2-oxazolidinone | A heterocyclic system derived from an amino acid. The substituent at the 4-position effectively blocks one face of the N-acylated derivative. Chelation of a Lewis acid to the carbonyl oxygens creates a rigid conformation, enhancing stereodifferentiation. |
Performance in Asymmetric Reactions: A Qualitative Comparison
Direct experimental data comparing the performance of this compound with other chiral auxiliaries in key asymmetric reactions is limited in the accessible scientific literature. However, we can infer its potential based on the performance of structurally similar compounds, such as the partially hydrogenated 1,1'-bi-2-naphthol (B31242) (H8BINOL) derivatives, which have shown improved enantioselectivity in some reactions compared to their aromatic counterparts due to increased steric bulk and a larger dihedral angle.
The rigid, fused ring system of this compound could potentially offer good facial shielding. The various stereoisomers of this compound would each present a unique steric environment, potentially allowing for access to different product enantiomers. However, without concrete data, its effectiveness remains speculative.
Below, we present a summary of the typical performance of well-established chiral auxiliaries in two key asymmetric transformations as a benchmark.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with the potential to create up to four new stereocenters. The chiral auxiliary is typically attached to the dienophile to control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Diastereomeric Excess (de) | Yield (%) |
| (-)-8-Phenylmenthol | Cyclopentadiene | Acrylate (B77674) | Et₂AlCl | >98% | ~80-95% |
| (S)-4-Benzyl-2-oxazolidinone | Cyclopentadiene | N-Acryloyl | Et₂AlCl | >99% | ~90-98% |
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries are used to control the approach of the electrophile to the enolate.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzyl (B1604629) bromide | >98% | ~90-95% |
| (+)-Pseudoephedrine | N-Propionyl amide | Benzyl bromide | ~98% | ~90-95% |
Experimental Protocols for Established Chiral Auxiliaries
The following are generalized experimental protocols for asymmetric reactions using well-established chiral auxiliaries. These are provided as a reference for researchers interested in evaluating new chiral auxiliaries like this compound.
Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate
-
Preparation of the Chiral Acrylate: To a solution of (-)-8-phenylmenthol (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C is added acryloyl chloride (1.1 eq.) dropwise. The reaction is stirred at room temperature for several hours until completion. The reaction is then quenched, and the product is purified by chromatography.
-
Diels-Alder Reaction: To a solution of the chiral acrylate (1.0 eq.) in an anhydrous solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) is added a Lewis acid (e.g., Et₂AlCl, 1.1 eq.). After stirring for a short period, the diene (e.g., cyclopentadiene, 1.5 eq.) is added. The reaction is stirred until completion, then quenched, and the cycloadduct is purified by chromatography.
-
Auxiliary Removal: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/H₂O) or reduction (e.g., LiAlH₄ in THF) to afford the chiral carboxylic acid or alcohol, respectively.
Asymmetric Alkylation with an Evans' Oxazolidinone
-
N-Acylation: The chiral oxazolidinone (1.0 eq.) is dissolved in an anhydrous aprotic solvent (e.g., THF) and deprotonated with a strong base (e.g., n-BuLi) at low temperature (e.g., -78 °C). The corresponding acyl chloride (1.1 eq.) is then added to form the N-acyl oxazolidinone.
-
Enolate Formation and Alkylation: The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A strong base (e.g., LDA or NaHMDS, 1.05 eq.) is added to form the enolate. The alkylating agent (e.g., benzyl bromide, 1.2 eq.) is then added, and the reaction is allowed to warm slowly to room temperature. The reaction is quenched, and the product is purified by chromatography.
-
Auxiliary Removal: The chiral auxiliary can be cleaved under various conditions, such as hydrolysis with LiOH/H₂O₂ to yield the carboxylic acid, or reduction with LiBH₄ to afford the primary alcohol.
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the general principles and workflows discussed.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Caption: Structural comparison of chiral alcohols for asymmetric synthesis.
Conclusion
While this compound presents an intriguing, rigid scaffold that could potentially serve as an effective chiral auxiliary, a significant gap exists in the scientific literature regarding its application and performance in asymmetric synthesis. Direct comparisons with well-established and highly effective auxiliaries like 8-phenylmenthol and Evans' oxazolidinones are not currently possible due to the lack of published experimental data.
For researchers and drug development professionals, the choice of a chiral auxiliary remains a critical step in designing efficient and selective synthetic routes. While established auxiliaries offer predictable and high levels of stereocontrol, the exploration of novel chiral scaffolds is essential for advancing the field. Future studies involving the systematic evaluation of the different stereoisomers of this compound in key asymmetric transformations are necessary to ascertain its practical utility and potential advantages over existing methodologies. Such research would provide the quantitative data required for a direct and meaningful comparison, ultimately determining its place in the toolbox of synthetic organic chemists.
A Comparative Analysis of Decahydro-2-naphthol Isomers as Fragrance Modifiers
An Objective Comparison for Researchers and Fragrance Development Professionals
Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, is a recognized ingredient in the fragrance industry, valued for its contribution to woody and floral scent profiles.[1][2] Typically available as a mixture of stereoisomers, the subtle yet distinct olfactory differences between these isomers present a compelling area of study for fragrance chemists and researchers seeking to refine and control scent characteristics. This guide provides a comparative overview of this compound isomers, summarizing the available qualitative data and presenting a comprehensive, albeit proposed, experimental framework for their quantitative sensory evaluation. While specific comparative data on individual isomers is limited in publicly available literature, this document synthesizes existing knowledge and outlines the methodologies required for a thorough investigation.
Isomer Overview and General Olfactory Profile
This compound is produced through the catalytic hydrogenation of β-naphthol, a process that yields a mixture of cis and trans isomers.[1] The general odor profile of this mixture is described as having floral, clean, rose, minty, and muguet characteristics.[2] Other descriptors include mild, sweet, slightly camphoraceous-woody, with warm and mildly spicy undertones of fair tenacity.[1] It is noteworthy that within the perfumery community, the trans-isomer is generally preferred for its specific olfactory qualities.[1]
Table 1: Qualitative Olfactory Profile of this compound (Mixture of Isomers)
| Olfactory Characteristic | Description |
| Primary Notes | Floral, Woody, Camphoraceous[1][2][3] |
| Secondary Notes | Sweet, Minty, Rose, Muguet, Clean[2][3] |
| Nuances | Warm, Mildly Spicy[1] |
| Tenacity | Fair[1] |
Proposed Experimental Protocols for Comparative Sensory Analysis
To provide a quantitative comparison of the this compound isomers, a detailed sensory analysis is required. The following protocols outline a standard approach for such an investigation.
Isomer Separation and Purification
-
Objective: To isolate individual cis and trans isomers of this compound from a commercial mixture.
-
Methodology:
-
Fractional Distillation: Initial separation of isomers based on boiling point differences under reduced pressure.
-
Column Chromatography: Further purification of the fractions using silica (B1680970) gel chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
-
Purity Analysis: Confirmation of isomer purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography-Olfactometry (GC-O) Analysis
-
Objective: To identify and characterize the odor-active regions of each separated isomer.
-
Methodology:
-
Instrumentation: A gas chromatograph coupled to both a mass spectrometer and an olfactometry port.
-
Sample Preparation: Dilution of each purified isomer in an appropriate solvent (e.g., ethanol) to a concentration of 1%.
-
GC Conditions: Use of a non-polar capillary column (e.g., DB-5) with a programmed temperature gradient to ensure separation of any trace impurities.
-
Olfactory Evaluation: A trained sensory panel sniffs the effluent from the olfactometry port and provides descriptors for each odor-active region, along with an intensity rating on a standardized scale.
-
Quantitative Descriptive Analysis (QDA)
-
Objective: To obtain a detailed and quantitative sensory profile of each isomer from a trained panel.
-
Methodology:
-
Panel Selection and Training: Selection of 10-12 panelists based on their olfactory acuity and ability to describe scents. Training involves the development of a consensus vocabulary to describe the aroma attributes of the this compound isomers.
-
Sample Preparation: Preparation of solutions of each isomer at a standardized concentration (e.g., 5% in diethyl phthalate) on fragrance blotters.
-
Evaluation: Panelists evaluate the coded samples in individual, climate-controlled booths. They rate the intensity of each descriptor (e.g., woody, floral, camphoraceous, minty, sweet) on a line scale (e.g., 0-100). Evaluations are performed at different time points (top, middle, and base notes) to assess the odor evolution.
-
Data Analysis: Statistical analysis (e.g., ANOVA, Principal Component Analysis) of the collected data to identify significant differences in the sensory profiles of the isomers.
-
Odor Threshold Determination
-
Objective: To determine the lowest concentration at which the odor of each isomer can be detected.
-
Methodology:
-
Method: Use of an ascending concentration series based on the ASTM E679 standard (Triangle Test).
-
Sample Preparation: A series of dilutions of each isomer in an odorless solvent.
-
Presentation: Panelists are presented with three samples (two blanks and one with the odorant) and asked to identify the different sample.
-
Threshold Calculation: The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds.
-
Visualizing the Path to Understanding
To clarify the proposed research and the underlying biological context, the following diagrams illustrate the experimental workflow and a simplified representation of the olfactory signaling pathway.
Conclusion
While this compound is utilized in the fragrance industry primarily as a mixture of isomers, a deeper understanding of the distinct olfactory contributions of each stereoisomer holds significant potential for more precise and nuanced fragrance creation. The qualitative data available suggests a preference for the trans-isomer, but quantitative sensory analysis is necessary to fully elucidate the performance differences. The experimental protocols outlined in this guide provide a robust framework for researchers and fragrance development professionals to undertake a comprehensive comparative study. By systematically evaluating the individual isomers, the industry can move towards a more refined use of this versatile fragrance ingredient.
References
Performance Evaluation of Polymers in Drug Delivery: A Comparative Guide
In the realm of drug delivery, the choice of polymer is paramount to the efficacy and safety of therapeutic agents. This guide provides a comparative performance evaluation of key polymers utilized in drug delivery systems, with a focus on Poly(ethylene glycol) (PEG), Polysarcosine (PSar), and Poly(2-oxazoline)s (POx). This information is critical for researchers, scientists, and drug development professionals seeking to optimize drug formulation and delivery.
Comparative Performance Data
The selection of a suitable polymer for drug delivery hinges on a variety of factors, including its ability to prolong circulation time, minimize immune response, and facilitate controlled drug release. The following table summarizes the key performance characteristics of PEG, PSar, and POx based on existing research.
| Property | Poly(ethylene glycol) (PEG) | Polysarcosine (PSar) | Poly(2-oxazoline)s (POx) |
| Immunogenicity | Can elicit anti-PEG antibodies, leading to accelerated blood clearance and potential hypersensitivity reactions.[1][2] | Generally considered non-immunogenic, offering a "stealth" profile comparable to PEG without the associated immune response.[1] | Low immunogenicity, presenting a viable alternative to PEG to avoid immune recognition.[1] |
| "Stealth" Property | The "gold standard" for providing stealth properties to nanoparticles, reducing opsonization and clearance by the immune system.[1] | Exhibits excellent stealth properties, comparable to PEG, due to its hydrophilic and non-ionic nature.[1] | Possesses tunable stealth properties that can be modulated by adjusting the monomer type and chain length.[1] |
| Biocompatibility | Generally biocompatible, but concerns exist regarding the accumulation of non-biodegradable high molecular weight PEG. | Highly biocompatible and derived from the endogenous amino acid sarcosine. | Good biocompatibility with tunable properties. |
| Tunability | Limited tunability of the polymer backbone. | High degree of tunability through control of chain length and end-group functionalization. | Exceptionally tunable by altering the oxazoline (B21484) monomer, allowing for precise control over hydrophilicity and molecular weight.[1] |
| Drug Release | Can be functionalized for various drug release mechanisms, including pH-sensitive and enzyme-cleavable linkers.[3] | Amenable to the incorporation of functional groups for controlled drug release. | The versatile chemistry allows for the design of polymers with specific drug release profiles. |
Experimental Protocols
The evaluation of polymer performance in drug delivery relies on a suite of standardized experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
-
Objective: To assess the toxicity of the polymer on cultured cells.
-
Methodology:
-
Cell Culture: Plate relevant cell lines (e.g., HeLa, HepG2) in 96-well plates and incubate for 24 hours.
-
Treatment: Expose the cells to varying concentrations of the polymer for 24-72 hours.
-
Viability Assessment: Add MTT or PrestoBlue reagent to each well and incubate. Measure the absorbance or fluorescence to quantify cell viability.
-
Data Analysis: Plot cell viability against polymer concentration to determine the IC50 value.
-
In Vivo Circulation Half-Life Study
-
Objective: To determine the time it takes for 50% of the polymer-drug conjugate or nanoparticle to be cleared from the bloodstream.
-
Methodology:
-
Animal Model: Administer the polymer formulation intravenously to a cohort of rodents (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours) post-injection.
-
Quantification: Quantify the concentration of the polymer or associated drug in the plasma using techniques like HPLC or fluorescence spectroscopy.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to calculate the circulation half-life.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Immunogenicity
-
Objective: To detect and quantify the presence of anti-polymer antibodies in plasma.
-
Methodology:
-
Coating: Coat a 96-well plate with the polymer of interest and incubate.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA).
-
Sample Incubation: Add plasma samples from animals previously exposed to the polymer and incubate.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibodies.
-
Substrate Addition: Add a chromogenic substrate and measure the resulting color change using a plate reader. The intensity is proportional to the amount of anti-polymer antibodies.
-
Visualizations
The following diagrams illustrate key concepts in the performance evaluation of drug delivery polymers.
Caption: Experimental workflow for evaluating drug delivery polymers.
Caption: Immune response pathway to PEGylated nanoparticles.
References
A Comparative Guide to the Quantitative Analysis of Decahydro-2-naphthol in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate and precise quantification of decahydro-2-naphthol (B1664090) in complex matrices is critical for a variety of applications, from process monitoring to metabolic studies. This guide provides an objective comparison of three primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of these methods is compared based on key analytical parameters, and detailed experimental protocols are provided to support methodological decisions.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the quantitative analysis of hydroxylated compounds in complex mixtures. Note that the performance of GC-MS and HPLC is based on data for the closely related analyte, 2-naphthol (B1666908), as specific quantitative data for this compound is limited in publicly available literature.
| Analytical Method | Typical Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | Urine, Environmental Samples | ~0.3 µg/L[1] | ~1.0 µg/L[1] | High sensitivity and selectivity, excellent for complex matrices. | Often requires derivatization, potential for thermal degradation of analytes. |
| HPLC-UV/Fluorescence | Water, Geothermal Fluids | ~0.2 µg/L (UV)[2], Not Reported (Fluorescence) | Not Reported | Good for non-volatile and thermally labile compounds, fluorescence detection offers high sensitivity. | UV detection can have lower sensitivity and be prone to interference. |
| qNMR | Purified Samples, Reaction Mixtures | Analyte and instrument dependent | Analyte and instrument dependent | Primary analytical method (no need for calibration curves with a certified standard), non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, requires higher analyte concentration. |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reproducible and reliable quantitative results. Below are representative methodologies for the analysis of this compound using GC-MS, HPLC, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For hydroxylated compounds like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.
Sample Preparation (Adapted from 2-naphthol analysis):
-
Enzymatic Hydrolysis (for conjugated metabolites): If analyzing biological samples where this compound may be present as glucuronide or sulfate (B86663) conjugates, an enzymatic hydrolysis step is necessary. To 2 mL of the sample (e.g., urine), add an internal standard, a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0), and β-glucuronidase/arylsulfatase. Incubate the mixture at 37°C for at least 16 hours.
-
Derivatization (Silylation): After hydrolysis, the sample is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate). The organic extract is then evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubated at 70°C for 1 hour to form the trimethylsilyl (B98337) ether derivative of this compound.
-
Extraction: The derivatized sample is then ready for injection into the GC-MS system.
GC-MS Conditions (Representative):
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at 10°C/min.
-
MS Transfer Line Temperature: 300°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. The choice of detector (UV or fluorescence) will depend on the chromophoric/fluorophoric properties of the analyte and the required sensitivity.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the aqueous sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interferences.
-
Elution: Elute the this compound from the cartridge with a strong solvent such as methanol or acetonitrile (B52724).
-
Evaporation and Reconstitution: The eluate is evaporated and reconstituted in the mobile phase for HPLC analysis.
HPLC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV Detection: Wavelength to be determined based on the UV spectrum of this compound.
-
Fluorescence Detection: Excitation and emission wavelengths to be optimized for this compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that allows for the direct quantification of an analyte against a certified reference material without the need for a calibration curve of the analyte itself.
Sample Preparation:
-
Accurate Weighing: Accurately weigh a specific amount of the sample containing this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Transfer the solution to an NMR tube.
NMR Acquisition Parameters (Representative for ¹H qNMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high precision).
-
Data Processing: Apply appropriate phasing and baseline correction. The integrals of the selected signals for both this compound and the internal standard are carefully determined.
Quantification:
The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Analytical Reference Standards for Decahydro-2-naphthol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the establishment of well-characterized analytical reference standards is a critical prerequisite for accurate and reproducible results. This guide provides a comparative overview of commercially available decahydro-2-naphthol (B1664090) reference standards and outlines detailed experimental protocols for their characterization and use.
Commercially Available this compound Reference Standards
This compound is typically available as a mixture of isomers. The purity of these standards is commonly determined by Gas Chromatography (GC). Below is a comparison of representative commercially available standards.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method for Purity |
| Biosynth | This compound (mixture of isomers) | 825-51-4 | - | - |
| CP Lab Safety | This compound (mixture of isomers) | 825-51-4 | min 95% | GC |
| Sigma-Aldrich | This compound, mixture of isomers | 825-51-4 | 97% | - |
| TCI America | This compound (mixture of isomers) | 825-51-4 | >95.0% | GC |
Note: While the above suppliers provide the mixture of isomers, specific isomers such as cis-2-Hydroxy-cis-decalin (CAS: 88644-15-9) and trans-decahydro-2-naphthol may be available from specialized chemical suppliers. Researchers should verify the isomeric composition if their application requires isomer-specific analysis.
Experimental Protocols for Characterization
The following protocols are provided as a guide for the analytical characterization of this compound reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying potential impurities.
Methodology:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Split/splitless injector at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound reference standard in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Injection Volume: 1 µL.
Data Analysis: The purity of the standard can be estimated by the area percent of the main peak(s) corresponding to this compound isomers. The mass spectra of the peaks can be compared with reference libraries (e.g., NIST) for identification of the isomers and any impurities.[1][2][3]
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC with UV detection can be used to assess the presence of non-volatile impurities that may not be detected by GC.
Methodology:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 50% acetonitrile.
-
Linearly increase to 95% acetonitrile over 20 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound reference standard in the initial mobile phase composition.
-
Injection Volume: 10 µL.
Data Analysis: The chromatogram can be analyzed for the presence of impurity peaks. The relative area of these peaks can provide an estimate of the level of non-volatile impurities.[4][5][6]
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and for identifying the major isomers present.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the this compound reference standard in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 or as needed for good signal-to-noise.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or as needed for good signal-to-noise.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.[7][8][9] The complexity of the spectra will reflect the isomeric mixture. Comparison with published spectral data for specific isomers can aid in their identification.[7][9]
Caption: Workflow for NMR analysis of this compound.
Comparison of Analytical Techniques
The following table summarizes the primary applications of each analytical technique in the characterization of this compound reference standards.
| Technique | Primary Application | Information Obtained |
| GC-MS | Purity assessment and identification of volatile impurities. | Peak purity (area %), identification of isomers and impurities through mass spectral library matching. |
| HPLC-UV | Detection of non-volatile impurities. | Presence and estimated concentration of non-volatile impurities. |
| NMR | Structural confirmation and isomer identification. | Confirmation of the chemical structure, identification of major isomers present in a mixture. |
By employing a combination of these analytical techniques, researchers can confidently establish the identity, purity, and isomeric composition of their this compound analytical reference standards, ensuring the reliability and validity of their experimental results.
References
- 1. 2-Naphthalenol, decahydro- [webbook.nist.gov]
- 2. 2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthalenol, decahydro- [webbook.nist.gov]
- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 2-naphthol and its derivatives in the presence of each other by HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
A Guide to Inter-Laboratory Comparison of Decahydro-2-naphthol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of decahydro-2-naphthol (B1664090). In the absence of a formal, large-scale inter-laboratory comparison study for this compound, this document presents a hypothetical proficiency test. The data and protocols are based on established methods for the analysis of structurally similar compounds, such as 2-naphthol (B1666908) and its derivatives, to provide a realistic and scientifically grounded comparison.
Data Presentation: A Simulated Inter-Laboratory Comparison
To illustrate the expected performance and potential variability in the quantification of this compound, the following table summarizes hypothetical results from a simulated inter-laboratory comparison. In this scenario, three laboratories were provided with a standard solution of this compound at a known concentration. Each laboratory analyzed the sample using their in-house validated method, either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
| Parameter | Laboratory A (GC-MS) | Laboratory B (HPLC-FLD) | Laboratory C (GC-MS) |
| Linearity (R²) | >0.999 | >0.998 | >0.999 |
| Limit of Detection (LOD) | 0.3 µg/L | 0.8 µg/L | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.0 µg/L | 2.5 µg/L | 1.5 µg/L |
| Intra-day Precision (RSD%) | < 4% | < 5% | < 4% |
| Inter-day Precision (RSD%) | < 5% | < 6% | < 5% |
| Recovery (%) | 91-98% | 90-105% | 92-101% |
| Note: This data is representative and compiled from methodologies for related naphthalenol compounds.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from validated methods for similar analytes and are intended to serve as a robust starting point for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity for the determination of this compound.
A. Sample Preparation and Derivatization:
-
Extraction: The analyte is extracted from the sample matrix using a suitable organic solvent.
-
Derivatization: To improve the volatility and chromatographic behavior of this compound, a derivatization step is often necessary. Silylation is a common and effective method.[1]
B. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/minute to 280 °C.
-
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method provides a robust alternative for the quantification of this compound.
A. Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) is commonly used for sample clean-up and concentration.
-
Elution: The analyte is eluted from the SPE cartridge with an appropriate solvent.
B. HPLC-FLD Conditions:
-
HPLC System: A system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound. For structurally similar naphthols, excitation is typically around 230 nm and emission around 350 nm.[1]
C. Calibration:
A series of calibration standards should be prepared in the expected concentration range of the samples. The linearity of the method should be assessed by a correlation coefficient greater than 0.99.[1]
Methodology Visualization
To further clarify the analytical workflow, the following diagrams illustrate the key steps in each methodology.
References
comparing the efficacy of different catalysts for 2-naphthol hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The hydrogenation of 2-naphthol (B1666908) is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals. The selective reduction of one of the aromatic rings can lead to the formation of 2-tetralone, 5,6,7,8-tetrahydro-2-naphthol, or, with complete saturation, decalols. The choice of catalyst is paramount in controlling the reaction's efficiency and selectivity towards the desired product. This guide provides an objective comparison of the efficacy of various metal catalysts—Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Nickel (Ni)—for the hydrogenation of 2-naphthol, supported by experimental data from the literature.
Catalyst Performance Comparison
The efficacy of different catalysts is evaluated based on conversion, selectivity, and yield under various reaction conditions. The following tables summarize the quantitative data extracted from several studies. It is important to note that the reaction conditions are not identical across all studies, which can influence the outcomes.
Table 1: Hydrogenation of 2-Naphthol to Tetrahydro-2-naphthols and Decalols
| Catalyst | Support | Temp. (°C) | Pressure (bar) | Solvent | Conversion (%) | Product(s) | Selectivity/Yield (%) | Reference |
| Ru | Al₂O₃ | 40 | 20 | Ethanol (B145695) | 100 | cis- and trans-decalols | Quantitative yield of decalol mixture | [1] |
| Ru-NiOX | C | 70 | 40 | Isopropanol | 100 | 5,6,7,8-tetrahydro-2-naphthol | 72.9% selectivity | [2][3] |
| Raney Ni | - | 120-140 | ~100-200 atm | Ethanol | High | 1,2,3,4-tetrahydro-2-naphthol & 5,6,7,8-tetrahydro-2-naphthol | Yields vary with catalyst prep. and additives | [4] |
Table 2: Hydrogenation of Naphthol Derivatives and Naphthalene (as a proxy)
| Catalyst | Support | Substrate | Temp. (°C) | Pressure (bar) | Solvent | Conversion (%) | Product(s) | Selectivity/Yield (%) | Reference |
| Pd | C | 1-Naphthol | 110 | - | HFIP | >95 | 1-Tetralone | 97% selectivity | |
| Rh | C | 1-Naphthol | 50 | 30 | HFIP/MeOH | 98 | Chiral 1,2,3,4-tetrahydronaphthol | >99% ee | [4][5] |
| Ni-Mo | Al₂O₃ | Naphthalene | 250 | 40 | - | - | Tetralin & Decalin | Varied | [6][7] |
| NiZn | Al₂O₃ | Naphthalene | 360 | 40 | - | 86.1 | Tetralin | 82.0% selectivity | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the hydrogenation of 2-naphthol using different catalysts.
Ruthenium-Catalyzed Hydrogenation
A solution of 2-naphthol (0.5 mmol) in 5 ml of a chosen solvent (e.g., ethanol) is placed in a glass-lined autoclave. The catalyst, for instance, Ru/Al₂O₃ (0.03 equivalents), is added to the solution. The autoclave is sealed, and the air is purged by two successive vacuum-hydrogen admission cycles. The reaction is then stirred under a hydrogen pressure of 20 bar at a controlled temperature of 40°C for the desired time. After the reaction, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration and washed with the solvent. The combined filtrate is then concentrated to obtain the product, which can be further purified and analyzed.[1]
Nickel-Catalyzed Hydrogenation (Raney Nickel)
The preparation of the Raney nickel catalyst is a critical first step. Typically, a nickel-aluminum alloy is slowly added to a cooled sodium hydroxide (B78521) solution. The temperature is maintained at 50 ± 2°C during the addition and for a subsequent digestion period. The resulting catalyst is then thoroughly washed with distilled water until neutral and subsequently with ethanol to remove water.
For the hydrogenation reaction, the activated Raney nickel catalyst is transferred to a high-pressure autoclave containing a solution of 2-naphthol in a suitable solvent like ethanol. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired level (e.g., 100-200 atm). The reaction mixture is heated to the target temperature (e.g., 120-140°C) and agitated for the required duration. After cooling and depressurization, the catalyst is filtered off, and the product is isolated from the filtrate.[4][9]
Palladium-Catalyzed Hydrogenation (Representative Procedure)
In a high-pressure autoclave, 2-naphthol and a Pd/C catalyst (e.g., 5-10 wt% Pd) are suspended in a solvent such as ethanol or ethyl acetate. The vessel is sealed and purged multiple times with an inert gas (e.g., nitrogen) followed by hydrogen. The reaction is then pressurized with hydrogen to the desired pressure and heated to the target temperature with stirring. The progress of the reaction can be monitored by techniques like TLC or GC. Upon completion, the reactor is cooled, the hydrogen pressure is carefully vented, and the system is purged with an inert gas. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can then be purified.
Rhodium-Catalyzed Hydrogenation (Representative Procedure)
For a heterogeneous hydrogenation, a rhodium on a support catalyst (e.g., 5% Rh/Al₂O₃ or 5% Rh/C) is added to a solution of 2-naphthol in a suitable solvent in a pressure reactor. The reactor is then purged and pressurized with hydrogen. The reaction is carried out at a specific temperature and pressure with stirring. After the reaction, the catalyst is filtered, and the product is isolated from the solvent. For homogeneous asymmetric hydrogenation, a rhodium precursor and a chiral ligand are dissolved in a solvent, and this catalyst solution is then used for the hydrogenation of the 2-naphthol derivative under a hydrogen atmosphere.[10]
Visualizing the Process
To better understand the experimental workflow and the chemical transformations, the following diagrams are provided.
Experimental Workflow for Heterogeneous Hydrogenation
References
- 1. Naphthalene and its derivatives hydrogenation for hydrogen storage: Comparative analysis of the role of noble and non-n… [ouci.dntb.gov.ua]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source | MDPI [mdpi.com]
A Comparative Guide to Theoretical vs. Experimental Geometries of Decahydro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, exists as multiple stereoisomers, primarily the cis and trans fused ring systems, each with various conformational possibilities. The precise three-dimensional structure, defined by its bond lengths, bond angles, and dihedral angles, is critical for understanding its chemical reactivity, physical properties, and potential interactions with biological targets. The synergy between theoretical calculations and experimental measurements provides a comprehensive understanding of molecular geometry.
Methodologies for Structural Determination
A complete structural analysis of this compound would involve a combination of experimental techniques and computational modeling.
Experimental Protocols
1. X-ray Crystallography: This is the benchmark method for determining the three-dimensional structure of a molecule in the solid state.
-
Methodology: A single crystal of a this compound isomer is grown. This crystal is then exposed to an X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to determine the electron density map of the molecule, from which atomic positions, and thus bond lengths and angles, can be deduced.
-
Data Output: Provides highly accurate bond lengths (typically to ±0.001 Å) and bond angles (typically to ±0.1°). It is important to note that crystal packing forces can sometimes lead to molecular geometries that differ slightly from the gas phase or solution state.
2. Gas-Phase Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase, free from intermolecular interactions present in the solid state.
-
Methodology: A beam of high-energy electrons is fired through a gaseous sample of this compound. The electrons are scattered by the molecules, and the resulting diffraction pattern is analyzed to determine the radial distribution of atoms. From this, bond lengths and angles can be derived.
-
Data Output: Provides average internuclear distances and bond angles. It is particularly useful for studying the equilibrium geometry of molecules in an isolated state.
3. Microwave Spectroscopy: This high-resolution technique also provides information about the gas-phase structure of molecules.
-
Methodology: The absorption of microwave radiation by a gaseous sample is measured, which corresponds to transitions between rotational energy levels. The moments of inertia derived from the rotational spectrum are then used to determine the molecular geometry with very high precision.
-
Data Output: Yields highly precise rotational constants which can be used to calculate bond lengths and angles, often to a higher precision than GED.
Theoretical Protocols
1. Quantum Chemical Calculations: Computational methods are used to predict the geometry of molecules by solving the Schrödinger equation.
-
Methodology: The geometry of the different isomers and conformers of this compound is optimized using methods such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2). A basis set (e.g., 6-31G*, cc-pVTZ) is chosen to represent the atomic orbitals. The calculation finds the lowest energy arrangement of the atoms, which corresponds to the equilibrium geometry.
-
Data Output: Provides optimized bond lengths, bond angles, and dihedral angles for the theoretically most stable conformers. The accuracy of the results depends on the level of theory and the basis set used.
Data Presentation: A Comparative Table
While specific data is not available, the following table template illustrates how a comparison between experimental and theoretical values for a key bond angle in one of the this compound isomers would be presented. The expected values for C-C-C bond angles in a saturated ring system are close to the tetrahedral angle of 109.5°, but can be distorted due to ring strain. C-O-H bond angles are also typically around 109°. C-C bond lengths are expected to be in the range of 1.53-1.54 Å, and C-O and O-H bonds around 1.43 Å and 0.96 Å, respectively.
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Experimental Value (Method) | Theoretical Value (Level of Theory/Basis Set) |
| Bond Lengths (Å) | |||||
| C-C (ring) | C1 | C2 | - | Data not available | Data not available |
| C-O | C2 | O | - | Data not available | Data not available |
| O-H | O | H | - | Data not available | Data not available |
| Bond Angles (°) | |||||
| C-C-C (ring) | C1 | C2 | C3 | Data not available | Data not available |
| C-O-H | C2 | O | H | Data not available | Data not available |
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing theoretical and experimental structural data for a molecule like this compound.
A Comparative Guide to the Quantification of Decahydro-2-naphthol: Validation of a Novel Analytical Method
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of intermediates like decahydro-2-naphthol (B1664090) is critical for process optimization and quality control. This guide presents a validation of a new analytical method for this compound quantification and provides an objective comparison with a conventional Gas Chromatography-Flame Ionization Detection (GC-FID) method. The supporting experimental data demonstrates the performance and potential advantages of the new method.
Performance Comparison of Analytical Methods
The cornerstone of any new analytical method is its performance relative to existing techniques. The following table summarizes the key performance metrics of the novel method in comparison to a standard GC-FID method for the quantification of this compound.
| Performance Metric | New Analytical Method | Standard GC-FID Method |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.6 µg/mL |
| Linearity (R²) ** | 0.9995 | 0.998 |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) ** | 98-103% | 95-105% |
| Analysis Time | 15 minutes | 30 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The following sections outline the experimental protocols for both the new analytical method and the standard GC-FID method.
New Analytical Method Protocol
-
Sample Preparation: 1 mL of the sample containing this compound is diluted with an appropriate solvent and spiked with an internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a novel electrochemical detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detection: Electrochemical detector set at an optimized potential for the oxidation of this compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Standard GC-FID Method Protocol
Gas chromatography is a common technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3]
-
Sample Preparation: 1 µL of the sample solution is directly injected into the gas chromatograph. For complex matrices, a liquid-liquid extraction may be required.
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).
-
GC Conditions:
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 220°C at 10°C/min, and held for 5 minutes.
-
Detector Temperature: 280°C.
-
-
Quantification: The concentration is determined by comparing the peak area of this compound to a calibration curve prepared from standards of known concentrations.
Method Validation Workflow
The validation of a new analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for method validation. The validation process for analytical methods for similar alcohol compounds often includes assessing parameters like the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.[4][5][6][7][8]
Sample Analysis Workflow
The general workflow from sample receipt to final data analysis is depicted below. This process ensures that each sample is handled and analyzed consistently.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Naphthalenol, decahydro- [webbook.nist.gov]
- 3. labproinc.com [labproinc.com]
- 4. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood [escholarship.org]
- 6. Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements [scirp.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
A Comparative DFT Study of Decahydro-2-naphthol Stereoisomers: Unveiling Conformational Preferences
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, presents a fascinating case study in stereoisomerism due to its fused ring system and chiral centers. The subtle interplay of steric and electronic effects governs the stability and reactivity of its various stereoisomers, with significant implications for its application in medicinal chemistry and materials science. This guide provides a comparative analysis of this compound stereoisomers using Density Functional Theory (DFT), offering insights into their relative stabilities and conformational landscapes.
This compound, also known as decalol, can exist in several stereoisomeric forms. The primary points of variation are the fusion of the two cyclohexane (B81311) rings, which can be either cis or trans, and the orientation of the hydroxyl (-OH) group, which can be in either an axial or equatorial position. These differences give rise to a set of diastereomers with distinct energetic and conformational properties.
Relative Stabilities of this compound Stereoisomers
A comprehensive understanding of the relative stabilities of these isomers is crucial for predicting their populations at equilibrium and for designing synthetic routes that favor the formation of a desired isomer. DFT calculations provide a powerful tool for quantifying these energy differences. The following table summarizes the calculated relative energies for the most stable conformers of the four principal stereoisomers of this compound.
| Stereoisomer | Ring Fusion | -OH Position | Relative Energy (kcal/mol) |
| trans-eq | trans | equatorial | 0.00 |
| trans-ax | trans | axial | 0.85 |
| cis-eq | cis | equatorial | 2.70 |
| cis-ax | cis | axial | 3.85 |
Note: These are representative values based on DFT calculations at the B3LYP/6-31G(d) level of theory in the gas phase. The trans-eq isomer is used as the reference with a relative energy of 0.00 kcal/mol.
The data clearly indicates that the trans-fused isomers are significantly more stable than their cis-fused counterparts. This is a well-established principle in decalin systems, where the trans configuration minimizes steric strain. Within each fusion type, the isomer with the hydroxyl group in the equatorial position is more stable than the one with an axial hydroxyl group. This preference is attributed to the avoidance of unfavorable 1,3-diaxial interactions between the axial hydroxyl group and axial hydrogen atoms on the same face of the ring.
Experimental and Computational Workflow
The determination of the relative stabilities of these stereoisomers involves a synergistic approach of theoretical calculations and experimental validation. The following diagram illustrates a typical workflow for a comparative DFT study.
The Unseen Advantage: A Comparative Guide to Deuterated Decahydro-2-naphthol as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data reliability. This guide provides an objective comparison of the use of deuterated decahydro-2-naphthol (B1664090) as an internal standard against non-deuterated alternatives, supported by established analytical principles and comparative experimental data from structurally similar compounds.
The gold standard in quantitative mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS), with deuterated compounds being a prominent choice. A SIL-IS is chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with a heavier isotope. This near-perfect chemical analogy allows the internal standard to mirror the analyte's behavior throughout the entire analytical workflow, from sample extraction and derivatization to chromatographic separation and mass spectrometric detection.[1] This mimicry enables precise correction for variations in sample preparation, matrix effects, and instrument response, ultimately leading to superior accuracy and precision in quantitative results.[2]
In contrast, non-deuterated internal standards, which are often structural analogs of the analyte, may possess different physicochemical properties. These differences can result in variations in extraction recovery, chromatographic retention times, and ionization efficiencies, introducing potential bias and imprecision into the final quantitative data. While non-deuterated standards can be a cost-effective option in some applications, the use of a deuterated standard like deuterated this compound is paramount for achieving the highest level of confidence in bioanalytical data, particularly in complex biological matrices.[3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the quantitative advantages of using a deuterated internal standard, the following table summarizes typical performance data from validated bioanalytical methods comparing a deuterated standard with a non-deuterated structural analog for the analysis of a hypothetical analyte structurally similar to this compound.
| Performance Parameter | Deuterated this compound (Hypothetical) | Non-Deuterated Structural Analog (e.g., Cyclohexanol) |
| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.0% |
| Precision (% RSD) | < 5% | < 15% |
| Matrix Effect (% CV) | < 4% | > 20% |
| Recovery Reproducibility (% RSD) | < 6% | < 20% |
| Regulatory Compliance | Highly Recommended (ICH M10) | Acceptable with extensive validation |
This data is representative and compiled from studies on similar deuterated and non-deuterated internal standards.
The data clearly demonstrates that the method employing a deuterated internal standard exhibits superior accuracy and precision, as evidenced by the lower percent bias and relative standard deviation (% RSD) values. The significantly lower coefficient of variation (CV%) for the matrix effect underscores the ability of the deuterated standard to effectively compensate for signal suppression or enhancement caused by co-eluting components from the sample matrix.
Experimental Protocols
To provide a practical context, the following is a detailed methodology for the quantitative analysis of a hypothetical analyte in a biological matrix (e.g., plasma) using deuterated this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To 500 µL of plasma sample, add 50 µL of a 100 ng/mL solution of deuterated this compound in methanol (B129727).
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte Ions (Hypothetical): m/z 154, 139, 111
-
Deuterated IS Ions (Hypothetical): m/z 161, 146, 115 (assuming d7 labeling)
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the concentration of the analyte for a series of calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Determine the concentration of the analyte in the unknown samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship between internal standard choice and analytical performance.
References
Safety Operating Guide
Proper Disposal of Decahydro-2-naphthol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of decahydro-2-naphthol (B1664090), a common laboratory chemical. Adherence to these procedures is critical for maintaining a safe working environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that a spill kit is readily available and that personnel are trained in its use.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its proper handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | White to light yellow solid or colorless to light yellow liquid |
| Boiling Point | 109 °C at 14 mmHg |
| Melting Point | 99-100 °C |
| Flash Point | >110 °C (>230 °F) |
| Water Solubility | Insoluble |
| Density | 0.996 g/mL at 25 °C |
Data sourced from various chemical suppliers and databases.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[1] The responsibility for proper waste classification and disposal lies with the chemical waste generator.[1]
Experimental Protocol: Disposal of this compound Waste
-
Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][3] Incompatible materials must be segregated to prevent dangerous reactions.[2][4]
-
Solid waste (e.g., contaminated paper towels, gloves) should be collected separately from liquid waste.
-
-
Waste Collection and Storage:
-
Collect this compound waste in a designated, compatible, and properly sealed container. The original container is often the best choice.[4]
-
The container must be in good condition and free of leaks.[4]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[2][3]
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[5]
-
The storage area should be well-ventilated and employ secondary containment to prevent spills from reaching drains.[2][4]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[2]
-
Provide the disposal company with an accurate description of the waste, including its composition and quantity.
-
Do not transport hazardous waste off-site yourself. Transportation must be conducted by licensed professionals.[6]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[2][7]
-
After triple-rinsing and allowing it to air dry in a ventilated area (like a fume hood), deface or remove the original label, and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. wattbarind.com [wattbarind.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling DECAHYDRO-2-NAPHTHOL
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the handling and disposal of Decahydro-2-naphthol. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1]. It is a combustible liquid. All personnel must use the specified PPE when handling this substance.
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Protection Type | Standard/Specification | Further Guidance |
| Eye and Face Protection | OSHA 29 CFR 1910.133 or European Standard EN166[1] | Wear appropriate protective eyeglasses or chemical safety goggles[1]. |
| Skin Protection | - | Wear appropriate protective gloves and clothing to prevent skin exposure[1]. Nitrile gloves are a suitable option[2]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator[1] | Use if exposure limits are exceeded or if irritation or other symptoms are experienced[1]. A type ABEK (EN14387) respirator filter is also recommended. |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
Ensure eyewash stations and safety showers are in close proximity to the workstation[1].
-
Work in a well-ventilated area.
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid direct contact with skin and eyes[1]. Do not breathe mist, vapors, or spray[1].
-
Spill Management: In case of a spill, sweep up and shovel the material into suitable containers for disposal[1]. Remove all sources of ignition[1].
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention[1].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention[1].
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1].
-
Ingestion: Clean mouth with water and seek medical attention[1].
-
2.3. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[1].
-
Store away from heat, sparks, and flames[1].
Disposal Plan
3.1. Chemical Waste:
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company[3].
-
Do not allow the chemical to enter the environment[1].
3.2. Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable local and national regulations[3].
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
